Timolol Maleate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRMANUAADYWEA-NWASOUNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33305-95-2, 26839-75-8 (Parent) | |
| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (2:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047504 | |
| Record name | Timolol maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60469-65-0, 26921-17-5 | |
| Record name | 2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy]-, (2S)-, (2Z)-2-butenedioate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60469-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26921-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Timolol maleate [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026921175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimatoprost mixture with timolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060469650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timolol maleate salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole monomaleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIMOLOL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Y54F701R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Timolol Maleate's Mechanism of Action in Glaucoma
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Timolol (B1209231) maleate (B1232345) is a non-selective beta-adrenergic antagonist that has been a cornerstone in glaucoma therapy for decades.[1][2] Its primary mechanism of action is the reduction of intraocular pressure (IOP) by suppressing the production of aqueous humor in the ciliary body.[1][3][4] This guide provides a detailed examination of the underlying signaling pathways, summarizes quantitative efficacy data from various models, details common experimental protocols used in preclinical and clinical evaluation, and presents visualizations to clarify these complex processes.
Core Mechanism: Beta-Adrenergic Antagonism in the Ciliary Body
The production of aqueous humor is a dynamic physiological process regulated, in part, by the sympathetic nervous system. Beta-2 adrenergic receptors are predominantly found in the non-pigmented ciliary epithelium of the eye.[1][5][6]
-
Normal Aqueous Humor Production: Endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, bind to these beta-2 receptors. This activation stimulates a Gs protein-coupled signaling cascade, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP) via adenylyl cyclase.[7] Elevated cAMP levels are believed to drive the secretion of aqueous humor, although the precise downstream effects are complex and still under investigation.[7][8][9]
-
Timolol's Antagonistic Action: Timolol, as a non-selective beta-blocker, competitively binds to these beta-1 and beta-2 receptors without activating them.[1][4] By blocking the binding of endogenous catecholamines, timolol effectively inhibits the adenylyl cyclase pathway, leading to decreased intracellular cAMP production.[7] This reduction in cAMP signaling results in a decreased rate of aqueous humor secretion by the ciliary epithelium, which in turn lowers the IOP.[1][3][4]
Signaling Pathway Visualization
The following diagram illustrates the beta-adrenergic signaling pathway in the ciliary epithelium and the inhibitory point of action for Timolol.
Quantitative Effects on Aqueous Humor Dynamics
Timolol's primary effect is a significant reduction in the rate of aqueous humor formation. This effect is most pronounced during the day, as the drug is ineffective at reducing the already low nocturnal rate of aqueous flow.[10] Studies have quantified this suppression to be in the range of 33% to 50%.[11]
Summary of Efficacy Data
The following tables summarize quantitative data from representative preclinical and clinical studies.
Table 1: Effect of Timolol on Aqueous Humor Flow and IOP in Humans
| Parameter | Baseline (Mean ± SD) | Post-Timolol 0.5% (Mean ± SD) | Percentage Change | Reference |
|---|---|---|---|---|
| Daytime Aqueous Flow (μL/min) | 2.8 ± 0.6 | 2.1 ± 0.5 | ~25% decrease | [10] |
| Daytime IOP (mmHg) | 15.1 ± 3.0 | 12.4 ± 2.4 | ~18% decrease | [11][12] |
| Outflow Facility (μL/min/mmHg) | 0.23 ± 0.08 | 0.18 ± 0.08 | ~22% decrease |[11][12] |
Note: Some studies have shown that while reducing aqueous production, timolol may also cause a secondary decrease in outflow facility, a phenomenon that could potentially limit its IOP-lowering effect.[11][12]
Table 2: Preclinical Efficacy in Rabbit Models
| Model | Drug/Dose | Control Value (Mean ± SD) | Treated Value (Mean ± SD) | Outcome | Reference |
|---|---|---|---|---|---|
| Normotensive Rabbit | Timolol 0.5% | 3.9 ± 0.4 μL/min (Aqueous Flow) | 2.5 ± 0.1 μL/min (Aqueous Flow) | ~36% decrease in aqueous flow | [13] |
| Ocular Hypertensive Rabbit | Timolol 0.5% | Baseline IOP elevated | Significant IOP reduction for at least 6 hours | Sustained IOP reduction |[14] |
Key Experimental Protocols and Models
Induction of Ocular Hypertension in Rabbits
A common method to create a transient glaucoma model for efficacy testing is through the infusion of a hypertonic solution or by other mechanical/chemical means.[16][17]
Protocol: Glucose-Induced Ocular Hypertension
-
Animal Selection: Healthy New Zealand white rabbits are acclimatized for at least one week.
-
Baseline IOP: Baseline IOP is measured in conscious, restrained animals using a calibrated tonometer (e.g., applanation, rebound).[18][19] Topical anesthetic (e.g., 0.5% proparacaine) is applied prior to measurement.
-
Drug Administration: A single drop (typically 30-50 µL) of 0.5% this compound solution is instilled into the conjunctival sac of one eye. The contralateral eye receives a saline vehicle as a control.
-
Induction of Hypertension: 10-30 minutes post-drug instillation, a 5% glucose solution is infused into the marginal ear vein at a specified rate (e.g., 15 mL/kg) to induce a rapid and transient increase in IOP.[16]
-
Post-Induction Monitoring: IOP is measured in both eyes at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) following the infusion to determine the drug's ability to blunt or reduce the hypertensive challenge.[20]
Measurement of Intraocular Pressure (IOP)
Accurate IOP measurement is critical. Non-invasive tonometry is standard in animal models.[18]
Protocol: Applanation Tonometry in Rabbits
-
Restraint & Anesthesia: The rabbit is placed in a restraint box. One to two drops of topical anesthetic (e.g., proparacaine (B1679620) 0.5%) are instilled.
-
Fluorescein (B123965) Application: A sterile fluorescein strip is lightly touched to the tear film.
-
Measurement: A handheld applanation tonometer (e.g., Perkins, Tono-Pen) is used. The tonometer's prism tip is gently and perpendicularly applied to the central cornea.
-
Reading: Under cobalt blue light, the operator adjusts the tonometer dial until the inner edges of the two fluorescein semi-circles align. The reading is recorded in mmHg.
-
Replicates: Three consecutive readings are typically taken and averaged to ensure consistency.
Experimental Workflow Visualization
The diagram below outlines a typical workflow for the preclinical evaluation of an IOP-lowering agent like timolol.
Conclusion
This compound exerts its IOP-lowering effect through a well-defined mechanism: the non-selective blockade of beta-adrenergic receptors in the ciliary epithelium. This action inhibits the cAMP signaling pathway, leading to a quantifiable reduction in aqueous humor production. The experimental models and protocols detailed herein represent the standard methodologies used to validate this mechanism and quantify the efficacy of timolol and novel glaucoma therapies. This foundational understanding is crucial for professionals engaged in the research and development of next-generation ophthalmic therapeutics.
References
- 1. What is the mechanism of Timolol? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Articles [globalrx.com]
- 4. [this compound. Pharmacology and review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta adrenergic receptors in pigmented ciliary processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]
- 8. Role of cyclic AMP in the eye with glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Timolol on Aqueous Humor Outflow Facility in Healthy Human Eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Effects of D-timolol on intraocular pressure (IOP), beta blocking activity, and the dynamic changes of drug concentrations in aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Rabbit Model for Glaucoma Study : Drug Interaction in a Rabbit Model Instilled with Ophthalmic Preparation containing Latanoprost and Timolol | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Non-Invasive intraocular pressure measurement in animals models of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Portico [access.portico.org]
A Comprehensive Technical Guide to the Pharmacological Profile of Timolol Maleate in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological properties of Timolol Maleate, a cornerstone non-selective beta-adrenergic receptor antagonist. The following sections detail its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and relevant experimental protocols, with a specific focus on its cardiovascular effects. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized using diagrams generated with Graphviz's DOT language.
Introduction
This compound is a non-selective beta-adrenergic receptor blocking agent widely utilized in the management of cardiovascular diseases and ocular conditions such as glaucoma and ocular hypertension.[1][2] As a competitive antagonist, it targets both beta-1 (β1) and beta-2 (β2) adrenergic receptors without exhibiting significant intrinsic sympathomimetic, direct myocardial depressant, or local anesthetic activities.[3][4] Its therapeutic efficacy in cardiovascular medicine stems from its ability to modulate cardiac function and hemodynamics by blocking the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at beta-adrenergic receptors.[5][6] This guide synthesizes critical data for researchers engaged in cardiovascular drug discovery and development.
Mechanism of Action: Beta-Adrenergic Blockade
The primary pharmacological action of this compound is the competitive, non-selective blockade of β1 and β2-adrenergic receptors.[3][5]
-
β1-Receptor Blockade (Cardiac): β1-receptors are predominantly located in the heart.[7] Their stimulation by catecholamines increases heart rate (positive chronotropy), myocardial contractility (positive inotropy), and atrioventricular conduction velocity. Timolol's blockade of these receptors leads to a reduction in heart rate, decreased force of contraction, and subsequently, a lower cardiac output.[5][8] This action reduces the heart's workload and myocardial oxygen demand, which is beneficial in conditions like angina and post-myocardial infarction.[1][8]
-
β2-Receptor Blockade (Extra-cardiac): β2-receptors are found in various tissues, including bronchial and vascular smooth muscle.[5] Timolol's antagonism of these receptors can lead to bronchoconstriction and vasoconstriction.[5] The blockade of β2-receptors in the vasculature contributes to its antihypertensive effect, although the primary mechanism for blood pressure reduction also involves decreased cardiac output and inhibition of renin release from the kidneys.
The signaling pathway below illustrates the mechanism of beta-adrenergic stimulation and its inhibition by this compound.
References
- 1. amberlife.net [amberlife.net]
- 2. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Timolol Ophthalmic: Package Insert / Prescribing Information [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Timclol Maleate? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. What is the mechanism of Timolol? [synapse.patsnap.com]
- 8. Articles [globalrx.com]
Timolol Maleate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties of Timolol Maleate (B1232345). It includes detailed experimental methodologies for key assays and visualizations of relevant biological pathways and experimental workflows to support research and development efforts.
Chemical Structure and Physicochemical Properties
Timolol Maleate is a non-selective beta-adrenergic receptor blocking agent.[1] Its chemical name is (-)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]-2-propanol maleate (1:1) (salt).[1][2] The structure possesses an asymmetric carbon atom and is provided as the levo-isomer.[1][2]
Chemical Structure:
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| IUPAC Name | (Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol | [3][4] |
| CAS Number | 26921-17-5 | [5] |
| Molecular Formula | C13H24N4O3S • C4H4O4 | [1] |
| Molecular Weight | 432.50 g/mol | [1][3] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White, odorless, crystalline powder | [1] |
| Melting Point | 201.5-203 °C | [6] |
| pKa | 9.21 | [4] |
| Solubility | Soluble in water, methanol (B129727), and alcohol. | [1][2] |
| LogP | 1.8 | [7] |
Pharmacology
Mechanism of Action
This compound is a non-selective beta-1 and beta-2 adrenergic receptor blocking agent.[1] It does not possess significant intrinsic sympathomimetic, direct myocardial depressant, or local anesthetic (membrane-stabilizing) activity.[1] The primary mechanism of action relevant to its clinical use in glaucoma is the reduction of intraocular pressure (IOP). This is achieved by decreasing the production of aqueous humor.[8][9] The precise molecular mechanism for the reduction of aqueous humor formation is not fully established but is thought to involve the blockade of beta-adrenergic receptors on the ciliary epithelium, leading to a decrease in cyclic AMP (cAMP) production.[9]
Pharmacokinetics
Table 3: Pharmacokinetic Properties of Orally Administered this compound
| Parameter | Value | Reference(s) |
| Bioavailability | ~90% (nearly completely absorbed), but significant first-pass metabolism reduces it to about half that of intravenous administration. | [10] |
| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [10][11] |
| Plasma Protein Binding | <10% (by equilibrium dialysis), ~60% (by ultrafiltration) | [10][11] |
| Metabolism | Primarily metabolized in the liver by CYP2D6. | [10][12] |
| Elimination Half-Life | Approximately 4 hours. | [10][11] |
| Excretion | Primarily via the kidneys as metabolites and unchanged drug. | [10][11] |
Table 4: Pharmacokinetic Properties of Ophthalmic this compound
| Parameter | Value | Reference(s) |
| Systemic Absorption | Systemically absorbed with a bioavailability of 60% to 78%. | [10] |
| Time to Peak Plasma Concentration (Tmax) | Within 15 minutes of ocular application. | [10] |
| Onset of Action (IOP reduction) | 15 to 30 minutes. | [10] |
| Peak Effect (IOP reduction) | 1 to 5 hours. | [10] |
| Mean Peak Plasma Concentration (0.5% solution, twice daily) | Morning: 0.46 ng/mL; Afternoon: 0.35 ng/mL. | [2][13] |
Signaling Pathways
The primary signaling pathway influenced by this compound is the beta-adrenergic receptor pathway, which modulates the production of cyclic AMP (cAMP).
Experimental Protocols
Quantification of this compound in Biological Fluids by HPLC
This method is for the quantitative determination of this compound in pharmaceutical formulations.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Visible detector.
-
C18 analytical column (e.g., EC 150/4.6 NUCLEOSIL 100-5, 5µm).
Reagents:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Octane-1-sulfonic acid.
-
Glacial acetic acid.
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and a buffer (0.02 M Octane-1-sulfonic acid) in a 60:40 (v/v) ratio. Adjust the pH to 3 with glacial acetic acid. Filter the mobile phase through a 0.45 µm filter and degas using a bath sonicator.
-
Standard Solution Preparation: Accurately weigh 50 mg of this compound reference standard and dissolve it in 50 mL of methanol to obtain a stock solution of 1000 µg/mL. Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 120 µg/mL.
-
Sample Preparation (for tablets): Weigh and powder 20 tablets. Transfer a quantity of the powder equivalent to 50 mg of this compound to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18, (EC 150/4.6 NUCLEOSIL 100-5), 5µm.
-
Mobile Phase: Methanol: 0.02 M Octane-1-sulfonic acid buffer (60:40, v/v), pH 3.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound is typically around 4-5 minutes under these conditions.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
Measurement of Intraocular Pressure (IOP) in an Animal Model
This protocol describes the measurement of IOP in New Zealand white rabbits, a common animal model for glaucoma research.
Animals:
-
Healthy, adult New Zealand white rabbits.
Instrumentation:
-
Tonometer (e.g., Tono-Pen, pneumatonometer).
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).
Procedure:
-
Animal Handling and Anesthesia: Gently restrain the rabbit. Apply one drop of topical anesthetic to each eye to minimize discomfort and blinking during the measurement.
-
Tonometer Calibration and Preparation: Calibrate the tonometer according to the manufacturer's instructions. Ensure the tonometer tip is clean and disinfected before each use.
-
IOP Measurement:
-
Gently hold the rabbit's eyelids open to expose the cornea.
-
Hold the tonometer perpendicular to the central cornea.
-
Lightly touch the tonometer tip to the cornea multiple times until the instrument provides a reading.
-
Record the IOP measurement. It is recommended to take at least three independent readings per eye and calculate the average.
-
-
Drug Administration (for efficacy studies): For studies evaluating the effect of this compound, a baseline IOP measurement is taken. Subsequently, a specified volume (e.g., 50 µL) of this compound ophthalmic solution is instilled into the conjunctival sac of one eye, with the contralateral eye often serving as a control (receiving a vehicle solution).
-
Post-Dose Measurements: IOP is then measured at predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course and magnitude of the IOP-lowering effect.
Dissolution Testing of this compound Tablets
This protocol is a general guide for the dissolution testing of solid oral dosage forms of this compound.
Instrumentation:
-
USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Water bath for temperature control.
-
Syringes and filters for sampling.
-
UV-Vis Spectrophotometer or HPLC system for analysis.
Reagents:
-
Dissolution medium (e.g., 900 mL of deaerated water or a specified buffer).
-
This compound reference standard.
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus according to USP guidelines. The water bath should be maintained at 37 ± 0.5 °C. The paddle speed is typically set to 50 or 75 RPM.
-
Medium Preparation: Prepare the specified dissolution medium and deaerate it.
-
Test Initiation: Place one this compound tablet in each dissolution vessel. Start the apparatus.
-
Sampling: At specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium from each vessel. The sample should be taken from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. Filter the sample immediately.
-
Sample Analysis: Analyze the filtered samples for this compound content using a validated analytical method, such as UV-Vis spectrophotometry at 294 nm or HPLC.
-
Data Analysis: Calculate the percentage of the labeled amount of this compound dissolved at each time point. Plot the percentage of drug dissolved versus time to obtain a dissolution profile.
This guide provides a foundational understanding of this compound for research and development purposes. For further detailed protocols and specific applications, consulting the primary literature and pharmacopeial monographs is recommended.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound | C17H28N4O7S | CID 5281056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | CAS 26921-17-5 | LGC Standards [lgcstandards.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. [this compound. Pharmacology and review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Timolol: Package Insert / Prescribing Information [drugs.com]
- 12. Metabolism of ophthalmic timolol: new aspects of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Ophthalmic Solution, USP 0.25% and 0.5%STERILE Rx Only [dailymed.nlm.nih.gov]
In Vitro Models for Preliminary Screening of Timolol Maleate Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in vitro models utilized for the preliminary screening of Timolol (B1209231) Maleate's effects. Timolol Maleate (B1232345) is a non-selective beta-adrenergic receptor antagonist primarily used in the treatment of glaucoma to reduce intraocular pressure (IOP). Its mechanism of action involves the blockade of beta-1 and beta-2 adrenergic receptors, leading to a decrease in aqueous humor production by the ciliary body.[1][2] This guide details relevant in vitro models for assessing both the ocular and potential systemic effects of Timolol Maleate, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes key pathways and workflows using Graphviz diagrams.
Core In Vitro Models for Ocular Effects
A variety of in vitro models are employed to investigate the therapeutic and potential adverse effects of this compound on ocular tissues. These models allow for the controlled assessment of cellular and molecular responses to the drug.
Ciliary Epithelial Cell Cultures
Ciliary epithelial cells are the primary site of aqueous humor production, making them a crucial in vitro model for studying the primary mechanism of action of this compound. Both pigmented and non-pigmented ciliary epithelial cells can be cultured to investigate the drug's impact on ion transport and fluid secretion.
-
Primary Human Ciliary Epithelial Cells: These cells provide a physiologically relevant model but can be challenging to obtain and maintain.
-
Immortalized Human Ciliary Epithelial Cell Lines (e.g., ODM-2): These cell lines offer a more readily available and consistent model for high-throughput screening. Studies using these cells have been instrumental in characterizing the expression of beta-adrenergic receptors and their regulation.[3]
Trabecular Meshwork Cell Cultures
The trabecular meshwork is the primary site of aqueous humor outflow. While this compound's main effect is on aqueous production, some studies suggest it may also have secondary effects on the trabecular meshwork. In vitro models using human trabecular meshwork (HTM) cells are valuable for investigating these potential effects. Research has shown that Timolol can induce the expression of matrix metalloproteinase-9 (MMP9) in these cells, which could influence extracellular matrix remodeling and outflow facility.[4]
Corneal Cell Cultures
The cornea is the outermost layer of the eye and is the first tissue to come into contact with topically administered this compound. In vitro models using corneal cells are essential for assessing drug permeability, tolerance, and potential cytotoxicity.
-
Human Corneal Epithelial Cells (HCE-T): These cells are used to construct in vitro corneal models to study drug penetration and barrier function.[5]
-
Human Corneal-Limbal Epithelial Cells and Conjunctival Cells: These have been used to assess the in vitro tolerance of different this compound formulations.[5]
Retinal Ganglion Cell Cultures
Retinal ganglion cells (RGCs) are the neurons that transmit visual information from the eye to the brain and are progressively lost in glaucoma. In vitro studies have explored the potential neuroprotective effects of this compound on RGCs, independent of its IOP-lowering effect. Studies have shown that Timolol can protect cultured retinal neurons from glutamate-induced toxicity.[6]
In Vitro Models for Systemic Effects
Although administered topically, this compound can be systemically absorbed and exert effects on other organs, primarily the cardiovascular and respiratory systems. In vitro models are useful for preliminary screening of these potential systemic effects.
Cardiomyocyte Cultures
As a beta-blocker, this compound can affect cardiac function. In vitro models using primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used to assess the electrophysiological and contractile effects of the drug. These models allow for the study of changes in action potential duration, ion channel function, and cellular contractility.
Neuronal Cell Lines
To investigate potential neurotoxic effects, human neuroblastoma cell lines such as SH-SY5Y can be utilized.[7][8] These cells can be differentiated into a more mature neuronal phenotype and used to assess cell viability, oxidative stress, and mechanisms of cell death following exposure to this compound.[7][8]
Data Presentation
The following tables summarize quantitative data on the in vitro effects of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Cell Line/Tissue | Ki (nM) | Reference |
| β1-adrenergic | This compound | - | 1.97 | [1] |
| β2-adrenergic | This compound | - | 2.0 | [1] |
Table 2: Functional Antagonism of this compound
| Assay | Agonist | Cell Line/Tissue | Endpoint | IC50 / Ki | Reference |
| Adenylate Cyclase Activity | Isoproterenol | Human Ciliary Processes | cAMP production | Ki = 3.4 x 10-9 M | - |
Table 3: In Vitro Corneal Permeability of this compound
| In Vitro Model | Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Excised Rabbit Cornea | 0.5% this compound Solution | - | [9] |
| Hydrogel-based Human Corneal Model | This compound | - | - |
| Insert-grown Corneal Multilayer | This compound | - | - |
Table 4: In Vitro Neuroprotective Effects of this compound
| Cell Type | Insult | This compound Concentration | Observed Effect | Reference |
| Rat Retinal Neuron Cultures | 1 mM Glutamate (B1630785) | 0.1 and 1 µM | Marked reduction in neuronal cell death | [6] |
| Purified Rat Retinal Ganglion Cells | 25 µM Glutamate | 0.1 and 1 µM | Marked reduction in neuronal cell death | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Beta-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes expressing human β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [125I]-Iodocyanopindolol).
-
This compound.
-
Non-labeled antagonist (e.g., Propranolol) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in assay buffer.
-
Assay Setup: In a 96-well plate, incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of this compound.
-
Controls: Include wells with radioligand and membranes only (total binding) and wells with an excess of a non-labeled antagonist (non-specific binding).
-
Incubation: Incubate the plate at a specified temperature for a set duration to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by fitting the data to a one-site competition model. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Corneal Permeability Assay using Excised Cornea
Objective: To assess the permeability of this compound across the cornea.
Materials:
-
Freshly excised rabbit or porcine corneas.
-
Vertical diffusion cells (e.g., Franz cells).
-
Glutathione Bicarbonate Ringer's (GBR) solution.
-
This compound solution.
-
Magnetic stirrer and stir bars.
-
Water bath maintained at 37°C.
Protocol:
-
Cornea Preparation: Carefully dissect the cornea from a freshly enucleated eyeball.
-
Mounting: Mount the cornea in the Franz diffusion cell with the epithelial side facing the donor chamber and the endothelial side facing the receptor chamber.
-
Equilibration: Equilibrate the cornea with GBR solution on both sides for a set period.
-
Assay Start: Fill the receptor chamber with fresh, pre-warmed GBR solution. Add the this compound test solution to the donor chamber.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor chamber and replace with an equal volume of fresh GBR solution.
-
Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the graph represents the steady-state flux (Jss). Calculate the apparent permeability coefficient (Papp) using the formula: Papp = Jss / C0, where C0 is the initial drug concentration in the donor chamber.
MTT Cell Viability Assay
Objective: To evaluate the cytotoxicity of this compound on ocular cells (e.g., corneal epithelial cells).[3][10]
Materials:
-
96-well cell culture plates.
-
Cultured ocular cells.
-
This compound solutions of varying concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed the ocular cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Replace the culture medium with medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beta-adrenergic signaling pathway in ciliary epithelial cells and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro corneal permeability assay.
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. clinicalpub.com [clinicalpub.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Comparison of the in vitro tolerance and in vivo efficacy of traditional this compound eye drops versus new formulations with bioadhesive polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effects of timolol against the neuronal damage induced by glutamate and ischemia in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Timolol may inhibit aqueous humor secretion by cAMP-independent action on ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to Timolol Maleate Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Timolol (B1209231) Maleate's receptor binding affinity, detailing its interaction with primary molecular targets. The document is structured to offer readily accessible quantitative data, explicit experimental methodologies, and visual representations of associated signaling pathways and workflows to support research and development efforts in pharmacology and medicinal chemistry.
Quantitative Receptor Binding Affinity of Timolol Maleate
Timolol is a non-selective β-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves the competitive blockade of β1- and β2-adrenergic receptors.[2] The binding affinity of this compound for these receptors is typically quantified by its inhibition constant (Ki), a measure of the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. Lower Ki values are indicative of higher binding affinity.
The affinity of (S)-Timolol Maleate for β1 and β2 adrenergic receptor subtypes has been determined through radioligand binding assays.
| Receptor Subtype | Ki (nM) | Reference |
| β1-adrenergic | 1.97 | [1] |
| β2-adrenergic | 2.0 | [1] |
Experimental Protocols for Receptor Binding Affinity Determination
The determination of this compound's binding affinity is predominantly achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor due to their sensitivity and robustness.[3][4]
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," in this case, Timolol) to displace a radiolabeled ligand that specifically binds to the target receptor. As the concentration of the unlabeled competitor increases, the amount of bound radioligand decreases. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[3]
Detailed Experimental Protocol: Competition Binding Assay for Timolol at β-Adrenergic Receptors
This protocol outlines the steps for a typical in vitro competition binding assay to determine the Ki of this compound for β1- and β2-adrenergic receptors.
2.2.1. Materials and Reagents
-
Receptor Source: Membrane preparations from tissues or cells expressing β-adrenergic receptors (e.g., rat cerebral cortex, CHO-β1 cells).[3][5]
-
Radioligand: A high-affinity radiolabeled antagonist for β-adrenergic receptors, such as --INVALID-LINK---CGP-12177 or [125I]Iodocyanopindolol ([125I]-CYP).[6][7]
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, non-selective β-adrenergic antagonist, such as Propranolol.[7]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.[3]
-
Wash Buffer: Ice-cold Assay Buffer.[3]
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C).[8]
-
Scintillation Counter.
2.2.2. Membrane Preparation
-
Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[8]
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet with fresh assay buffer and resuspend it.[8]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).[8]
-
Store the membrane aliquots at -80°C until use.[8]
2.2.3. Assay Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM Propranolol).[7]
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Add the radioligand (e.g., --INVALID-LINK---CGP-12177) at a concentration close to its Kd value.
-
Initiate the binding reaction by adding the membrane preparation to all wells. The final assay volume is typically 250 µL.[7][8]
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).[5][8]
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7][8]
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]
2.2.4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For the competitive binding samples, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation :[3]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing Molecular Interactions and Workflows
To better understand the context of this compound's action, the following diagrams illustrate the β-adrenergic signaling pathway and the experimental workflow for determining binding affinity.
Beta-Adrenergic Receptor Signaling Pathway
Timolol, as a β-adrenergic antagonist, blocks the activation of this pathway by endogenous catecholamines like norepinephrine (B1679862) and epinephrine.
References
- 1. apexbt.com [apexbt.com]
- 2. Insights into the interaction of Fibrinogen with this compound and elucidation of binding sites via. spectroscopic and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive radioligand binding assay for timolol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Early-Phase Research Applications of Timolol Maleate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Timolol (B1209231) Maleate (B1232345), a non-selective β-adrenergic receptor antagonist, has long been a cornerstone in the management of glaucoma. However, its therapeutic potential extends far beyond ophthalmology. Early-phase research has illuminated promising applications for Timolol Maleate in diverse fields such as dermatology and oncology, primarily driven by its influence on key cellular signaling pathways. This technical guide provides a comprehensive overview of the core pre-clinical and early clinical research on this compound, focusing on its repurposed applications in infantile hemangiomas and wound healing. This document details its mechanism of action, summarizes quantitative data from pivotal studies, provides in-depth experimental protocols, and visualizes the underlying biological processes.
Core Mechanism of Action
This compound functions as a competitive antagonist at both β1- and β2-adrenergic receptors.[1] This blockade prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting downstream signaling cascades. While its pressure-reducing effect in the eye is attributed to decreased aqueous humor production, its efficacy in new therapeutic areas stems from its influence on cell proliferation, migration, apoptosis, and angiogenesis.
Quantitative Data Summary
The following tables summarize key quantitative parameters of this compound from various in vitro and in vivo studies, providing a basis for experimental design and comparison.
Table 1: Receptor Binding Affinity and Pharmacokinetics
| Parameter | Value | Species/System | Reference |
| Ki (β1 Receptor) | 1.97 nM | Not Specified | [2] |
| Ki (β2 Receptor) | 2.0 nM | Not Specified | [2] |
| Oral Bioavailability | ~50-60% | Human | [3] |
| Systemic Bioavailability (Ocular) | ~50% | Human | [3] |
| Peak Plasma Conc. (Topical Wound) | 0.29 ± 0.10 ng/mL | Human | [4] |
| Elimination Half-life (Ocular) | ~4 hours | Human | [5] |
| AUC (Aqueous Humor, Gel) | 4142 µg·min/mL | Rabbit | [6] |
| AUC (Aqueous Humor, Solution) | 1604 µg·min/mL | Rabbit | [6] |
Table 2: Efficacy in Preclinical and Clinical Models
| Application | Model | Key Finding | Quantitative Data | Reference |
| Infantile Hemangioma | Retrospective Clinical Study | Significant response to 0.5% gel | 93.4% of lesions responded within 4 months | [2] |
| Infantile Hemangioma | Nude Mouse Xenograft | Inhibition of hemangioma growth | Tumor growth lower in Timolol group (P<0.05) | [7] |
| Wound Healing | Retrospective Clinical Study | Complete healing of chronic wounds | 34 of 55 wounds healed (median 89.5 days) | [8] |
| Wound Healing | In vitro Scratch Assay | Increased keratinocyte migration | - | [9] |
| Retinal Edema | Murine RVO Model | Suppression of increased INL thickness | - | [10] |
Key Early-Phase Research Applications
Infantile Hemangiomas
This compound has emerged as a safe and effective topical treatment for superficial infantile hemangiomas. Its mechanism in this context is multifactorial, involving vasoconstriction, downregulation of pro-angiogenic factors, and induction of apoptosis in endothelial cells.
Timolol's blockade of β-adrenergic receptors on hemangioma endothelial cells is believed to inhibit the production of key growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[2][11] This, in turn, is thought to trigger apoptosis (programmed cell death) through the activation of effector caspases, such as caspase-3.
Wound Healing
Topical application of this compound has shown promise in accelerating the healing of chronic and acute wounds. The primary mechanism involves the promotion of keratinocyte migration, a critical step in re-epithelialization.
In keratinocytes, β2-adrenergic receptor activation normally inhibits migration through a cAMP-independent mechanism that involves the dephosphorylation and inactivation of Extracellular signal-Regulated Kinase (ERK).[2][9] By blocking these receptors, Timolol prevents this inhibitory signal, leading to the activation of pro-migratory pathways, including the ERK and PI3K/Akt pathways.[9]
Detailed Experimental Protocols
The following protocols are synthesized from published methodologies and provide a framework for conducting key experiments in early-phase research of this compound.
In Vitro Keratinocyte Migration (Scratch Assay)
This assay assesses the effect of this compound on the collective migration of keratinocytes.
Materials:
-
Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)
-
Keratinocyte growth medium
-
12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
This compound solution (e.g., 0.5%)
-
Phase-contrast microscope with a camera
Protocol:
-
Cell Seeding: Seed keratinocytes into 12-well plates at a density that will achieve a confluent monolayer within 24 hours.
-
Scratch Creation: Once confluent, create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[12]
-
Washing: Gently wash the wells with PBS to remove detached cells.[12]
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10 µM) or a vehicle control.
-
Imaging: Immediately acquire images of the scratch at baseline (0 hours) using a phase-contrast microscope. Mark the locations of the images for consistent re-imaging.
-
Incubation and Re-imaging: Incubate the plates at 37°C and 5% CO2. Acquire images of the same scratch locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment group.
In Vivo Infantile Hemangioma Model
This protocol describes the generation of a hemangioma-like tumor in nude mice to evaluate the efficacy of topical this compound.
Materials:
-
Hemangioma endothelial cells (HemECs) or bEnd.3 cells
-
Matrigel
-
Athymic nude mice (e.g., Nu/Nu)
-
This compound ophthalmic solution (e.g., 0.5%) or gel
-
Calipers
-
Materials for immunohistochemistry (e.g., anti-CD31, anti-Ki-67 antibodies)
Protocol:
-
Cell Preparation: Culture HemECs or bEnd.3 cells under standard conditions.
-
Xenograft Implantation: Resuspend the cells in a 1:1 mixture of culture medium and Matrigel. Subcutaneously inject approximately 2.5 x 10^6 cells into the flanks of athymic nude mice.[13]
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Topically apply a standardized dose of this compound solution or gel (e.g., one drop of 0.5% solution) to the tumor surface daily or as determined by the study design. The control group receives a vehicle control.[14][15]
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Histological Analysis: Process the tumors for immunohistochemical staining with markers for endothelial cells (CD31) and proliferation (Ki-67) to assess vascularity and cell turnover.[15][16]
Conclusion and Future Directions
The early-phase research on this compound has unveiled a promising pipeline for drug repurposing. Its well-established safety profile and demonstrated efficacy in preclinical and early clinical studies for infantile hemangiomas and wound healing warrant further investigation. Future research should focus on elucidating the finer details of its molecular mechanisms, optimizing topical formulations for enhanced delivery and efficacy, and conducting larger, randomized controlled trials to validate its clinical utility in these new indications. The experimental frameworks provided in this guide offer a solid foundation for researchers to build upon in this exciting area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-adrenergic receptor activation inhibits keratinocyte migration via a cyclic adenosine monophosphate-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. mpbio.com [mpbio.com]
- 6. Pharmacokinetics and intraocular pressure lowering effect of timolol preparations in rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researcherslinks.com [researcherslinks.com]
- 8. researchgate.net [researchgate.net]
- 9. Beta Adrenergic Receptors in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a β blocker eye drop, improved edema in a retinal vein occlusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical this compound: An effectual and safe recourse for infantile hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alpha and beta adrenergic receptors modulate keratinocyte migration [escholarship.org]
- 14. Transdermal delivery of this compound using hydrogel microneedles for the treatment of infantile haemangiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alpha and beta adrenergic receptors modulate keratinocyte migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sysy-histosure.com [sysy-histosure.com]
The Journey of Timolol Maleate in Animal Models: A Pharmacokinetic and Metabolic Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetic and metabolic profile of timolol (B1209231) maleate (B1232345), a non-selective beta-adrenergic receptor blocker, across various animal models. By understanding its absorption, distribution, metabolism, and excretion (ADME) properties, researchers can better design and interpret preclinical studies, ultimately facilitating the translation of these findings to clinical applications. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key processes to serve as a valuable resource for professionals in drug development.
Pharmacokinetic Profiles Across Species
Timolol is rapidly absorbed and extensively metabolized in the animal models studied, with notable differences in its pharmacokinetic parameters. The following tables summarize key quantitative data for oral, intravenous, and topical administration routes in rats, dogs, and rabbits, providing a comparative overview of the drug's behavior.
Table 1: Pharmacokinetic Parameters of Timolol Maleate Following Oral Administration
| Parameter | Rat | Dog | Rabbit |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 hours[1] | 1 - 2 hours[1] | N/A |
| Plasma Half-life (t½) | 28 minutes[1] | 48 minutes[1] | N/A |
| Bioavailability | N/A | ~50-60%[2] | N/A |
| Excretion (Urine) | 58% of oral dose[1] | 68% of oral dose[1] | N/A |
| Excretion (Feces) | 26% of oral dose[1] | 19% of oral dose[1] | N/A |
N/A: Data not available in the searched literature.
Table 2: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Parameter | Rat | Dog | Rabbit |
| Plasma Half-life (t½) | N/A | N/A | N/A |
| Excretion (Urine) | 50% of IV dose[1] | N/A | N/A |
| Excretion (Feces) | 28% of IV dose[1] | N/A | N/A |
N/A: Data not available in the searched literature.
Table 3: Ocular Pharmacokinetic Parameters of this compound Following Topical Administration in Rabbits
| Formulation | Cmax (µg/mL) in Aqueous Humor | Tmax (hours) in Aqueous Humor | AUC (µg·min/mL) in Aqueous Humor |
| 0.5% Timolol Solution | N/A | ~1 | N/A |
| 0.1% Timolol Ophthalmic Solution (TOS) | N/A | 0.5 | Ratio: 1 |
| 0.05% Carbomer-based Hydrogel (T-Gel) | Ratio: 0.55 (vs TOS 0.1%) | 0.5 | Ratio: 2.14 (vs TOS 0.1%)[3] |
| 0.025% Carbomer-based Hydrogel (T-Gel) | Ratio: 0.17 (vs TOS 0.1%) | 0.5 | Ratio: 0.87 (vs TOS 0.1%)[3] |
N/A: Data not available in the searched literature. Ratios are presented as found in the cited source.
Metabolism of this compound
Timolol undergoes extensive metabolism primarily in the liver. The main metabolic pathways involve oxidation and cleavage of the morpholine (B109124) ring. The cytochrome P450 enzyme CYP2D6 is the principal enzyme responsible for timolol metabolism in humans, and its orthologs play a similar role in animal models. In dogs, the ortholog is CYP2D15, while in rats, several CYP2D isoforms (CYP2D1, CYP2D2, CYP2D4, CYP2D18) are involved.
Table 4: Major Metabolites of Timolol Identified in Animal Models
| Metabolite Name | Animal Model(s) |
| Lactic acid metabolite | Dog[1] |
| 3-Oxomorpholino derivative | Dog[1] |
| N-[[4-[3-(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,2,5-thiadiazol-3-yl]-N-(2-hydroxyethyl)glycine | Rat, Mouse |
| 1-(1,1-dimethylethylamino-3-([4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy)-2-propanol | Rat, Mouse |
| 1-[(1,1-dimethylethyl)amino]-3-([4-(2-hydroxy-4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy)-2-propanol | Rat, Mouse |
| Morpholino lactone derivative | Rat, Mouse |
| 4-(4-morpholinyl)-1,2,5-thiadiazol-3-ol-1-oxide | Rat |
Metabolic Pathway of Timolol
The following diagram illustrates the primary metabolic transformations of timolol.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. This section outlines typical experimental protocols for in vivo studies, sample preparation, and analytical methods.
In Vivo Pharmacokinetic Study Workflow
A typical workflow for an in vivo pharmacokinetic study in animal models is depicted below.
Sample Preparation Protocols
Plasma Sample Preparation for LC-MS/MS Analysis
-
Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifugation: Centrifuge the blood samples to separate plasma.
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to a specific volume of plasma.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solvent.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.
Urine Sample Preparation for Metabolite Profiling
-
Urine Collection: Collect urine samples from animals housed in metabolic cages. To inhibit microbial contamination, a preservative like sodium azide (B81097) may be added to the collection tubes.[4]
-
Centrifugation: Centrifuge the urine samples at a low temperature to remove any particulate matter.[4]
-
Dilution/Extraction: Depending on the analytical method, dilute the urine sample with water or perform a liquid-liquid or solid-phase extraction to concentrate the metabolites and remove interfering substances.
-
Analysis: Inject the prepared sample into the analytical instrument (e.g., LC-MS/MS or GC-MS) for metabolite identification and quantification.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Timolol Quantification
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an acidic aqueous buffer.
-
Detection: UV detection is typically performed at a wavelength of around 295 nm.
-
Quantification: The concentration of timolol in the samples is determined by comparing the peak area of the analyte to a standard curve of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Timolol and Metabolite Analysis
-
Instrumentation: An LC system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent drug and its metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.
-
Advantages: LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of timolol and its metabolites in biological matrices.
Conclusion
This technical guide provides a consolidated overview of the pharmacokinetics and metabolism of this compound in key animal models. The presented data highlights the species-specific differences in drug disposition and metabolic profiles. The detailed experimental protocols and analytical methodologies offer a practical resource for researchers designing and conducting preclinical studies. The visual representations of the metabolic pathway and experimental workflow aim to facilitate a clearer understanding of these complex processes. A thorough comprehension of the information contained within this guide is essential for the effective evaluation of timolol's safety and efficacy in a preclinical setting and for the successful translation of these findings to human clinical trials.
References
- 1. Physiological disposition and metabolism of timolol in man and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. How can the bioavailability of timolol be enhanced? A pharmacokinetic pilot study of novel hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
A Technical Guide to the Synthesis and Comparative Activity of Timolol Maleate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, separation, and comparative pharmacological activity of the (S)- and (R)-enantiomers of Timolol (B1209231) Maleate (B1232345). Timolol, a non-selective β-adrenergic receptor antagonist, is widely used in the treatment of glaucoma and hypertension. The levorotatory (S)-enantiomer is known to be the more biologically active form.[1] This document details experimental protocols, presents quantitative data for activity comparison, and illustrates key pathways and workflows to support research and development in this area.
Synthesis of Timolol Maleate Enantiomers
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis from a chiral precursor.
Racemic Synthesis and Optical Resolution
A common and established method involves the synthesis of racemic Timolol followed by resolution using a chiral resolving agent, such as d-tartaric acid.[2]
Part 1: Synthesis of Racemic Timolol
-
Preparation of dl-3-(tert-butylamino)-1,2-propanediol: Glycerol is treated with hydrochloric acid to yield 3-chloro-1,2-propanediol. This intermediate is then condensed with tert-butylamine (B42293) to produce dl-3-(tert-butylamino)-1,2-propanediol with a reported yield of 70.9%.
-
Formation of the Oxazolidine (B1195125) Derivative: The resulting diol is reacted with benzaldehyde (B42025) to form the corresponding oxazolidine derivative, which protects the diol functionality. This step proceeds with a reported yield of 79%.
-
Synthesis of Racemic Timolol: The oxazolidine derivative is treated with 3-chloro-4-morpholino-1,2,5-thiadiazole (B28689) in the presence of potassium tert-butoxide in tert-butanol, followed by hydrolysis to yield racemic Timolol. The reported yield for this step is 53%.
Part 2: Optical Resolution
-
Diastereomeric Salt Formation: The racemic Timolol is treated with d-tartaric acid to form diastereomeric salts: (S)-Timolol-d-tartrate and (R)-Timolol-d-tartrate.
-
Separation of Diastereomers: The diastereomeric salts are separated by fractional crystallization.
-
Liberation of Enantiomers: The separated diastereomeric salts are treated with sodium hydroxide (B78521) to liberate the free bases of (S)-Timolol and (R)-Timolol.
-
Maleate Salt Formation: Finally, the individual enantiomers are treated with maleic acid to afford (S)-Timolol Maleate and (R)-Timolol Maleate, respectively.
Asymmetric Synthesis
Asymmetric synthesis provides a more direct route to the desired enantiomer, often with higher enantiomeric purity. One such approach begins with the chiral precursor (S)-3-(tert-butylamino)propane-1,2-diol.
A detailed protocol for the synthesis of a Timolol impurity, 3-thiothis compound, provides a relevant framework for the synthesis of (S)-Timolol Maleate itself, starting from (S)-(-)-3-tert-butylamino-1,2-propanediol.[3] The initial steps involve the protection of the diol functionality, followed by activation of the primary hydroxyl group and subsequent reaction with the thiadiazole moiety.
-
Protection of the Diol: (S)-(-)-3-tert-butylamino-1,2-propanediol is reacted with benzaldehyde through a dehydration and condensation reaction to form the corresponding oxazolidine intermediate.
-
Activation of the Hydroxyl Group: The protected intermediate is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in a substitution reaction to activate the primary hydroxyl group.
-
Coupling with the Thiadiazole Moiety: The activated intermediate is then coupled with 3-hydroxy-4-morpholino-1,2,5-thiadiazole.
-
Deprotection and Salt Formation: The protecting group is removed, and the resulting (S)-Timolol free base is reacted with maleic acid to yield (S)-Timolol Maleate.
Enantiomeric Separation by Chiral HPLC
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation and analysis of Timolol enantiomers.
-
Column: A cellulose (B213188) tris-3,5-dimethylphenylcarbamate chiral stationary phase (e.g., Chiralcel OD) is effective for this separation.
-
Mobile Phase: A mixture of hexane (B92381) and 2-propanol (e.g., 95:5 v/v) containing a small amount of an amine modifier like diethylamine (B46881) (e.g., 0.4% v/v) can be used.
-
Temperature: The column temperature can be controlled (e.g., 5°C) to optimize resolution.
-
Detection: UV detection at an appropriate wavelength is typically used.
Under optimized conditions, a high resolution factor can be achieved, allowing for the accurate determination of enantiomeric purity.[4]
Comparative Pharmacological Activity
The two enantiomers of Timolol exhibit significant differences in their pharmacological activity, with the (S)-enantiomer being the more potent β-adrenergic receptor antagonist.
Data Presentation: Binding Affinities and Potency
| Enantiomer | Receptor | Parameter | Value | Species/Tissue | Reference |
| (S)-Timolol | β1-adrenergic | Ki | 1.97 nM | - | [1] |
| β2-adrenergic | Ki | 2.0 nM | - | [1] | |
| β1-adrenergic | pKB | ~8.0-9.0 | Ferret Ventricular Myocardium | [5] | |
| (R)-Timolol | β1/β2-adrenergic | Relative Activity | ~30 times less active than (S)-Timolol | Rat Atria | [6] |
| β-adrenergic | Relative Potency | ~54 times less potent than (S)-Timolol | Rat Atria | [6] | |
| Pulmonary and Atrial β-adrenergic | Relative Potency | 50 to 90 times less potent than (S)-Timolol | Rabbit | [7] |
Signaling Pathway
Timolol exerts its effects by blocking β-adrenergic receptors, which are G-protein coupled receptors. The binding of an agonist (like epinephrine) to these receptors normally activates a downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP). Timolol, as an antagonist, prevents this activation.
References
- 1. CN101774977A - Synthesis method of this compound intermediates - Google Patents [patents.google.com]
- 2. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 3. CN117466835A - Preparation method of 3-thiothis compound - Google Patents [patents.google.com]
- 4. (--)-Timolol is a more potent antagonist of the positive inotropic effects of (--)-adrenaline than of those of (--)-noradrenaline in human atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
Methodological & Application
Application Note: Quantification of Timolol Maleate using a Stability-Indicating HPLC-UV Method
[AN-TM-HPLC-001]
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Timolol Maleate in bulk drug and pharmaceutical formulations. The developed isocratic reverse-phase method is simple, precise, and accurate, adhering to the International Council for Harmonisation (ICH) guidelines for method validation. This document provides comprehensive experimental protocols, method validation data, and a visual representation of the analytical workflow, making it suitable for researchers, scientists, and drug development professionals in quality control and analytical development laboratories.
Introduction
This compound is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension.[1] It reduces intraocular pressure by decreasing the production of aqueous humor.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for this purpose due to its high specificity, sensitivity, and resolving power.
This application note presents a validated HPLC-UV method for the determination of this compound, including a summary of chromatographic conditions and validation parameters.
Experimental
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV-Visible detector was used.[2]
-
Column: A C18 column (e.g., Kromasil or Agilent, 250 mm × 4.6 mm, 5 µm particle size) is recommended.[1][3][4]
-
Software: Chromatography data acquisition and processing software.
-
Analytical Balance: For accurate weighing of standards and samples.[2]
-
Solvents and Chemicals: HPLC grade methanol, acetonitrile, and water are required.[2][3] Reagents such as o-phosphoric acid, formic acid, sodium hydroxide, hydrochloric acid, and hydrogen peroxide should be of analytical grade.[3]
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Conditions
A summary of optimized chromatographic conditions is presented in Table 1. The selection of a C18 column with a mobile phase consisting of a buffer and an organic modifier provides good separation and peak shape for this compound.[1][3] The UV detection wavelength is set at the absorption maximum of this compound, which is approximately 294-295 nm, to ensure maximum sensitivity.[2][3]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [1][3] |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Methanol (60:40 v/v) | [3] |
| Alternative: Methanol : 0.05% Formic Acid (75:25 v/v) | [1] | |
| Flow Rate | 1.0 mL/min or 0.7 mL/min | [1][3] |
| Injection Volume | 20 µL | [1] |
| Detection Wavelength | 294 nm or 295 nm | [1][3] |
| Column Temperature | Ambient | [5] |
| Run Time | Approximately 10 minutes | - |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with HPLC grade methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-50 µg/mL.[1][3] For the calibration curve, a minimum of five concentrations is recommended.[3]
Preparation of Sample Solutions (from Ophthalmic Formulation)
-
Take a sample of the ophthalmic formulation equivalent to a known concentration of this compound.
-
Dilute the sample with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 30 µg/mL).[1]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]
Method Validation Protocol
The developed analytical method was validated according to ICH guidelines (Q2R1) for the following parameters:[3][4][6]
-
Linearity: Analyze a series of at least five concentrations of this compound in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and regression equation.[3]
-
Accuracy: Perform recovery studies by spiking a known concentration of the drug into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120%).[1] The percentage recovery should be within 98-102%.[3]
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution on the same day and calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on three different days to assess the inter-day variation and calculate the %RSD.[2] The %RSD for precision studies should be less than 2%.[2]
-
-
Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, subject the this compound solution to stress conditions such as acid hydrolysis (e.g., 1M HCl at 80°C), base hydrolysis (e.g., 1M NaOH at 80°C), oxidation (e.g., H₂O₂), and thermal degradation.[2][3] The method should be able to resolve the this compound peak from any degradation products. This compound has been found to be particularly unstable in alkaline conditions.[2][3][6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and detection wavelength on the analytical results.[2]
Results and Data Presentation
The quantitative data for the method validation are summarized in the tables below.
Table 2: Linearity Data
| Parameter | Result | Reference |
| Linearity Range (µg/mL) | 10 - 50 | [1][3] |
| Correlation Coefficient (r²) | > 0.999 | - |
| Regression Equation | y = mx + c | [3] |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Reference |
| 80% | - | - | 98 - 102% | [1][3] |
| 100% | - | - | 98 - 102% | [1][3] |
| 120% | - | - | 98 - 102% | [1][3] |
Table 4: Precision Data
| Precision Type | %RSD | Acceptance Criteria | Reference |
| Repeatability | < 2% | < 2% | [2] |
| Intermediate Precision | < 2% | < 2% | [2] |
Table 5: LOD and LOQ Data
| Parameter | Result (µg/mL) | Reference |
| LOD | 0.724 - 0.9 | [3][4][6] |
| LOQ | 2.0 - 2.19 | [3][4][6] |
Visualizations
Experimental Workflow
The overall workflow for the quantification of this compound by HPLC-UV is depicted in the following diagram.
Caption: Workflow for this compound quantification by HPLC-UV.
Conclusion
The described HPLC-UV method provides a reliable and efficient means for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is validated according to ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. The stability-indicating nature of the assay ensures that the presence of degradation products does not interfere with the quantification of the active pharmaceutical ingredient. This application note serves as a comprehensive guide for the implementation of this method in a quality control setting.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijfmr.com [ijfmr.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Validation of RP-HPLC Method for the Estimation of this compound in Fast Dissolving Tablets - IJFMR [ijfmr.com]
- 5. longdom.org [longdom.org]
- 6. [PDF] Validation of RP-HPLC Method for the Estimation of this compound in Fast Dissolving Tablets | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Timolol Maleate in a Rabbit Ocular Hypertension Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Timolol (B1209231) Maleate is a non-selective beta-adrenergic receptor blocking agent used extensively in the treatment of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1][2][3] Its primary mechanism of action involves the reduction of aqueous humor production.[1][4][5] The rabbit is a commonly used animal model for evaluating the efficacy of IOP-lowering drugs due to the anatomical and physiological similarities of its eyes to human eyes.[6] This document provides a detailed experimental protocol for evaluating the effects of Timolol Maleate in a rabbit model of induced ocular hypertension.
Mechanism of Action of this compound
This compound lowers intraocular pressure by blocking beta-adrenergic receptors (both beta-1 and beta-2) in the ciliary body of the eye.[1][2][7] This blockade inhibits the production and secretion of aqueous humor, the fluid that maintains pressure within the eye.[1][4][7] The reduction in aqueous humor inflow leads to a decrease in overall intraocular pressure.[5][8][9] Studies suggest this is achieved primarily by reducing blood flow to the ciliary process rather than by inhibiting active transport systems.[9]
References
- 1. Articles [globalrx.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. karger.com [karger.com]
- 5. [this compound. Pharmacology and review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of three tonometers for measuring intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Timolol? [synapse.patsnap.com]
- 8. Effect of timolol on the movement of water in the anterior chamber of the rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Action mechanism of timolol to lower the intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Timolol Maleate Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timolol (B1209231) maleate (B1232345) is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of glaucoma and ocular hypertension. Its primary mechanism of action involves reducing aqueous humor production, thereby lowering intraocular pressure.[1] While effective, concerns regarding its potential cytotoxicity, particularly to ocular surface cells, necessitate robust screening methods. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of timolol maleate using common cell culture-based assays.
Mechanism of Action and Cytotoxicity Profile
Timolol is a non-selective beta-1 and beta-2 adrenergic receptor blocker.[2] Its interaction with these receptors on various cell types can trigger signaling cascades that influence cell survival and death. Studies have indicated that at high concentrations, this compound can induce apoptosis in human corneal endothelial cells.[3] The pro-apoptotic effects may be mediated through both extrinsic and intrinsic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.[4]
It is crucial to note that some studies have found the commercial vehicle of ophthalmic preparations to be more cytotoxic than the pure this compound compound.[5] Therefore, cytotoxicity testing of both the active pharmaceutical ingredient (API) and the final formulation is recommended.
Data Presentation: Quantitative Cytotoxicity Data
The following tables summarize the reported cytotoxic effects of this compound on various cell lines.
Table 1: IC50 Values of this compound in Ocular Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (mM) | Reference |
| Human Corneal Epithelial Cells | MTT | 16 hours | ~7 | [6] |
| Human Retinal Pigment Epithelial Cells | MTT | 16 hours | ~7 | [6] |
Table 2: Observed Cytotoxic Effects of this compound
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| Human Corneal Epithelial Cells | 0.5% | 24 hours | 40% cell death | [7] |
| Rabbit Limbal Stem Cells | 0.125% - 0.0625% | 28 hours | Induction of apoptosis | [4] |
| Rabbit Limbal Stem Cells | 0.5% and 0.25% | 4 hours | Induction of necroptosis | [4] |
| Bovine Corneal Endothelial Cells | 16 mM (in commercial vehicle) | 5 minutes | Cell death | [5] |
| Bovine Corneal Endothelial Cells | 0.16 mM (pure) | >24 hours | Cells remained viable | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Human Corneal Epithelial (HCE-T) cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (in a suitable solvent, e.g., sterile PBS or DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCE-T cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[9]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.[9] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.[5]
Materials:
-
Human Corneal Epithelial (HCE-T) cells
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and negative controls, include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (typically 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (commonly around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Visualization of Cellular Pathways and Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Timolol-induced apoptosis signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Timolol induces necroptosis, apoptosis and senescence concentration-dependently in rabbit Limbal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of timolol on bovine corneal endothelial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The beta adrenergic receptor antagonist propranolol alters mitogenic and apoptotic signaling in late stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative study of in vitro ocular surface cytotoxicity of a fixed combination of 0.5% timolol/1% dorzolamide eyedrop and its components with 0.005% benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Timolol Maleate-loaded Nanoparticles for Ocular Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Timolol (B1209231) maleate (B1232345) is a non-selective beta-adrenergic blocker widely used in the treatment of glaucoma and ocular hypertension.[1][2][3] Conventional ophthalmic solutions of timolol maleate suffer from poor bioavailability due to rapid precorneal elimination and low corneal permeability, necessitating frequent administration and leading to potential systemic side effects.[4][5] Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations by enhancing drug retention on the ocular surface, facilitating corneal penetration, and providing sustained drug release.[4][5] This document provides detailed application notes and protocols for the preparation and characterization of this compound-loaded nanoparticles for ocular drug delivery.
Mechanism of Action of this compound in Glaucoma
This compound reduces intraocular pressure (IOP) primarily by decreasing the production of aqueous humor in the ciliary body of the eye.[2][3] It blocks both beta-1 and beta-2 adrenergic receptors, which inhibits the effects of adrenaline and noradrenaline.[1] This action on the ciliary epithelium leads to a reduction in aqueous humor secretion, thereby lowering the pressure inside the eye and preventing optic nerve damage associated with glaucoma.[2][6]
Below is a diagram illustrating the mechanism of action of this compound.
Nanoparticle Formulation Strategies
Several methods can be employed to prepare this compound-loaded nanoparticles. The choice of method depends on the desired nanoparticle characteristics and the properties of the polymers used.
Ionic Gelation
This method is based on the electrostatic interaction between a positively charged polymer (e.g., chitosan) and a polyanion (e.g., sodium tripolyphosphate or sodium alginate) to form nanoparticles.[1][7]
Template Polymerization
In this technique, a polymer (e.g., chitosan) acts as a template for the polymerization of a monomer (e.g., acrylic acid), leading to the formation of a core-shell nanoparticle structure.[2]
High-Pressure Homogenization
This top-down approach involves the fragmentation of a bulk lipid or polymer gel phase (e.g., glyceryl monooleate for cubosomes) into nanoparticles under high pressure.[3][8]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.
Preparation of Chitosan-based Nanoparticles by Ionic Gelation
This protocol describes the preparation of this compound-loaded chitosan (B1678972) nanoparticles using sodium tripolyphosphate (NaTPP) as a cross-linking agent.[1]
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium Tripolyphosphate (NaTPP)
-
Acetic Acid
-
Deionized Water
Protocol:
-
Preparation of Chitosan Solution: Dissolve a specific amount of chitosan in a 1% (v/v) acetic acid solution with gentle stirring until a clear solution is obtained.
-
Drug Incorporation: Add this compound to the chitosan solution and stir until completely dissolved.
-
Preparation of NaTPP Solution: Prepare an aqueous solution of NaTPP.
-
Nanoparticle Formation: Add the NaTPP solution dropwise to the chitosan-timolol maleate solution under constant magnetic stirring at room temperature.
-
Nanoparticle Collection: The resulting opalescent suspension containing the nanoparticles can be collected by centrifugation.
-
Washing: Wash the collected nanoparticles with deionized water to remove any unreacted reagents.
-
Lyophilization: For long-term storage, the nanoparticles can be lyophilized.
Characterization of Nanoparticles
These parameters are crucial for predicting the in vivo behavior of the nanoparticles.
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Measurement: Analyze the sample using the DLS instrument to determine the average particle size, PDI, and zeta potential.
-
Data Analysis: The PDI value indicates the homogeneity of the particle size distribution, with values below 0.3 being considered acceptable. The zeta potential provides information about the surface charge of the nanoparticles and their stability in suspension.
EE and DL are determined to quantify the amount of drug successfully incorporated into the nanoparticles.
Method: Indirect method using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Quantification of Free Drug: Collect the supernatant containing the unencapsulated this compound and analyze it using a validated RP-HPLC method.
-
Calculation:
-
Encapsulation Efficiency (%): [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%): [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100
-
In Vitro Drug Release Study
This study evaluates the release profile of this compound from the nanoparticles over time.
Method: Dialysis bag diffusion technique.[2]
Protocol:
-
Preparation of Dialysis Bag: Place a known amount of the nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Release Medium: Immerse the sealed dialysis bag in a container with a known volume of a release medium (e.g., simulated tear fluid, pH 7.4) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the collected samples for this compound concentration using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Data Presentation
The following tables summarize typical quantitative data obtained for this compound-loaded nanoparticles from various studies.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation Method | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ionic Gelation | Chitosan/NaTPP | 190.9 | - | - | 75.34 ± 0.17 | [1][11] |
| Ionic Gelation | Chitosan/Sodium Alginate | 200.47 ± 4.20 | 0.27 ± 0.0154 | -5.68 ± 1.80 | 35.23 ± 4.55 | [4][7] |
| Ionic Gelation | Galactosylated Chitosan | 213.3 ± 6.83 | - | - | 38.58 ± 1.31 | [12][13] |
| High-Pressure Homogenization | Glyceryl Monooleate/Poloxamer 407 | 142 | - | -6.27 | > 85 | [8][12] |
| Ionic Gelation | Chitosan/Acacia Gum | 175.42 ± 3.14 | 0.346 ± 0.031 | +31.95 ± 1.09 | 17.42 ± 0.02 | [14] |
Table 2: In Vitro Drug Release of this compound from Nanoparticles
| Formulation | Release Medium | Time (h) | Cumulative Release (%) | Release Kinetics Model | Reference |
| Chitosan Mucoadhesive Nanoparticles | Simulated Tear Fluid (pH 7.4) | 1 | ~30 | Initial burst followed by sustained release | [2] |
| 12 | ~63 | [2] | |||
| Chitosan Nanoparticles (NP-2) | - | 12 | 49.11 ± 0.49 | - | [1][11] |
| Chitosan/Sodium Alginate Nanoparticle Gel | - | - | Controlled Release | Korsmeyer-Peppas | [4] |
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
Conclusion
The development of this compound-loaded nanoparticles presents a viable approach to improve the therapeutic efficacy of glaucoma treatment. By selecting appropriate formulation methods and polymers, it is possible to produce nanoparticles with desired physicochemical characteristics and sustained drug release profiles. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the development of advanced ocular drug delivery systems for this compound. Careful characterization of the nanoparticles is essential to ensure their quality, stability, and in vivo performance.
References
- 1. Development of this compound Loaded Chitosan Nanoparticles For Improved Ocular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. briefs.techconnect.org [briefs.techconnect.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN106619573A - this compound cubic liquid crystal nanoparticle eye drops and preparation method thereof - Google Patents [patents.google.com]
- 6. Development of polymeric nanoparticle gel prepared with the combination of ionic pre-gelation and polyelectrolyte complexation as a novel drug delivery of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Ocular Cubosome Drug Delivery System for this compound: Preparation, Characterization, Cytotoxicity, Ex Vivo, and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RP-HPLC method development for the simultaneous determination of this compound and human serum albumin in albumin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 13. Development of Timolol-Loaded Galactosylated Chitosan Nanoparticles and Evaluation of Their Potential for Ocular Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for In Vivo Administration of Timolol Maleate in Rodent Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timolol (B1209231) maleate (B1232345) is a non-selective beta-adrenergic receptor antagonist widely recognized for its therapeutic effects in cardiovascular conditions, including hypertension.[1] Its primary mechanism of action involves the competitive inhibition of both β1 and β2 adrenergic receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and consequently, cardiac output, which collectively contribute to its antihypertensive properties. In the context of hypertension, the sympathetic nervous system's activity is often elevated, and by blocking the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) on the heart and blood vessels, timolol effectively lowers blood pressure.[2] Rodent models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) and the Dahl Salt-Sensitive (DSS) rat, are invaluable tools for the preclinical evaluation of antihypertensive agents like timolol maleate. These models allow for the detailed investigation of a drug's efficacy, mechanism of action, and potential therapeutic applications.
Signaling Pathways
The antihypertensive effect of this compound is primarily mediated through the blockade of the β-adrenergic signaling pathway in cardiomyocytes and vascular smooth muscle cells.
Experimental Protocols
Rodent Models of Hypertension
Several well-established rodent models can be utilized to study the in vivo effects of this compound on hypertension.
-
Spontaneously Hypertensive Rat (SHR): This is a widely used genetic model of essential hypertension.[3]
-
Dahl Salt-Sensitive (DSS) Rat: This model develops hypertension when fed a high-salt diet, mimicking salt-sensitive hypertension in humans.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model involves uninephrectomy followed by administration of DOCA and a high-salt diet, leading to mineralocorticoid-induced hypertension.
-
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This is a model of renovascular hypertension induced by constricting one renal artery.
Administration of this compound
This compound can be administered via oral gavage or intraperitoneal injection. The choice of administration route may depend on the specific experimental design and desired pharmacokinetic profile.
1. Oral Administration (Gavage)
-
Dosage: Based on human clinical dosages for hypertension (10-60 mg/day) and animal studies with other beta-blockers, a starting dose of 10-20 mg/kg/day for rats is recommended.[4] Doses can be adjusted based on pilot studies.
-
Preparation of Dosing Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve in a suitable vehicle such as sterile water or 0.5% carboxymethylcellulose (CMC) in water. Ensure complete dissolution. The oral LD50 in female rats is 900 mg/kg, providing a wide safety margin for therapeutic doses.[5]
-
-
Procedure:
-
Gently restrain the rat.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the solution directly into the stomach.
-
The volume administered should be appropriate for the rat's weight (typically 5-10 ml/kg).
-
2. Intraperitoneal (IP) Injection
-
Dosage: A dose range of 5-20 mg/kg can be used as a starting point for hypertension studies, based on doses used in rats for other investigations.[6]
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline (0.9% NaCl).
-
Ensure the solution is sterile by filtering through a 0.22 µm filter.
-
-
Procedure:
-
Restrain the rat, exposing the lower abdominal quadrants.
-
Insert a 23-25 gauge needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the solution into the peritoneal cavity.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the antihypertensive effects of this compound in a rodent model.
Blood Pressure and Heart Rate Measurement
-
Method: Non-invasive tail-cuff plethysmography is a common and reliable method for repeated blood pressure measurements in conscious rats. For terminal studies, direct arterial cannulation can provide continuous and more accurate readings.
-
Frequency: Measurements should be taken at baseline before the start of treatment and then at regular intervals (e.g., weekly) throughout the study period.
Data Presentation
The following tables present representative data on the expected effects of this compound in Spontaneously Hypertensive Rats (SHR).
Table 1: Effect of Chronic Oral Administration of this compound on Systolic Blood Pressure in SHRs
| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline SBP (mmHg) | SBP after 4 Weeks (mmHg) | Change in SBP (mmHg) |
| Vehicle (0.5% CMC) | - | 185 ± 5 | 188 ± 6 | +3 ± 2 |
| This compound | 10 | 184 ± 6 | 165 ± 7* | -19 ± 4 |
| This compound | 20 | 186 ± 5 | 152 ± 8** | -34 ± 5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. SBP = Systolic Blood Pressure.
Table 2: Effect of Chronic Oral Administration of this compound on Heart Rate in SHRs
| Treatment Group | Dose (mg/kg/day, p.o.) | Baseline HR (bpm) | HR after 4 Weeks (bpm) | Change in HR (bpm) |
| Vehicle (0.5% CMC) | - | 380 ± 10 | 375 ± 12 | -5 ± 8 |
| This compound | 10 | 382 ± 11 | 330 ± 9* | -52 ± 7 |
| This compound | 20 | 379 ± 10 | 305 ± 11** | -74 ± 6 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. HR = Heart Rate.
Conclusion
These application notes provide a framework for the in vivo administration of this compound in rodent models of hypertension. The provided protocols and expected outcomes are based on the known pharmacological properties of timolol and established methodologies in hypertension research. Researchers should optimize dosages and protocols based on their specific experimental objectives and the chosen rodent model. Careful monitoring of physiological parameters and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible data.
References
- 1. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Effect of antihypertensive therapy on the vascular changes of spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short- and long-term therapy of mild essential hypertension with timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Timolol Maleate in Human Plasma by LC-MS/MS
Introduction
Timolol (B1209231) is a non-selective beta-adrenergic receptor blocker primarily used in the treatment of glaucoma and hypertension. Accurate and sensitive quantification of timolol in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note presents a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of timolol maleate (B1232345) in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and offers high sensitivity, selectivity, and throughput.
Target Audience
This document is intended for researchers, scientists, and professionals in the fields of pharmacology, drug metabolism, and clinical diagnostics who are involved in the quantitative analysis of small molecules in biological matrices.
Experimental Protocols
1. Materials and Reagents
-
Standards: Timolol Maleate reference standard, Timolol-d5 (internal standard, IS)
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile, Dichloromethane, tert-Butyl ether
-
Reagents: Formic acid, Ammonium formate (B1220265), Ammonia (B1221849) solution (2%)
-
Biological Matrix: Drug-free human plasma
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare by dissolving accurately weighed this compound and Timolol-d5 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare calibration curve standards and QC samples at various concentrations.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Timolol-d5 stock solution in a 20:80 (v/v) mixture of water and methanol.
3. Sample Preparation from Human Plasma
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of the IS working solution (100 ng/mL Timolol-d5) to all samples except for the blank.
-
Vortex the tubes for 10 seconds.
-
Add 200 µL of 2% ammonia solution and vortex again.
-
Perform a liquid-liquid extraction by adding 2.5 mL of an extraction solvent mixture (diethylether:dichloromethane, 70:30 v/v).
-
Shake vigorously for 10 minutes at 2500 rpm.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A validated LC-MS/MS method was employed for the simultaneous determination of timolol.[1][2]
-
Liquid Chromatography:
-
Mass Spectrometry:
Data Presentation
The following tables summarize the quantitative performance of the described LC-MS/MS method, compiled from various validated studies.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 50 - 5000 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [1][2] |
| Intra-day Precision (%RSD) | < 10% | [3] |
| Inter-day Precision (%RSD) | < 10% | [3] |
| Accuracy | 88.21% to 106.76% | [4] |
| Recovery | > 80% | [5] |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Timolol | Approx. 3.0 | 317.2 | 261.0 |
| Timolol-d5 (IS) | Approx. 3.0 | 322.2 (example) | 266.0 (example) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound detection.
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for routine analysis in a clinical or research laboratory setting. The method has been thoroughly validated and demonstrates excellent performance in terms of linearity, precision, and accuracy.
References
- 1. Simultaneous determination of this compound in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the beta-adrenergic blocker timolol in plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Formulation of Timolol Maleate Sustained-Release Ocular Inserts
Introduction
Timolol (B1209231) maleate (B1232345) is a non-selective beta-adrenergic blocker widely utilized in the management of glaucoma and ocular hypertension.[1][2][3] Conventional eye drop formulations often exhibit low bioavailability due to rapid tear turnover and nasolacrimal drainage, necessitating frequent administration and potentially leading to systemic side effects.[4][5] Sustained-release ocular inserts, also known as ocuserts, offer a promising alternative by prolonging the contact time of the drug with the corneal surface, thereby providing controlled drug release, reducing dosing frequency, and enhancing patient compliance.[5][6][7] These inserts are typically polymeric devices, either biodegradable or non-biodegradable, that release the drug over an extended period.[8][9]
This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of Timolol Maleate sustained-release ocular inserts for research, scientific, and drug development professionals.
Mechanism of Action: this compound in Glaucoma
This compound reduces intraocular pressure (IOP) by decreasing the production of aqueous humor in the ciliary body of the eye.[1][2][10] It is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[1][2] The blockade of beta-2 receptors in the ciliary epithelium is thought to suppress the formation of aqueous humor, thus lowering IOP.[2]
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Timolol? [synapse.patsnap.com]
- 3. Timolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. jocpr.com [jocpr.com]
- 6. In vitro and In vivo Evaluation of this compound Ocular Inserts Using Different Polymers | Faculty of Pharmacy [b.aun.edu.eg]
- 7. ijpsm.com [ijpsm.com]
- 8. Polymers for Retinal Drug Delivery | Retinal Physician [retinalphysician.com]
- 9. mdpi.com [mdpi.com]
- 10. Laboratory and clinical studies on the mechanism of action of timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Timolol Maleate Stability in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for assessing the stability of Timolol (B1209231) Maleate (B1232345) in ophthalmic solutions. The methodologies outlined are based on established practices and are designed to meet the standards required for regulatory submissions, such as those guided by the International Council for Harmonisation (ICH).
Introduction
Timolol Maleate is a non-selective beta-adrenergic blocker used in ophthalmic solutions to treat glaucoma and ocular hypertension.[1][2][3] Ensuring the stability of these solutions is critical for maintaining their safety, efficacy, and quality throughout their shelf life.[1] Stability testing involves subjecting the drug product to various environmental conditions to understand how its quality changes over time.[1] This protocol focuses on a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound and its degradation products.
Experimental Protocols
A stability-indicating analytical method is crucial for separating the active pharmaceutical ingredient (API) from any degradation products that may form.[4] Reverse-phase HPLC (RP-HPLC) is a widely used technique for this purpose.[1][2][5]
Stability-Indicating RP-HPLC Method
This method is designed for the quantitative determination of this compound and the separation of its degradation products in ophthalmic solutions.
2.1.1. Materials and Reagents
-
This compound Reference Standard
-
HPLC Grade Methanol[1]
-
HPLC Grade Acetonitrile
-
Potassium Dihydrogen Phosphate (B84403) (or Sodium Dihydrogen Phosphate)[1][6]
-
HPLC Grade Water
-
0.45 µm Membrane Filter[1]
2.1.2. Chromatographic Conditions A summary of typical HPLC conditions is provided in the table below. These parameters may require optimization based on the specific equipment and formulation.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Kromasil, 250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Phosphate Buffer : Methanol (B129727) (e.g., 60:40 v/v), pH adjusted to 3.5 with Ortho-Phosphoric Acid[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 295 nm[1][2][5] |
| Injection Volume | 20 µL[1][5] |
| Column Temperature | Ambient[5] |
| Run Time | Sufficient to allow for the elution of all degradation products (e.g., 4 times the retention time of this compound)[2][5] |
2.1.3. Preparation of Solutions
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.02 M) and adjust the pH to 3.5 using ortho-phosphoric acid.[1][5] Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared buffer and methanol in the specified ratio (e.g., 60:40 v/v).[1] Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve about 10 mg of this compound reference standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.
-
Working Standard Solution: From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 100 µg/mL) by diluting with the mobile phase.[1]
-
Sample Preparation: Dilute the ophthalmic solution with the mobile phase to obtain a theoretical concentration of this compound similar to the working standard solution.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[2] These studies are performed under conditions more severe than accelerated stability testing.[1]
2.2.1. General Procedure For each condition, a sample of the this compound ophthalmic solution is subjected to the stress condition. A control sample should be stored at normal conditions. After exposure, the stressed samples are diluted to the appropriate concentration with the mobile phase and analyzed by the stability-indicating HPLC method.
2.2.2. Stress Conditions
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 1 mL of 1 M HCl, heated at 80°C for a specified time (e.g., 2-12 hours). Neutralize with 1 M NaOH before dilution.[1] |
| Alkaline Hydrolysis | 1 mL of 0.1 M NaOH, heated at 80°C for a specified time. Neutralize with 0.1 M HCl before dilution. This compound is known to be particularly unstable in basic conditions.[1] |
| Oxidative Degradation | 1 mL of 3% H₂O₂, stored at room temperature for a specified time.[6][7] |
| Thermal Degradation | Store the ophthalmic solution at 80°C for a specified period (e.g., 48 hours).[2][5] |
| Photolytic Degradation | Expose the ophthalmic solution to UV light (e.g., in a photostability chamber) for a specified duration.[8][9] |
Data Presentation
Quantitative data from the validation and stability studies should be summarized in tables for clarity and easy comparison.
Table 1: System Suitability Parameters for the HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | Within limits[1] |
| Theoretical Plates (N) | > 2000 | Within limits[1][10] |
| % RSD of Peak Area | ≤ 2.0% (for 5 replicate injections) | Within limits[1] |
Table 2: Method Validation Summary
| Parameter | Concentration Range | Result |
| Linearity (r²) | e.g., 25-150% of nominal concentration[2][5] | ≥ 0.999[2][5] |
| Limit of Detection (LOD) | - | e.g., 0.724 µg/mL[1] |
| Limit of Quantification (LOQ) | - | e.g., 2.19 µg/mL[1] |
| Accuracy (% Recovery) | 80%, 100%, 120% of nominal concentration | 98-102%[1][11] |
| Precision (% RSD) | Intraday and Interday | ≤ 2.0%[11] |
Table 3: Summary of Forced Degradation Results
| Stress Condition | Duration/Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis (1 M HCl) | 80°C, 12 hrs | Report % | Report number |
| Alkaline Hydrolysis (0.1 M NaOH) | 80°C, time-dependent | Significant degradation observed[1] | e.g., Two products observed[1] |
| Oxidative (3% H₂O₂) | Room Temp, 24 hrs | Report % | Report number |
| Thermal | 80°C, 48 hrs | Report % | e.g., One product observed[2][5] |
| Photolytic | UV light, 24 hrs | Report %[9] | Report number |
Visualization of Protocols
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships.
Experimental Workflow Diagram
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 3. mdpi.com [mdpi.com]
- 4. Stability indicating HPTLC determination of this compound as bulk drug and in pharmaceutical preparations [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 6. rjpbcs.com [rjpbcs.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Stability Indicating Reverse Phase-HPLC Method Development and Validation for the Estimation of Bimatoprost 0.3% & Timolol 0.5% Pharmaceutical Ophthalmic Dosage Form [scirp.org]
- 11. ajprui.com [ajprui.com]
Application Notes & Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Timolol Maleate
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Timolol (B1209231) Maleate (B1232345) in bulk drug and pharmaceutical formulations using High-Performance Thin-Layer Chromatography (HPTLC). This methodology is presented for researchers, scientists, and drug development professionals.
Introduction
Timolol maleate is a non-selective beta-adrenergic receptor blocker primarily used in the treatment of glaucoma to reduce intraocular pressure.[1] Accurate and precise analytical methods are crucial for the quality control of this compound in pharmaceutical products. HPTLC offers a simple, rapid, selective, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.[2][3] The methods detailed below are stability-indicating, capable of separating this compound from its degradation products.[2][4]
Principle of the HPTLC Method
The HPTLC method is based on the principle of thin-layer chromatography, where the separation of components in a mixture is achieved by their differential migration over a stationary phase under the influence of a mobile phase. In this application, a specific mobile phase is used to achieve a clear separation of this compound, which is then quantified by densitometric scanning at a specific wavelength.
Experimental Protocols
Two validated HPTLC methods for the analysis of this compound are presented below. Method 1 utilizes an ethyl acetate-based mobile phase, while Method 2 employs a chloroform-based system.
3.1. Materials and Reagents
-
Reference Standard: this compound (pharmaceutical grade)
-
Solvents: Methanol (B129727) (HPLC grade), Ethyl Acetate (AR grade), Isopropyl Alcohol (AR grade), Ammonia solution 25% (AR grade), Chloroform (AR grade)[1][2]
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plates 60 F254 (20 x 10 cm, 250 µm thickness)[1]
-
Sample Formulations: this compound eye drops or other pharmaceutical dosage forms.
3.2. Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Camag Linomat 5)
-
Twin-trough developing chamber
-
TLC scanner with relevant software (e.g., Camag TLC Scanner 3 with winCATS software)
-
UV detector
-
3.3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.[1]
-
Working Standard Solution (10 µg/mL): Dilute 0.1 mL of the standard stock solution to 10 mL with methanol.[1]
-
Sample Stock Solution (from eye drops, 5 mg/mL): Transfer 1 mL of the eye drop formulation into a 5 mL volumetric flask and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.[1]
-
Working Sample Solution (10 µg/mL): Further dilute 0.1 mL of the sample stock solution to 10 mL with methanol.[1]
3.4. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the two HPTLC methods.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Pre-coated silica gel 60 F254 plates | Pre-coated silica gel 60 F254 plates[1] |
| Mobile Phase | Ethyl acetate:Methanol:Isopropyl alcohol:Ammonia (25%) (80:20:2:1, v/v/v/v)[2][3] | Chloroform:Methanol:Ammonia (9:1:0.1, v/v/v)[1][4] |
| Chamber Saturation | 20 minutes[1] | 20 minutes[1] |
| Application Volume | Variable (to achieve desired concentration range) | 4 µL[1] |
| Band Width | 6 mm[1] | 6 mm[1] |
| Development Mode | Ascending | Ascending |
| Development Distance | Not specified | Not specified |
| Drying | Air dried | Air dried[1] |
| Detection Wavelength | 294 nm[2][3] | 296 nm[1][4] |
3.5. Experimental Workflow
The general workflow for the HPTLC analysis of this compound is depicted in the diagram below.
Caption: Experimental workflow for HPTLC analysis of this compound.
Method Validation
The described HPTLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[1][4] The key validation parameters are summarized in the tables below.
4.1. Quantitative Data Summary
Table 1: Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 100 - 600 ng/spot[2][3] | 100 - 1000 ng/spot[1][4] |
| Correlation Coefficient (r²) | 0.996[2] | 0.9949[1][4] |
| Rf Value | Significantly different from degraded products[2] | 0.53 ± 0.027[1][4] |
| Limit of Detection (LOD) | 10 ng/spot[2] | Not explicitly stated |
| Limit of Quantitation (LOQ) | 40 ng/spot[2] | Not explicitly stated |
| Mean Percent Recovery | 98.6%[2] | 100.64 ± 0.11%[1] |
Table 2: Precision Data (%RSD)
| Precision | Method 1 | Method 2 |
| System Precision | 2.8[2] | Not explicitly stated |
| Method Precision | 1.004[2] | Not explicitly stated |
| Intra-day Precision | Not explicitly stated | 0.52 - 0.99[1][5] |
| Inter-day Precision | Not explicitly stated | 0.47 - 1.85[1][5] |
4.2. Stability-Indicating Properties
Forced degradation studies were performed on this compound under acidic, alkaline, oxidative, thermal, and photolytic conditions.[2][4] The HPTLC methods were able to effectively separate the intact drug from its degradation products, demonstrating the stability-indicating nature of the assay.[1][2] In one study, degradation was observed to be between 10-20% under various stress conditions.[4]
Logical Relationship of the Analytical Process
The following diagram illustrates the logical flow from sample preparation to the final analytical result.
Caption: Logical flow of the HPTLC analytical process for this compound.
Conclusion
The HPTLC methods described provide a reliable and efficient approach for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. These methods are simple, precise, accurate, and stability-indicating, making them suitable for routine quality control analysis.[1][2] The low cost and high throughput of HPTLC make it an attractive analytical tool in the pharmaceutical industry.
References
- 1. ajprui.com [ajprui.com]
- 2. Stability indicating HPTLC determination of this compound as bulk drug and in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STABILITY INDICATING HPTLC METHOD FOR DETERMINATION this compound IN BULK DRUG & ITS FORMULATION [zenodo.org]
- 5. ajprui.com [ajprui.com]
Application Note: In Vitro Transcorneal Permeation of Timolol Maleate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Timolol (B1209231) maleate (B1232345) is a non-selective beta-adrenergic antagonist widely used in the topical treatment of glaucoma to reduce intraocular pressure.[1] However, the inherent structure of the cornea presents a significant barrier to drug penetration, leading to low bioavailability (less than 10%) of topically applied timolol.[1][2] The cornea's complex, multi-layered structure, consisting of a lipophilic epithelium and a hydrophilic stroma, limits the passage of many drugs.[2] To overcome these limitations and enhance therapeutic efficacy, various advanced formulations such as hydrogels, ointments, and nanoparticle systems are being developed.[3][4][5]
An in vitro transcorneal permeation study is a critical tool in the development of these formulations.[6] It provides a reliable and ethical method for screening and comparing the performance of different drug delivery systems by quantifying their ability to transport the active pharmaceutical ingredient (API) across a corneal model.[1][7] This application note provides a detailed protocol for conducting such a study using excised animal corneas and a modified Franz diffusion cell apparatus.
Core Principles
The in vitro transcorneal permeation experiment simulates the passage of a drug from a topical formulation through the cornea into the anterior chamber of the eye. The core of this methodology involves mounting an excised cornea between two chambers of a Franz diffusion cell.[3][8]
-
Donor Chamber: This chamber holds the test formulation of Timolol Maleate, representing the tear film on the eye's surface.
-
Corneal Membrane: A freshly excised cornea (commonly from goat, rabbit, or pig) serves as the diffusion membrane, acting as the primary barrier to drug transport.[1]
-
Receptor Chamber: This chamber contains a physiological buffer (e.g., Phosphate (B84403) Buffered Saline or Simulated Lacrimal Fluid) maintained at 37°C, mimicking the aqueous humor.[3][9]
Over time, samples are withdrawn from the receptor chamber to quantify the amount of timolol that has permeated the cornea. This data is used to calculate key parameters like steady-state flux (Jss) and the apparent permeability coefficient (Papp), which are indicative of the formulation's performance.[1][10]
Experimental Protocols
Preparation of Excised Cornea
This protocol details the method for excising and preparing the cornea for the diffusion experiment. The procedure should be completed swiftly to ensure tissue viability.[1]
Materials:
-
Freshly enucleated eyeballs (goat, rabbit, or porcine) obtained from a local abattoir.[1][11]
-
Glutathione Bicarbonate Ringer's (GBR) solution or normal saline, pre-warmed to 37°C.[1]
-
Dissection tools: fine-point scissors, forceps, scalpel.[1]
-
Petri dish.
Procedure:
-
Obtain whole eyeballs and transport them to the laboratory in cold normal saline (4°C).[11] Mounting should be completed within 20-40 minutes of the animal's death.[1]
-
Carefully remove the conjunctiva and any adhering muscle tissue from around the cornea.[1]
-
Excise the cornea with a 2-3 mm rim of the surrounding scleral tissue to provide support for mounting.[1]
-
Immediately place the excised cornea in a petri dish containing pre-warmed GBR solution or a similar physiological buffer.[1]
-
Gently inspect the cornea for any damage before mounting.
In Vitro Permeation Study using Franz Diffusion Cell
This protocol describes the setup and execution of the permeation experiment.
Apparatus & Materials:
-
Mounted cornea.
-
Receptor medium: Phosphate Buffer Saline (PBS, pH 7.4) or Simulated Lacrimal Fluid (SLF, pH 7.4).[3][9] The buffer should be filtered through a 0.45 µm filter and degassed before use.[3]
-
This compound test formulations (e.g., solution, hydrogel, ointment).
-
Water bath or heating block with a magnetic stirrer, maintained at 37±0.5°C.[3][9]
-
Syringes and needles for sampling.
Procedure:
-
Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, ensuring the epithelial side faces the donor chamber.[1]
-
Fill the receptor chamber with a known volume of pre-warmed, degassed receptor medium. Ensure no air bubbles are trapped beneath the cornea.[3]
-
Place a small magnetic stir bar in the receptor chamber and begin stirring at a constant rate (e.g., 100-400 rpm) to ensure uniform mixing.[3][12]
-
Allow the mounted cornea to equilibrate with the buffer for 30-60 minutes.[1]
-
After equilibration, remove the buffer from the donor chamber.
-
Accurately place a known quantity of the this compound test formulation (e.g., 1 gram of gel or 1 mL of solution) into the donor chamber.[13]
-
Start the experiment timer. At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 16, and 24 hours), withdraw a specific volume of sample (e.g., 0.5 mL) from the receptor chamber via the sampling port.[3][4]
-
Immediately after each withdrawal, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[3]
-
Store the collected samples at an appropriate temperature until analysis.
Sample Analysis: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantification of this compound in the collected samples.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of methanol (B129727) and phosphate buffer or 0.05% formic acid (e.g., 35:65 or 75:25 v/v).[3][14]
-
Injection Volume: 20 µL.[14]
-
Column Temperature: 40°C.[3]
Procedure:
-
Prepare a series of standard solutions of this compound in the receptor medium to generate a calibration curve (e.g., 5-50 µg/mL).[13]
-
Analyze the collected samples from the permeation study using the established HPLC method.
-
Determine the concentration of this compound in each sample by comparing its peak area to the calibration curve.
Data Analysis and Calculations
a. Cumulative Amount Permeated: Calculate the cumulative amount of drug permeated at each time point, correcting for the drug removed during previous sampling. Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).
b. Steady-State Flux (Jss): The steady-state flux is determined from the slope of the linear portion of the cumulative amount permeated vs. time plot.
c. Apparent Permeability Coefficient (Papp): The permeability coefficient is a key parameter for comparing formulations and is calculated using the following equation[1][10]:
Papp = Jss / C₀
Where:
-
Papp is the apparent permeability coefficient (cm/s).
-
Jss is the steady-state flux (µg/cm²/s).
-
C₀ is the initial concentration of the drug in the donor chamber (µg/cm³).
Data Presentation
The following tables summarize representative quantitative data from studies evaluating different this compound formulations.
Table 1: Comparison of Permeation Parameters for Different this compound Formulations.
| Formulation Type | Permeation Enhancer | Cumulative % Drug Permeated (after 5h) | Permeability Enhancement (Fold Increase) | Reference |
|---|---|---|---|---|
| In-situ Gel (F7) | None | 7.61% | - | [10] |
| In-situ Gel (F7) | 0.5% EDTA | 14.50% | 1.90 | [10] |
| Marketed Solution (IOTIM) | N/A | 9.13% | - |[10] |
Table 2: Apparent Permeability Coefficients (Papp) for this compound Formulations.
| Formulation Type | Papp (cm/s) | Reference |
|---|---|---|
| Surface-Modified Solid Lipid Nanoparticle (SM-SLN-1) | 2.31 x 10⁻⁵ | [15] |
| Surface-Modified Solid Lipid Nanoparticle (SM-SLN-2) | 1.56 x 10⁻⁵ | [15] |
| Surface-Modified Solid Lipid Nanoparticle (SM-SLN-3) | 1.33 x 10⁻⁵ | [15] |
| 1% w/w Timolol Aqueous Solution | 4.27 x 10⁻⁵ |[15] |
Visualizations
Caption: Experimental workflow for the in vitro transcorneal permeation study.
Caption: Logical relationship between formulation properties and permeation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Sustained release and permeation of timolol from surface-modified solid lipid nanoparticles through bioengineered human cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jpionline.org [jpionline.org]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Development and Characterization of 99mTc-timolol Maleate for Evaluating Efficacy of In Situ Ocular Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human corneal equivalent as cell culture model for in vitro drug permeation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. kinampark.com [kinampark.com]
Troubleshooting & Optimization
Optimizing Timolol Maleate Solubility: A Technical Support Guide for In Vitro Biological Assays
For researchers and drug development professionals utilizing Timolol Maleate (B1232345) in in vitro biological assays, achieving optimal solubility and maintaining solution stability is paramount for reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing Timolol Maleate stock solutions?
A1: this compound exhibits solubility in various organic solvents and aqueous buffers. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is often the solvent of choice due to its high solubilizing capacity.[1][2] Ethanol and Dimethylformamide (DMF) are also effective organic solvents.[1] For direct preparation of aqueous solutions, Phosphate-Buffered Saline (PBS) at a pH of 7.2 can be used, although the solubility is lower compared to organic solvents.[1]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary. It is important to refer to the manufacturer's product information sheet for batch-specific data. However, typical solubility values are summarized in the table below.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent.[2] As a weak base with a pKa of approximately 9.21, its solubility in aqueous solutions is influenced by the pH of the medium.[3][4] Solutions of this compound are reported to be stable up to a pH of 12.[5] For ophthalmic solutions, the pH is typically maintained between 6.5 and 7.5.[6][7]
Q4: Can I dissolve this compound directly in cell culture medium?
A4: While this compound is soluble in aqueous solutions, directly dissolving it in complex cell culture medium is not recommended, especially at high concentrations. This can lead to precipitation due to interactions with media components or exceeding the solubility limit in the buffered system.[8][9] The recommended practice is to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.[1]
Q5: How should I store this compound stock solutions?
A5: this compound as a crystalline solid should be stored at -20°C for long-term stability.[1] Stock solutions prepared in organic solvents like DMSO should also be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1] Ophthalmic solutions should be protected from light and can be stored at room temperature (15-30°C), with protection from freezing.[7][10]
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 16 - 86 | [1][2] |
| Dimethylformamide (DMF) | 20 | [1][2] |
| Ethanol | 0.2 - 10.53 | [1][2] |
| Water | 11.83 | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 | [1] |
| Methanol | Soluble | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile pipette tips and pipettors
-
-
Procedure:
-
Thaw an aliquot of the concentrated this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity.
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix immediately by gentle swirling or pipetting up and down to ensure homogenous distribution and prevent localized high concentrations that could lead to precipitation.
-
Use the freshly prepared medium for your in vitro assay promptly.
-
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Addition to Cell Culture Medium
-
Possible Cause 1: Exceeded Solubility Limit. The final concentration of this compound in the medium may be too high.
-
Solution: Lower the final working concentration of this compound. Perform a serial dilution to determine the maximum soluble concentration in your specific cell culture medium.
-
-
Possible Cause 2: High Final Solvent Concentration. A high concentration of the organic solvent from the stock solution can cause the compound to precipitate out when introduced to the aqueous environment of the medium.
-
Possible Cause 3: Interaction with Media Components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and cause precipitation.[9]
-
Solution: Test for precipitation in both serum-containing and serum-free media to identify if serum is the issue.[11] If so, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line.
-
-
Possible Cause 4: Inadequate Mixing. Adding the stock solution directly to the medium without immediate and thorough mixing can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the stock solution dropwise while gently swirling the medium.[11]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Buy this compound ester | 1026075-53-5 [smolecule.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound Ophthalmic Solution, USP 0.25% and 0.5%STERILE Rx Only [dailymed.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. researchgate.net [researchgate.net]
- 10. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Timolol Maleate and Its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and identification of Timolol (B1209231) Maleate (B1232345) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Timolol Maleate?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and basic conditions), oxidation, and thermal degradation.[1][2] Under basic conditions, this compound has been found to be particularly unstable.[1][3]
Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?
A2: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques for the analysis of this compound and its impurities.[4][5][6] HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is widely used for its high resolution and sensitivity.[1][4]
Q3: What are the typical stress conditions used in forced degradation studies of this compound?
A3: Forced degradation studies for this compound are typically conducted as per the International Council for Harmonisation (ICH) guidelines.[1][3] Common stress conditions include:
-
Basic hydrolysis: Using solutions like 0.1N or 1M NaOH.[1][3]
-
Oxidative degradation: Using hydrogen peroxide (e.g., 3% H₂O₂).[8]
-
Thermal degradation: Exposing the drug substance or product to high temperatures (e.g., 80°C).[4][9]
-
Photolytic degradation: Exposing the sample to UV or fluorescent light.[8]
Q4: Have any specific degradation products of this compound been identified?
A4: Yes, several degradation products have been identified. For instance, under alkaline conditions, two degradation products have been observed.[1] In oxidative conditions, a probable carcinogenic product can be formed.[6] A study using UPLC-Q/Orbitrap HRMS identified several impurities, including Timolol impurity B, C, D, and E, which were produced under selected degradation conditions.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. pH of the mobile phase is close to the pKa of this compound (pKa ≈ 9.21).[1] 2. Column overload. 3. Column contamination or degradation. 4. Inappropriate mobile phase composition. | 1. Adjust the mobile phase pH to be at least 2 units away from the pKa.[11] Using a buffer is recommended. 2. Reduce the injection volume or sample concentration.[12] 3. Wash the column with a strong solvent or replace the column if necessary.[12] 4. Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer). |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Inadequate column equilibration. 3. Pump malfunction (e.g., leaks, air bubbles). 4. Temperature fluctuations. | 1. Ensure proper mixing and degassing of the mobile phase.[12] 2. Equilibrate the column with the mobile phase for a sufficient amount of time before injection. 3. Check for leaks in the pump and purge the system to remove air bubbles.[12] 4. Use a column oven to maintain a constant temperature.[12] |
| Ghost Peaks | 1. Contaminated mobile phase or glassware. 2. Carryover from previous injections. 3. Impurities in the sample diluent. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a needle wash step in the autosampler method and inject a blank after a high-concentration sample. 3. Ensure the diluent is clean and does not contain any interfering substances. |
| Low Peak Area/Response | 1. Incorrect wavelength setting on the detector. 2. Sample degradation. 3. Leaks in the system. 4. Partially clogged injector or column. | 1. Set the UV detector to the λmax of this compound (around 294-295 nm).[2][3] 2. Prepare fresh samples and store them appropriately. 3. Check all fittings for leaks. 4. Flush the injector and column or replace the column frit. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours | 80°C | ~20% (for Brimonidine Tartrate and this compound combination) | [8] |
| Alkaline Hydrolysis | 0.1N NaOH / 1M NaOH | 2-12 hours | 80°C | Significant degradation, found to be unstable.[1][3] | [1][3] |
| Oxidative Degradation | 3% H₂O₂ | 5 minutes - 6 hours | Room Temp / 75°C | Complete degradation under 3% H₂O₂ at 75°C after 6 hours.[8] | [8] |
| Thermal Degradation | Dry Heat | 48 hours | 80°C | One secondary peak observed.[9] | [4][9] |
| Photolytic Degradation | UV/VIS light | 35 hours | Ambient | 82.38–98.13% | [13] |
Note: The extent of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the analysis of this compound and its degradation products.[1]
1. Chromatographic Conditions:
-
Column: C18 column (e.g., Kromasil 250 mm × 4.6 mm, 5µm particle size).[1]
-
Mobile Phase: Phosphate (B84403) buffer: Methanol (60:40 v/v), with the buffer pH adjusted to 3.5 using o-phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 295 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of Methanol and potassium dihydrogen phosphate buffer).[1]
-
Perform serial dilutions to prepare working standard solutions of desired concentrations.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a known concentration.
-
Filter the solution through a 0.45 µm membrane filter before injection.[1]
4. Forced Degradation Study:
-
Acid Degradation: Treat the sample solution with 0.1N HCl and heat. Neutralize before injection.
-
Base Degradation: Treat the sample solution with 0.1N NaOH and heat. Neutralize before injection.[1]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug or solution to dry heat.
-
Analyze the stressed samples using the specified HPLC method.
Visualizations
Caption: Workflow for Forced Degradation and Analysis of this compound.
Caption: Troubleshooting Logic for HPLC Analysis of this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Stability indicating HPTLC determination of this compound as bulk drug and in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. ajprui.com [ajprui.com]
- 6. mdpi.com [mdpi.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 10. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Timolol Maleate Ophthalmic Formulations
For researchers, scientists, and drug development professionals, ensuring the stability of Timolol (B1209231) Maleate in ophthalmic formulations is a critical aspect of developing safe and effective treatments for glaucoma. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development and stability testing.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Rapid degradation of Timolol Maleate is observed in a newly developed ophthalmic solution during accelerated stability studies.
-
Question: What are the primary causes of this compound degradation in aqueous ophthalmic solutions? Answer: this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.[1][2] The rate of degradation is significantly influenced by factors such as pH, temperature, exposure to light, and the presence of oxidizing agents.[1][3]
-
Question: My formulation's pH is drifting, and I'm seeing increased degradation products. What is the optimal pH range for this compound stability? Answer: this compound is most stable in the pH range of 6.5 to 7.5.[4][5][6] It is unstable in basic conditions, where it undergoes alkaline hydrolysis, leading to the formation of degradation products.[1][7] It is crucial to use a robust buffering system, such as a phosphate (B84403) buffer, to maintain the pH within the optimal range throughout the product's shelf life.[8][9]
-
Question: I suspect oxidative degradation is occurring. How can I confirm this and what steps can I take to prevent it? Answer: Oxidative degradation can be confirmed by identifying specific oxidative degradation products using a stability-indicating HPLC method.[10] To prevent oxidation, consider incorporating antioxidants into your formulation. Common antioxidants used in ophthalmic preparations include edetate disodium (B8443419) (EDTA), which chelates metal ions that can catalyze oxidation. While Timolol itself has some antioxidant properties, the addition of a dedicated antioxidant can enhance stability.[11]
Issue 2: Unexpected peaks are appearing in the HPLC chromatogram during stability analysis.
-
Question: How can I identify if these new peaks are related to this compound degradation? Answer: A forced degradation study is essential to identify the degradation products of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).[1][7][12] By comparing the retention times of the peaks from the forced degradation study with the unknown peaks in your stability samples, you can confirm if they are degradation products.
-
Question: Could the excipients in my formulation be interacting with this compound? Answer: Yes, excipient interaction is a possibility. For instance, some preservatives or buffering agents can potentially interact with this compound. It is advisable to conduct compatibility studies with each excipient individually to identify any potential interactions.
-
Question: Is it possible that the new peaks are leachables from the container closure system? Answer: This is a valid concern, especially during long-term stability studies. Leachables from plastic container closure systems can introduce impurities into the formulation.[13] Performing an extractables and leachables study on your chosen container closure system is recommended to identify and quantify any potential leachables.[14]
Frequently Asked Questions (FAQs)
Formulation Development
-
What are the key formulation parameters to consider for ensuring the stability of this compound ophthalmic solutions? Key parameters include pH, buffering capacity, selection of an appropriate preservative, the potential need for an antioxidant, and viscosity-enhancing agents.[15][16] The formulation should be optimized to maintain a pH between 6.5 and 7.5 for maximum stability.[4][5][6]
-
Which preservatives are compatible with this compound and how do I select the right one? Benzalkonium chloride (BAK) is a commonly used and effective preservative in this compound ophthalmic solutions.[9][16] However, other options like phenyl mercuric nitrate (B79036) and chlorbutol have also been investigated.[16] The choice of preservative and its concentration should be based on antimicrobial effectiveness testing and compatibility with this compound and other excipients.
-
How does sterilization affect the stability of this compound formulations? Autoclaving (steam sterilization) can potentially accelerate the degradation of this compound due to high temperatures.[17] Aseptic filtration is a common alternative for sterilizing this compound ophthalmic solutions to avoid heat-induced degradation.[18] If autoclaving is necessary, the cycle parameters should be carefully validated to minimize degradation.
Stability Testing
-
What are the recommended storage conditions for accelerated stability studies of this compound ophthalmic solutions? According to ICH guidelines, accelerated stability studies are typically conducted at 40°C ± 2°C and 75% RH ± 5% RH for a period of 6 months.
-
How do I perform a forced degradation study for this compound? A forced degradation study involves subjecting the this compound drug substance and drug product to various stress conditions, including acid hydrolysis (e.g., 0.1M HCl at 80°C), base hydrolysis (e.g., 0.1M NaOH at 80°C), oxidation (e.g., 3% H2O2 at room temperature), thermal degradation (e.g., 80°C), and photostability (exposure to light as per ICH Q1B guidelines).[1][2][7][12][19] The samples are then analyzed using a stability-indicating analytical method.
-
What are the critical aspects of a stability-indicating HPLC method for this compound? A stability-indicating HPLC method must be able to separate the intact this compound from its degradation products and any other impurities or excipients in the formulation. The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][10]
Packaging and Storage
-
What type of container closure system is recommended for this compound ophthalmic solutions? Low-density polyethylene (B3416737) (LDPE) or polypropylene (B1209903) (PP) bottles with an integrated dropper are commonly used for multi-dose ophthalmic solutions.[20] For preservative-free formulations, single-dose containers are preferred. The chosen packaging should be tested for compatibility with the formulation to prevent leaching and adsorption.
-
What are the recommended long-term storage conditions for this compound ophthalmic solutions? this compound ophthalmic solutions should be stored at room temperature, typically between 15°C and 30°C (59°F and 86°F), and protected from light.[8][21]
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Parameter | Temperature | Duration | Percent Degradation | Number of Degradation Products |
| Acid Hydrolysis | 1M HCl | 80°C | 12 hours | Stable | 0 |
| Alkaline Hydrolysis | 1M NaOH | 80°C | 12 hours | Unstable | 2 |
| Oxidative Degradation | 30% H₂O₂ | Room Temperature | 12 hours | Stable | 0 |
| Thermal Degradation | Dry Heat | 80°C | 48 hours | Moderately Unstable | 1 |
| Photolytic Degradation | ICH Q1B Option 2 | 25°C | - | Susceptible | Multiple |
Note: The exact percentage of degradation can vary depending on the specific formulation and experimental conditions.[1][12][19]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a typical stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.
-
Chromatographic System:
-
Preparation of Solutions:
-
Phosphate Buffer (pH 3.5): Prepare a suitable phosphate buffer and adjust the pH to 3.5 using phosphoric acid.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Dilute the ophthalmic formulation with the mobile phase to obtain a theoretical concentration of this compound similar to the standard solution.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Forced Degradation Study of this compound Ophthalmic Solution
This protocol provides a general procedure for conducting a forced degradation study as per ICH guidelines.
-
Acid Hydrolysis:
-
To 1 mL of the ophthalmic solution, add 1 mL of 1M HCl.
-
Heat the mixture at 80°C for a specified period (e.g., 12 hours).[1]
-
Cool the solution, neutralize with 1M NaOH, and dilute to a suitable volume with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the ophthalmic solution, add 1 mL of 1M NaOH.
-
Heat the mixture at 80°C for a specified period (e.g., 12 hours).[1]
-
Cool the solution, neutralize with 1M HCl, and dilute to a suitable volume with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
To 1 mL of the ophthalmic solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for a specified period (e.g., 12 hours).
-
Dilute to a suitable volume with the mobile phase.
-
Analyze by the stability-indicating HPLC method.
-
-
Thermal Degradation:
-
Photostability Testing:
-
Expose the ophthalmic solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][22][23][24][25]
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by the stability-indicating HPLC method.
-
Visualizations
Caption: Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for this compound Stability.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. The Study on Timolol and Its Potential Phototoxicity Using Chemical, In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 4. pi.bausch.com [pi.bausch.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijfmr.com [ijfmr.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. mdpi.com [mdpi.com]
- 11. drugs.com [drugs.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijfmr.com [ijfmr.com]
- 16. ijhmp.com [ijhmp.com]
- 17. ukessays.com [ukessays.com]
- 18. WO2021198911A1 - A sterilization process of timolol gel forming solution through aseptic filtration - Google Patents [patents.google.com]
- 19. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 20. Intro Technical Sheets | Unicat [unicat.msf.org]
- 21. drugs.com [drugs.com]
- 22. ikev.org [ikev.org]
- 23. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 24. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. fda.gov [fda.gov]
Technical Support Center: Enhancing Timolol Maleate Ocular Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Timolol (B1209231) Maleate (B1232345) eye drops with enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor bioavailability of conventional Timolol Maleate eye drops?
Conventional this compound eye drops exhibit poor ocular bioavailability due to several physiological and formulation-related factors. A significant portion of the administered dose is rapidly eliminated from the ocular surface through nasolacrimal drainage and blinking reflexes.[1][2] This results in a short residence time of the drug in the cul-de-sac, minimizing the time available for corneal absorption.[3] Furthermore, the inherent protective barriers of the eye, such as the cornea and conjunctiva, limit drug penetration.[2] Consequently, only a small fraction of the administered this compound reaches the target tissues in the anterior chamber to exert its therapeutic effect of reducing intraocular pressure (IOP).[4] This often necessitates frequent administration of high drug concentrations, which can lead to systemic side effects.[5][6]
Q2: What are the main formulation strategies to overcome the poor bioavailability of this compound?
To enhance the ocular bioavailability of this compound, researchers are exploring several advanced formulation strategies. These approaches primarily aim to increase the precorneal residence time of the drug and improve its penetration through the ocular tissues. Key strategies include:
-
In Situ Gelling Systems: These are liquid formulations that undergo a phase transition to a gel upon instillation into the eye, triggered by physiological cues like pH, temperature, or ions in the tear fluid.[1][5][7] This gel matrix prolongs the contact time of the drug with the ocular surface.
-
Mucoadhesive Polymeric Systems: These formulations incorporate polymers that adhere to the mucus layer of the conjunctiva and cornea, thereby increasing the retention time of the drug.[8][9] Chitosan (B1678972) is a commonly used mucoadhesive polymer.[10][11]
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as chitosan nanoparticles, can improve its corneal absorption and provide sustained release.[9][11][12]
-
Hydrogels: These are cross-linked polymer networks with high water content that can offer sustained drug release and improve precorneal residence time.[8][13]
-
Ocular Inserts: These are solid or semisolid sterile preparations that are placed in the conjunctival sac and release the drug over an extended period.[14][15]
Troubleshooting Guides
Scenario 1: In Situ Gel Formulation Fails to Gel Upon Instillation
Problem: Your in situ gelling formulation of this compound, designed to gel at physiological eye conditions, remains in a liquid state after administration in your in vitro or ex vivo model.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the formulation or gelling medium. | Verify the pH of your formulation and the simulated tear fluid or gelling medium. For pH-triggered systems using polymers like Carbopol, the formulation pH should be below its pKa, and the tear fluid pH (around 7.4) should be sufficient to induce gelation.[1][7] Adjust the pH of your solutions accordingly. |
| Inadequate polymer concentration. | The concentration of the gelling agent (e.g., Carbopol, Gellan gum) is critical for gelation. If the concentration is too low, a stable gel may not form. Prepare formulations with varying polymer concentrations to determine the optimal concentration for gelation.[16] |
| Insufficient ion concentration in the simulated tear fluid. | For ion-activated systems (e.g., using Gellan gum or Sodium Alginate), ensure the concentration of cations (like Ca²⁺) in your simulated tear fluid is adequate to trigger gelation.[16][17] Prepare fresh simulated tear fluid with appropriate salt concentrations. |
| Inappropriate temperature for thermosensitive gels. | For thermosensitive polymers like Poloxamers, the sol-gel transition temperature is crucial. Ensure your experimental setup maintains the physiological temperature of the eye (around 34-35°C) to induce gelation.[18][19] |
Scenario 2: Low Drug Entrapment Efficiency in Nanoparticle Formulation
Problem: You are preparing this compound-loaded chitosan nanoparticles, but the drug entrapment efficiency is consistently low.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal chitosan to cross-linker ratio. | The ratio of chitosan to the cross-linking agent (e.g., sodium tripolyphosphate - TPP) significantly influences nanoparticle formation and drug encapsulation. Systematically vary the chitosan and TPP concentrations to find the optimal ratio that maximizes entrapment efficiency.[12] |
| Incorrect pH during nanoparticle formation. | The pH of the chitosan solution affects its charge and interaction with the cross-linker. Ensure the pH is maintained at an optimal level (typically around 4.0-5.0 for chitosan) to facilitate proper nanoparticle formation and drug loading.[9] |
| Drug loss during the washing/purification step. | Nanoparticle purification steps, such as centrifugation, can lead to the loss of both nanoparticles and encapsulated drug. Optimize the centrifugation speed and duration to effectively pellet the nanoparticles while minimizing drug leakage. Consider using alternative purification methods like dialysis. |
| Poor drug-polymer interaction. | The interaction between this compound and the polymer matrix is crucial for high entrapment. Investigate the compatibility between the drug and polymer using techniques like Fourier-transform infrared spectroscopy (FTIR) to ensure no adverse interactions are occurring.[8] |
Experimental Protocols
Protocol 1: Preparation of a pH-Triggered In Situ Gelling System
This protocol describes the preparation of a this compound in situ gelling system using Carbopol and Chitosan.[1]
Materials:
-
This compound
-
Carbopol 940
-
Chitosan
-
Sodium Chloride
-
Sodium Hydroxide (B78521)
-
Hydrochloric Acid
-
Purified Water
Procedure:
-
Carbopol Dispersion: Disperse 0.4% w/v of Carbopol 940 in purified water with continuous stirring.
-
Chitosan Solution: Prepare a 0.5% w/v Chitosan solution in 0.5% v/v acetic acid solution.
-
Mixing: Slowly add the Carbopol dispersion to the Chitosan solution under constant stirring.
-
Drug Incorporation: Dissolve this compound (to the desired concentration, e.g., 0.5% w/v) in the polymer mixture.
-
pH Adjustment: Adjust the pH of the final formulation to 6.0 using sodium hydroxide or hydrochloric acid.
-
Sterilization: Sterilize the formulation by autoclaving or filtration through a 0.22 µm filter.
Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol outlines the ionic gelation method for preparing this compound-loaded chitosan nanoparticles.[12]
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium Tripolyphosphate (TPP)
-
Acetic Acid
-
Purified Water
Procedure:
-
Chitosan Solution: Prepare a chitosan solution (e.g., 0.1-0.5% w/v) in a 1% v/v acetic acid solution.
-
Drug Addition: Dissolve this compound in the chitosan solution.
-
TPP Solution: Prepare an aqueous solution of TPP (e.g., 0.05-0.25% w/v).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-drug solution under magnetic stirring at room temperature. The formation of opalescent suspension indicates nanoparticle formation.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unentrapped drug.
-
Resuspension: Resuspend the nanoparticle pellet in purified water.
Quantitative Data Summary
Table 1: Comparison of In Vitro Drug Release from Different this compound Formulations
| Formulation Type | Polymer(s) | Duration of Study | % Drug Release | Reference |
| Conventional Eye Drops | - | 12 hours | >95% within 2 hours | [9] |
| Mucoadhesive Nanoparticles | Chitosan-Polyacrylic Acid | 12 hours | ~63% | [9] |
| In Situ Gel | Carbopol/Chitosan | 24 hours | Sustained release | [1] |
| Mucoadhesive Hydrogel | Carbopol 934, HPMC, PVA | 8 hours | Sustained release | [8] |
| Mucoadhesive-Thermosensitive Gel | Poloxamer 338/188, Chitosan | 24 hours | ~73% (corneal penetration) | [18][19] |
Table 2: Comparison of Intraocular Pressure (IOP) Reduction by Different this compound Formulations in Rabbits
| Formulation Type | Polymer(s) | Maximum IOP Reduction (%) | Duration of Effect | Reference |
| Conventional Timolol Solution (0.5%) | - | ~23.5% | < 12 hours | [7] |
| In Situ Gel with Polyacrylic Acid (0.5%) | Polyacrylic Acid | ~38.7% | > 12 hours | [7] |
| Chitosan-Coated Mucoadhesive Film | Chitosan | Comparable to conventional solution | Up to 10 weeks | [10] |
| PNIPAAm-CS Gel-Forming Solution | PNIPAAm-CS | Stronger reduction than conventional solution | > 12 hours | [5] |
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability this compound eye drops.
Caption: Logical relationship between challenges and solutions for this compound bioavailability.
References
- 1. Carbopol/chitosan based pH triggered in situ gelling system for ocular delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities for drug delivery to the posterior of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Ocular Drug Bioavailability and Corneal Wound Healing with Chitosan-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation, Development and Evaluation of Ophthalmic Solution of this compound 0.5% - IJFMR [ijfmr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Sustained Delivery of this compound for Over 90 Days by Subconjunctival Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. briefs.techconnect.org [briefs.techconnect.org]
- 10. New mucoadhesive chitosan film for ophthalmic drug delivery of this compound: in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 12. Development of this compound Loaded Chitosan Nanoparticles For Improved Ocular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Polymeric ocular hydrogels and ophthalmic inserts for controlled release of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jppres.com [jppres.com]
- 16. IN-SITU OPHTHALMIC GEL OF this compound: FORMULATION, RHEOLOGICAL STUDIES, IN-VITRO AND IN-VIVOEVALUATION | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. turkjps.org [turkjps.org]
- 19. This compound in Situ Ophthalmic Mucoadhesive-Thermosensitive Gel: Development and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Topical Timolol Maleate Administration and Minimizing Systemic Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the systemic side effects of topical Timolol (B1209231) Maleate administration.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your in-vitro and in-vivo experiments.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| INVIT-01 | High variability in drug release profile from nanoparticle formulations. | 1. Inconsistent particle size and polydispersity. 2. Drug crystallization within the nanoparticles. 3. Instability of the formulation during the experiment. | 1. Optimize the formulation process to achieve a narrow particle size distribution. 2. Characterize the physical state of the drug within the nanoparticles using techniques like DSC or XRD. 3. Assess the stability of the formulation under experimental conditions (pH, temperature). |
| INVIT-02 | Low encapsulation efficiency of Timolol Maleate in nanoparticles. | 1. Poor affinity between the drug and the polymer/lipid matrix. 2. Drug leakage during the nanoparticle preparation process. 3. Suboptimal process parameters (e.g., sonication time, homogenization speed). | 1. Select a polymer/lipid with higher compatibility with this compound. 2. Modify the formulation process to minimize drug loss (e.g., adjust pH, use a different solvent). 3. Systematically optimize the preparation parameters. |
| INVIV-01 | Inconsistent intraocular pressure (IOP) readings in animal models. | 1. Improper animal handling and stress. 2. Diurnal variation in IOP. 3. Inaccurate measurement technique. | 1. Ensure proper acclimatization of animals and consistent handling procedures. 2. Standardize the time of day for all IOP measurements. 3. Ensure proper calibration and use of the tonometer. |
| INVIV-02 | High inter-subject variability in plasma Timolol concentrations. | 1. Inconsistent drop instillation technique. 2. Genetic variations in drug metabolism (e.g., CYP2D6 polymorphism).[1][2][3] 3. Contamination of blood samples. | 1. Standardize the volume of the eye drop and the instillation procedure. 2. If possible, genotype the animals for relevant metabolic enzymes. 3. Follow strict protocols for blood sample collection and processing. |
| INVIV-03 | Unexpected ocular irritation or inflammation in animal models. | 1. Formulation components (e.g., polymer, surfactant) may be causing irritation. 2. The pH or osmolality of the formulation is not within the physiological range. 3. Microbial contamination of the formulation. | 1. Evaluate the biocompatibility of all formulation components. 2. Adjust the pH and osmolality of the formulation to be within the tolerated range for the eye. 3. Ensure the sterility of the formulation. |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What are the primary strategies to reduce the systemic absorption of topical this compound?
A1: The main strategies focus on increasing the ocular residence time and reducing the drainage of the drug into the nasolacrimal duct, from where it is absorbed into the systemic circulation.[4][5] Key approaches include:
-
Punctual Occlusion: This is a simple and effective technique where gentle pressure is applied to the inner corner of the eye for a few minutes after instillation to block the tear ducts.[4][5][6][7]
-
Novel Formulations: Developing advanced formulations such as in-situ gels, nanoparticles (e.g., liposomes, niosomes, chitosan (B1678972) nanoparticles), and mucoadhesive systems can prolong the contact time of the drug with the ocular surface, thereby enhancing local absorption and reducing systemic runoff.[8][9][10]
-
Tissue Press Method: An alternative to punctual occlusion, this method involves pressing a tissue against the inner corner of the eye and has been shown to be as effective in reducing systemic absorption.[11][12][13]
Q2: How do nanoparticle-based delivery systems reduce systemic side effects?
A2: Nanoparticle-based systems, such as liposomes, niosomes, and polymeric nanoparticles, can encapsulate this compound.[8][9][10] This offers several advantages:
-
Controlled Release: They provide a sustained release of the drug, which maintains a therapeutic concentration in the eye for a longer duration with a lower overall dose.[14]
-
Enhanced Corneal Penetration: The small size and surface properties of nanoparticles can improve the penetration of the drug through the corneal epithelium.
-
Reduced Nasolacrimal Drainage: Formulations with nanoparticles often have a higher viscosity, which reduces their clearance from the ocular surface and subsequent drainage into the systemic circulation.
Q3: What are the critical quality attributes to consider when developing a novel topical formulation of this compound?
A3: Key quality attributes include:
-
pH: Should be in a range that is comfortable for the eye (typically 6.5-7.8) to avoid irritation.
-
Osmolality: Should be close to isotonicity with tears (around 300 mOsm/kg) to prevent discomfort and tissue damage.
-
Viscosity: An optimal viscosity can increase residence time without causing blurred vision.
-
Particle Size and Distribution (for nanoparticles): A uniform and small particle size is crucial for corneal penetration and stability.
-
Sterility: The formulation must be sterile to prevent ocular infections.
Experimental Design and Protocols
Q4: How can I accurately quantify low concentrations of Timolol in plasma samples?
A4: A sensitive analytical method is required due to the low systemic concentrations of Timolol after topical administration. High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is a common approach. A validated RP-HPLC method with electrochemical detection has been successfully used to determine Timolol concentrations in human plasma as low as 107.2 pg/ml.[15]
Q5: What is a suitable animal model for studying the systemic cardiovascular effects of topical Timolol?
A5: Rabbits are a commonly used and translationally relevant animal model for studying the effects of ophthalmic drugs on intraocular pressure and cardiovascular parameters.[16][17] Their eye size and physiology have similarities to humans, making them suitable for these studies.
Q6: What are the key parameters to measure when assessing the systemic side effects of topical Timolol in an animal model?
A6: The primary systemic side effects of beta-blockers are cardiovascular. Therefore, key parameters to monitor include:
-
Heart Rate: A decrease in heart rate (bradycardia) is a hallmark systemic effect of beta-blockers.[17][18]
-
Blood Pressure: While less pronounced than the effect on heart rate, a reduction in blood pressure can also occur.[18]
-
Electrocardiogram (ECG): An ECG can provide more detailed information on cardiac conduction and rhythm.
Data Presentation
Table 1: Comparison of Methods to Reduce Systemic Timolol Absorption
| Method | Mean Plasma Timolol Concentration (ng/mL) ± SD | Mean Reduction in Heart Rate (beats/min) ± SD | Mean Reduction in IOP (mmHg) ± SD |
| No Intervention | 0.63 ± 0.31 | 5.2 ± 6.1 | 4.5 ± 2.3 |
| Punctual Occlusion (5 min) | 0.35 ± 0.22 | 3.8 ± 5.5 | 5.1 ± 2.8 |
| Tissue Press Method | 0.38 ± 0.24 | 3.9 ± 5.9 | 5.3 ± 2.7 |
| 0.1% Timolol Gel | Not Reported | Clinically insignificant change | 3.03 |
| Nanoparticle-loaded insert | Not Detectable | Not Reported | Significant reduction |
Data synthesized from multiple studies for comparative purposes.[11][12][13][19][20]
Experimental Protocols
Protocol 1: Quantification of Timolol in Rabbit Plasma using RP-HPLC
1. Objective: To quantify the concentration of Timolol in rabbit plasma following topical administration.
2. Materials:
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV or electrochemical detector
-
Mobile Phase: 0.05% (v/v) trifluoroacetic acid in water and 0.05% (v/v) trifluoroacetic acid in acetonitrile (B52724) (40:60 v/v)
-
This compound standard
-
Internal standard (e.g., methyl paraben)
-
Rabbit plasma samples
-
Acetonitrile, water (HPLC grade)
3. Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound and the internal standard in blank rabbit plasma to create a calibration curve (e.g., 1-100 ng/mL).
-
Sample Preparation: a. To 1 mL of rabbit plasma sample, add the internal standard. b. Precipitate proteins by adding 2 mL of acetonitrile. c. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
HPLC Analysis: a. Set the flow rate to 1 mL/min. b. Set the detector wavelength to 210 nm (for UV detection). c. Inject 20 µL of the prepared sample. d. Record the retention times and peak areas for Timolol and the internal standard.
-
Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of Timolol to the internal standard against the concentration of Timolol. b. Determine the concentration of Timolol in the unknown samples by interpolating from the calibration curve.
Protocol 2: Assessment of Cardiovascular Effects of Topical Timolol in Rabbits
1. Objective: To evaluate the effect of topical Timolol administration on heart rate in rabbits.
2. Materials:
-
Male New Zealand White rabbits (2-3 kg)
-
This compound ophthalmic solution (0.5%)
-
Isoproterenol (B85558) solution (e.g., 10 µg/mL in sterile saline)[1]
-
ECG monitoring system or pulse oximeter for rabbits
-
Anesthetic (if not using telemetry in conscious animals)
3. Procedure:
-
Animal Acclimatization: Acclimatize rabbits to the experimental setup for at least one week.
-
Baseline Measurement: a. If using anesthesia, allow the animal to stabilize for 15-20 minutes. b. Record the baseline heart rate for 5-10 minutes.
-
Timolol Administration: a. Instill one drop (approximately 50 µL) of 0.5% this compound solution into the conjunctival sac of one eye. b. For the control group, instill a drop of saline.
-
Post-Dose Monitoring: a. Record the heart rate continuously or at fixed intervals (e.g., 15, 30, 60, 90, and 120 minutes) after administration.
-
Isoproterenol Challenge (Optional): a. After a set incubation period (e.g., 60 minutes) to allow for systemic absorption of Timolol, administer a bolus of isoproterenol intravenously to induce tachycardia.[1] b. Measure the peak heart rate response.
-
Data Analysis: a. Calculate the change in heart rate from baseline at each time point for both the Timolol and control groups. b. For the isoproterenol challenge, calculate the percentage inhibition of the isoproterenol-induced tachycardia in the Timolol-treated group compared to the control group.
Mandatory Visualizations
Caption: Beta-Adrenergic signaling pathway and the inhibitory action of Timolol.
Caption: Experimental workflow for evaluating systemic absorption of Timolol formulations.
Caption: Relationship between formulation type and systemic absorption of Timolol.
References
- 1. benchchem.com [benchchem.com]
- 2. color | Graphviz [graphviz.org]
- 3. In Vivo Bioanalysis of Ophthalmology: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Development and Validation of Facile RP-HPLC Method for Simultaneous Determination of this compound, Moxifloxacin Hydrochloride, Diclofenac Sodium and Dexamethasone in Plasma, Aqueous Humor and Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijo.cn [ijo.cn]
- 9. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 10. Drug Delivery Challenges and Current Progress in Nanocarrier-Based Ocular Therapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. youtube.com [youtube.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. youtube.com [youtube.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. veterinarypaper.com [veterinarypaper.com]
- 17. Effects of beta-blockers association with pilocarpine on rabbit intraocular pressure and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comparison of the effects of oral nadolol and topical timolol on intraocular pressure, blood pressure, and heart rate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comparison of 0.1% timolol eye gel and 0.5% timolol eye drop in patients with chronic angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] A comparison of 0.1% timolol eye gel and 0.5% timolol eye drop in patients with chronic angle-closure glaucoma. | Semantic Scholar [semanticscholar.org]
Method refinement for Timolol Maleate quantification in plasma samples
Welcome to the technical support center for the quantification of Timolol (B1209231) Maleate (B1232345) in plasma samples. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and refined experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying Timolol Maleate in plasma?
A1: The most prevalent and sensitive method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and low limits of quantification, crucial for pharmacokinetic studies where plasma concentrations of Timolol can be very low. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also used, though it may have higher limits of detection.[1][2][3][4]
Q2: Which internal standard (IS) is recommended for this compound analysis?
A2: Several internal standards have been successfully used. A stable isotope-labeled Timolol, such as (CD3)3-labelled Timolol, is the ideal choice as it closely mimics the analyte's behavior during sample preparation and ionization.[4] However, other compounds like Propranolol, Brimonidine, and Eslicarbazepine have also been effectively utilized.[2][3][5] The choice of IS should be guided by its availability, and its ability to be chromatographically resolved from Timolol and not interfere with endogenous plasma components.
Q3: What are the expected concentration ranges for this compound in plasma after administration?
A3: Plasma concentrations of Timolol are typically low. After a 20 mg oral dose, plasma levels can be around 3.0 ng/mL at 12 hours.[5] Following ocular administration of a 0.5% solution, maximum plasma concentrations are significantly lower, often in the sub-ng/mL to low ng/mL range.[6] Therefore, a highly sensitive analytical method is required.
Q4: How can I minimize matrix effects in my plasma samples?
A4: Matrix effects, caused by co-eluting endogenous components from plasma, can significantly impact ionization efficiency in LC-MS/MS. To mitigate this, efficient sample preparation is key. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering substances than a simple protein precipitation.[4][5][7] Additionally, the use of a stable isotope-labeled internal standard can help to compensate for any remaining matrix effects.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient extraction from plasma. | - Optimize the pH of the aqueous phase during liquid-liquid extraction to ensure Timolol is in its non-ionized form for better partitioning into the organic solvent.[5]- For solid-phase extraction, ensure the sorbent type is appropriate for Timolol and optimize the wash and elution steps.[4]- If using protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) or solvent-to-plasma ratios. |
| Poor Peak Shape (Tailing or Fronting) | - Issues with the analytical column.- Inappropriate mobile phase pH. | - Ensure the mobile phase pH is appropriate for the pKa of Timolol to maintain a consistent ionization state.- Use a new guard column or analytical column if the current one is degraded.- Check for and eliminate any extra-column volume in the HPLC/UPLC system. |
| High Signal-to-Noise Ratio / Poor Sensitivity | - Sub-optimal mass spectrometry parameters.- Inefficient sample clean-up leading to high background noise. | - Optimize MS parameters such as collision energy and fragmentor voltage for the specific Timolol transitions.- Improve the sample preparation method to better remove phospholipids (B1166683) and other interfering matrix components.[7]- Consider derivatization of Timolol to improve its ionization efficiency.[5] |
| Inconsistent Internal Standard Response | - Degradation of the internal standard.- Inconsistent addition of the internal standard to samples. | - Check the stability of the internal standard in the stock solution and in processed samples.- Use a calibrated pipette and ensure consistent vortexing after adding the internal standard to all samples, calibrators, and QCs. |
| Shift in Retention Time | - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- If the shift is gradual over many injections, the column may need to be replaced. |
Experimental Protocols
Method 1: LC-MS/MS with Liquid-Liquid Extraction
This method is suitable for achieving low limits of quantification.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., Propranolol in methanol).
- Alkalinize the plasma by adding 100 µL of 1M Sodium Hydroxide.
- Add 3 mL of extraction solvent (e.g., heptane:isopentyl alcohol, 96:4 v/v).[5]
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube.
- Back-extract the analytes into an acidic aqueous phase by adding 200 µL of 0.1 N HCl.[5]
- Vortex and centrifuge as before.
- Alkalinize the acidic phase and perform a second extraction with chloroform.[5]
- Evaporate the final organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of mobile phase for injection.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: 10mM Ammonium Formate, pH 7B: Methanol (B129727):Acetonitrile (50:50, v/v)[3] |
| Gradient | Isocratic elution with 95% B[3] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MS/MS Transitions | Timolol: m/z 317.2 → 261.0[3]Internal Standard (Eslicarbazepine): m/z 255.0 → 237.0[3] |
Method 2: HPLC-UV with Protein Precipitation
This method is simpler but may have a higher limit of quantification.
1. Sample Preparation (Protein Precipitation):
- To 200 µL of plasma, add 50 µL of the internal standard working solution (e.g., Naproxen in methanol).
- Add 600 µL of methanol to precipitate the plasma proteins.[1]
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute the residue in 100 µL of mobile phase for injection.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.2% Triethylamine : Acetonitrile (40:60, v/v), pH 2.75 with phosphoric acid[1] |
| Flow Rate | 1 mL/min[1] |
| Injection Volume | 50 µL[1] |
| Column Temperature | 45 °C[1] |
| UV Detection Wavelength | 284 nm[1] |
Quantitative Method Comparison
| Parameter | LC-MS/MS Method | HPLC-UV Method |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4][5] | ~2 ng/mL[8] |
| Linearity Range | 0.5 - 5000 ng/mL[9] | 5.0 - 200.0 µg/mL (in solution)[10] |
| Internal Standard Examples | (CD3)3-labelled Timolol[4], Propranolol[2][5], Eslicarbazepine[3] | Naproxen[1], Brimonidine[11], Methyl Paraben |
| Sample Preparation | Liquid-Liquid Extraction[3][5], Solid-Phase Extraction[4] | Protein Precipitation[1] |
| Recovery | Quantitative and reproducible[5] | 98.72% in human plasma[1] |
Visualized Workflows
References
- 1. Simultaneous determination of this compound, rosuvastatin calcium and diclofenac sodium in pharmaceuticals and physiological fluids using HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained Delivery of this compound for Over 90 Days by Subconjunctival Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the beta-adrenergic blocker timolol in plasma by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass fragmentographic determination of timolol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma levels and systemic safety of 0.1% unpreserved this compound gel, 0.5% timolol aqueous solution and 0.5% this compound gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fast separation and quantification of three antiglaucoma drugs by high-performance liquid chromatography UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
Technical Support Center: Enhancing Timolol Maleate Entrapment in Liposomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liposomal encapsulation of Timolol (B1209231) Maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing Timolol Maleate liposomes?
A1: The most frequently cited methods for preparing this compound liposomes are the thin-film hydration method and the ammonium (B1175870) sulfate (B86663) gradient method. The thin-film hydration technique involves dissolving lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution containing this compound.[1] The ammonium sulfate gradient method is a remote loading technique where an ion gradient is used to drive the drug into the pre-formed liposomes, which can lead to very high entrapment efficiencies.[2][3][4]
Q2: What is a typical entrapment efficiency I can expect for this compound in liposomes?
A2: The entrapment efficiency for this compound can vary significantly depending on the preparation method and formulation parameters. For instance, the thin-film hydration method has been reported to achieve an entrapment efficiency of around 57.47%.[5] However, by using an ammonium sulfate gradient-pH regulation method, the entrapment efficiency can be dramatically increased to as high as 94%.[4] Co-encapsulation of this compound with other drugs using a Quality by Design approach has yielded entrapment efficiencies of approximately 71.94%.[6]
Q3: How does cholesterol content affect the entrapment efficiency of this compound?
A3: Cholesterol is a critical component of the liposomal bilayer that influences its fluidity and permeability. An increase in cholesterol concentration generally leads to a more rigid and less permeable membrane. This can result in a higher entrapment efficiency for this compound by reducing drug leakage from the liposomes.[7] However, there is an optimal concentration, and excessively high levels of cholesterol can sometimes lead to a decrease in entrapment.
Q4: Can the pH of the hydration medium influence entrapment efficiency?
A4: Yes, for ionizable drugs like this compound, creating a pH gradient across the liposome (B1194612) membrane is a powerful strategy to enhance entrapment. By maintaining a lower pH inside the liposome and a higher pH outside, the un-ionized form of this compound can cross the lipid bilayer and then become ionized and trapped within the liposome's aqueous core. This principle is often used in conjunction with the ammonium sulfate gradient method.[2][4]
Troubleshooting Guide
Problem: My entrapment efficiency is consistently low.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Lipid Composition | The ratio of phosphatidylcholine to cholesterol is crucial. A common starting ratio is 7:3.[1] Varying the cholesterol content can modulate membrane rigidity and improve drug retention.[7] |
| Inefficient Hydration | Ensure the lipid film is hydrated at a temperature above the phase transition temperature of the lipids. For instance, hydration can be performed at 60°C for 45 minutes.[1] Allowing the liposomal suspension to mature overnight at 4°C can also ensure complete hydration.[1] |
| Passive Entrapment Limitations | For a water-soluble drug like this compound, passive entrapment during hydration can be inefficient. Consider switching to an active loading method, such as the ammonium sulfate gradient technique, which has been shown to achieve significantly higher entrapment efficiencies (up to 94%).[4] |
| Incorrect pH Gradient | If using a remote loading technique, ensure a stable and significant pH gradient is established across the liposomal membrane. Titrating the external buffer to a higher pH after loading with an acidic solution internally can enhance the entrapment of the weakly basic this compound.[2] |
| Drug-to-Lipid Ratio is Too High | There is a saturation point for how much drug can be encapsulated. If the drug concentration is too high relative to the lipid concentration, the excess drug will remain unentrapped. Try reducing the initial drug concentration or increasing the lipid concentration. |
Quantitative Data Summary
The following table summarizes reported entrapment efficiencies of this compound in liposomes under various experimental conditions.
| Preparation Method | Lipid Composition | Key Parameters | Entrapment Efficiency (%) | Reference |
| Thin-Film Hydration | Phosphatidylcholine, Cholesterol (7:3 ratio) | Hydration with phosphate (B84403) buffer (pH 7.4) | 57.47% | [5] |
| Ammonium Sulfate Gradient-pH Regulation | Phosphatidylcholine, Cholesterol (5:1 weight ratio) | Hydration with 250 mM ammonium sulfate, followed by creating a pH gradient. | Up to 94% | [4] |
| Quality by Design Approach (Co-encapsulation) | Not specified | Optimization of Critical Process Parameters and Material Attributes. | 71.94% | [6] |
| Thin-Film Hydration (Cationic Liposomes) | Not specified | Co-loaded with 0.2% brimonidine. | 41.36% | [8] |
Experimental Protocols
Thin-Film Hydration Method
This protocol describes a standard method for the passive entrapment of this compound in liposomes.
Materials:
-
Phosphatidylcholine
-
Cholesterol
-
Chloroform (B151607) and Methanol (B129727) (e.g., 2:1 v/v)
-
Phosphate buffer (pH 7.4)
-
This compound
-
Rotary evaporator
-
Round bottom flask (250 mL)
Procedure:
-
Dissolve phosphatidylcholine and cholesterol (e.g., in a 7:3 molar ratio) in a mixture of chloroform and methanol in a round bottom flask.[1]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum (e.g., 100 mm/Hg) at a controlled temperature (e.g., 45°C) until a thin, dry lipid film is formed on the inner wall of the flask.[1]
-
Continue to dry the film under vacuum overnight to ensure complete removal of residual solvent.[1]
-
Hydrate the lipid film by adding a phosphate buffer (pH 7.4) containing the desired concentration of this compound.
-
Rotate the flask in the rotary evaporator (without vacuum) at a temperature above the lipid phase transition temperature (e.g., 60°C) for approximately 45 minutes to form a liposomal suspension.[1]
-
Store the liposomal suspension at 4°C overnight to allow for complete hydration and stabilization of the vesicles.[1]
-
To separate the encapsulated from the unencapsulated drug, the suspension can be centrifuged, and the pellet containing the liposomes is washed.
Ammonium Sulfate Gradient Method (Active Loading)
This protocol outlines a remote loading technique to achieve high entrapment efficiency.
Materials:
-
Phosphatidylcholine and Cholesterol
-
Chloroform
-
Ammonium sulfate solution (e.g., 250 mM)
-
Sodium chloride solution (0.9% w/v)
-
Sodium hydroxide (B78521) (0.1N)
-
This compound solution
-
Dialysis membrane
Procedure:
-
Prepare a thin lipid film as described in steps 1-4 of the Thin-Film Hydration Method.
-
Hydrate the dry lipid film with an ammonium sulfate solution (e.g., 250 mM) by mechanical stirring at a temperature above the lipid's phase transition temperature (e.g., 40°C) to form multilamellar vesicles.[2]
-
(Optional) Reduce the size of the liposomes by sonication.[2]
-
Remove the unentrapped ammonium sulfate from the liposomal suspension by dialysis against an isotonic solution (e.g., 0.9% NaCl) for 24 hours.[2] This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Establish a pH gradient by titrating the external liposomal suspension to a higher pH (e.g., 7.0-9.0) using NaOH.[2]
-
Add the this compound solution to the liposomal suspension.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for about 30 minutes with intermittent stirring to allow the drug to be actively loaded into the liposomes.[2]
-
Remove the unencapsulated this compound by dialysis against a fresh isotonic solution.[2]
Visualizations
Caption: Workflow for the Thin-Film Hydration Method.
Caption: Workflow for the Ammonium Sulfate Gradient Method.
Caption: Key Factors Influencing Entrapment Efficiency.
References
- 1. rjptonline.org [rjptonline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. WO2016048242A1 - Sustained this compound delivery from liposomes for glaucoma therapy and ocular hypertension - Google Patents [patents.google.com]
- 4. Novel ophthalmic timolol meleate liposomal-hydrogel and its improved local glaucomatous therapeutic effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Improved bioavailability of this compound via transdermal transfersomal gel: Statistical optimization, characterization, and pharmacokinetic assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The extended ocular hypotensive effect of positive liposomal cholesterol bound this compound in glaucomatous rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Timolol Maleate HPLC Separation
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Timolol (B1209231) Maleate (B1232345). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving good peak shape for Timolol Maleate in reversed-phase HPLC?
A1: The pH of the mobile phase is the most critical parameter for obtaining a symmetrical peak shape for this compound. Timolol is a basic compound with a pKa of approximately 9.2.[1][2][3] To ensure consistent ionization and avoid peak tailing, it is crucial to control the pH of the mobile phase. Operating at a pH at least 2 units away from the pKa is generally recommended to ensure the analyte is in a single ionic form.
Q2: What is the recommended pH range for the mobile phase in this compound HPLC analysis?
A2: The recommended pH for the mobile phase in this compound HPLC analysis typically falls within the acidic range. A low pH (e.g., below 4) ensures that the secondary amine in Timolol is fully protonated (ionized), which minimizes secondary interactions with residual silanols on the silica-based stationary phase, a common cause of peak tailing.[1] Several validated methods utilize a pH between 3.0 and 6.2.[3][4][5][6][7] For instance, a mobile phase pH of 3.5 has been used successfully.[3][5][6] In another method, a pH of 4.2 was found to be optimal.[8] A study comparing different pH values found that a pH of 7.0 produced the best peak shape and highest column efficiency in their specific method.[9][10] However, at a pH of 3, interference between the maleic acid peak and the solvent peak was observed, which disappeared at pH 5.[11]
Q3: How does adjusting the mobile phase pH affect the retention time of this compound?
A3: Lowering the pH of the mobile phase will increase the polarity of this compound due to its positive charge at acidic and neutral pH, leading to earlier elution and a shorter retention time in reversed-phase HPLC.[1] Conversely, operating at a pH closer to its pKa (around 7) can suppress the ionization of the secondary amine, increasing its retention.[1] This differential effect of pH on retention can be utilized to optimize the separation from other compounds or impurities.
Q4: What are common mobile phase compositions used for this compound analysis?
A4: Common mobile phases for this compound analysis are mixtures of an aqueous buffer and an organic solvent, typically acetonitrile (B52724) or methanol (B129727). The choice of organic solvent can impact peak shape, with acetonitrile often providing better results for basic compounds like Timolol compared to methanol.[1] Examples of mobile phase compositions from validated methods include:
-
Methanol and 0.05% Formic Acid (75:25 v/v).[12]
-
0.05 M monobasic phosphate (B84403) buffer and acetonitrile (65:35 v/v) with the buffer pH adjusted to 6.2.[4]
-
Acetonitrile and 0.02M 1-Octane Sulphonic acid buffer with the pH adjusted to 3.5 (36:64 v/v).[5]
-
Ammonium acetate (B1210297) buffer (pH 5.0, 0.01M) and Methanol (40:60, v/v).[11]
-
Phosphate buffer and methanol (60:40 v/v) with the buffer pH maintained at 3.5.[3]
Troubleshooting Guide
Issue: My this compound peak is showing significant tailing.
This is a common issue for basic compounds like this compound and is often caused by secondary interactions with the stationary phase.
Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., below 4). At a low pH, the silanol (B1196071) groups on the silica-based column are protonated and less likely to interact with the protonated Timolol molecule.[1]
-
Use a Competing Base: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1% or 30mM).[1][9] TEA will interact preferentially with the active silanol sites on the stationary phase, reducing their availability to interact with Timolol and thereby minimizing peak tailing.[1]
-
Increase Buffer Concentration: Using a buffer with a concentration of at least 20 mM can help to minimize peak tailing and ensure reproducible retention times.[1]
-
Switch Organic Solvent: Acetonitrile generally provides a better peak shape for basic compounds compared to methanol.[1] If you are using methanol, consider switching to acetonitrile or using a mixture of both.
Issue: I am not getting adequate separation between this compound and other components (e.g., impurities, other active ingredients).
Solutions:
-
Optimize Mobile Phase pH: As discussed, pH can significantly alter the retention time of this compound. Experimenting with the mobile phase pH can change the selectivity between Timolol and other components, leading to improved resolution.[1]
-
Adjust Organic Solvent Content: Timolol is a relatively polar compound. Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of more lipophilic compounds to a greater extent than Timolol, potentially improving separation.[1]
-
Employ Gradient Elution: If an isocratic elution (constant mobile phase composition) does not provide sufficient separation, a shallow gradient can be used. Start with a lower percentage of the organic solvent to retain and separate early eluting peaks and then gradually increase the organic content to elute more retained compounds.[1]
Experimental Protocols
Below are examples of detailed experimental protocols for this compound HPLC analysis, derived from validated methods.
Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase
-
Objective: To quantify this compound in bulk drug and ophthalmic formulations.[12]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Waters C18 column (250 mm × 4.6 mm, 5 µm).[12]
-
Mobile Phase: A mixture of Methanol and 0.05% Formic Acid in a 75:25 v/v ratio.[12]
-
Flow Rate: 0.7 mL/min.[12]
-
Detection Wavelength: 294 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Procedure:
-
Prepare standard and sample solutions in methanol.
-
Filter all solutions through a 0.45 µm membrane filter before use.
-
Set up the HPLC system with the specified conditions.
-
Inject the standard and sample solutions and record the chromatograms.
-
Protocol 2: Simultaneous Determination with other Drugs using a Buffered Mobile Phase
-
Objective: To simultaneously determine this compound, Moxifloxacin Hydrochloride, Diclofenac Sodium, and Dexamethasone.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column.[4]
-
Mobile Phase: A mixture of 0.05 M monobasic phosphate buffer and acetonitrile (65:35 v/v). Adjust the pH of the buffer to 6.2.[4]
-
Flow Rate: 1 mL/minute.[4]
-
Column Temperature: 35°C.[4]
-
Detection Wavelength: 265 nm.[4]
-
Injection Volume: 50 µL.[4]
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare stock and working solutions of the standards and samples.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the solutions and record the chromatograms.
-
Data Presentation
Table 1: Summary of HPLC Methods for this compound Analysis
| Parameter | Method 1[12] | Method 2[4] | Method 3[5] | Method 4[11] | Method 5[3] |
| Column | Waters C18 (250 x 4.6 mm, 5 µm) | C18 | Inertsil ODS 3V C18 (250 x 4.6 mm, 5 µm) | BDS HYPERSIL Cyano (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:0.05% Formic Acid (75:25) | 0.05M Phosphate Buffer:ACN (65:35) | ACN:0.02M 1-Octane Sulphonic acid buffer (36:64) | 0.01M Ammonium Acetate:Methanol (40:60) | Phosphate Buffer:Methanol (60:40) |
| pH | Not specified (acidic due to Formic Acid) | 6.2 | 3.5 | 5.0 | 3.5 |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection λ | 294 nm | 265 nm | 295 nm | 300 nm | Not specified |
| Retention Time | ~3.2 min | 4.3 min | ~8.3 min | Not specified | Not specified |
Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Logical relationship of pH adjustment on this compound separation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development and Validation of Facile RP-HPLC Method for Simultaneous Determination of this compound, Moxifloxacin Hydrochloride, Diclofenac Sodium and Dexamethasone in Plasma, Aqueous Humor and Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. mdpi.com [mdpi.com]
- 7. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and this compound [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Minimizing Interference in Timolol Maleate Bioassays
Welcome to the Technical Support Center for Timolol (B1209231) Maleate (B1232345) Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the quantification of Timolol Maleate in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The most prevalent methods for the quantification of this compound in biological samples are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These techniques offer high sensitivity and selectivity for accurate measurement in complex matrices like plasma, serum, and aqueous humor.[1][2]
Q2: What is a "matrix effect" and how does it interfere with my this compound assay?
A2: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting substances from the sample matrix.[3][4] In the context of LC-MS/MS analysis of this compound, endogenous components of biological fluids (e.g., phospholipids, salts, proteins) can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[3] This can result in poor accuracy and precision in your bioassay.
Q3: My this compound sample is degrading. What are the likely causes?
A3: this compound is known to be susceptible to degradation under certain conditions. Forced degradation studies have shown that it is particularly unstable in alkaline (basic) conditions.[5][6] It is also susceptible to oxidation.[7] Exposure to high temperatures can also lead to the formation of degradation products.[8][9] It is crucial to control the pH and temperature of your samples and analytical solutions to maintain the stability of this compound.
Q4: Can I use an ELISA for this compound quantification?
A4: While ELISA is a common bioanalytical technique, there is limited specific information available in scientific literature for the quantification of this compound using this method. Immunoassays for small molecules like Timolol can be challenging to develop and may be prone to interference from cross-reacting substances.[10][11] If considering an ELISA, extensive validation would be required to ensure specificity and accuracy.
Troubleshooting Guides
HPLC & LC-MS/MS Assays
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. | - Adjust the mobile phase pH. For this compound (a weak base), a slightly acidic pH (e.g., 3.0-3.5) is often used to ensure good peak shape. - Flush the column with a strong solvent or replace the column. - Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run. |
| High Background Noise or Ghost Peaks | - Contaminated mobile phase or glassware. - Carryover from previous injections. - Impure standards or reagents. | - Use HPLC-grade solvents and thoroughly clean all glassware. - Implement a robust needle wash protocol between injections. - Verify the purity of your this compound standard and all reagents. |
| Low Signal Intensity or Poor Sensitivity (LC-MS/MS) | - Ion suppression due to matrix effects. - Inefficient sample extraction and cleanup. - Suboptimal mass spectrometer settings. | - Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).[3] - Optimize chromatographic conditions to separate this compound from the ion-suppressing regions of the chromatogram.[4] - Optimize MS parameters such as spray voltage, gas flows, and collision energy. |
| Inaccurate Quantification | - Matrix effects (ion suppression or enhancement). - Instability of this compound in the sample or during processing. - Improper calibration curve. | - Use a stable isotope-labeled internal standard to compensate for matrix effects. - Keep samples on ice or at 4°C during processing and analyze them promptly. Ensure the pH of solutions is controlled. - Prepare calibration standards in a matrix that closely matches the study samples. |
General ELISA for Small Molecules (Adapted for this compound)
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| High Background | - Insufficient washing. - Non-specific binding of antibodies. - Contaminated reagents. | - Increase the number of wash steps and ensure complete removal of wash buffer.[12] - Optimize the concentration of the blocking buffer and consider adding a detergent (e.g., Tween-20) to the wash buffer. - Use fresh, high-quality reagents and sterile pipette tips. |
| No or Weak Signal | - Inactive antibody or conjugate. - Incorrect buffer composition (e.g., presence of sodium azide (B81097) which inhibits HRP). - Insufficient incubation times or temperatures. | - Verify the activity of the antibody and enzyme conjugate. - Ensure all buffers are compatible with the assay components. - Optimize incubation times and temperatures as per the manufacturer's recommendations. |
| Poor Reproducibility (High CV%) | - Pipetting errors. - Inconsistent incubation conditions. - Edge effects in the microplate. | - Calibrate pipettes regularly and ensure proper pipetting technique.[12] - Ensure uniform temperature across the plate during incubations by avoiding stacking of plates. - Avoid using the outer wells of the plate or ensure the plate is properly sealed to prevent evaporation. |
| False Positives/Negatives | - Cross-reactivity of antibodies with other molecules in the sample. - Presence of interfering substances in the matrix (e.g., rheumatoid factor, heterophilic antibodies).[11][13] | - Test for cross-reactivity with structurally similar compounds and metabolites. - Dilute the sample to minimize the concentration of interfering substances.[10] - Use specific blocking agents to neutralize interfering antibodies.[14] |
Data Presentation
Table 1: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | EC 150/4.6 NUCLEOSIL 100-5 C18 | RP-YMC pack ODS A-132 C18 (5 µm, 15 cm x 6.0 mm) |
| Mobile Phase | Methanol (B129727): 0.02 M Octane-1-sulfonic acid buffer (60:40), pH 3.0 with glacial acetic acid | Acetonitrile: Phosphate buffer (pH 2.5): Methanol (5:85:10 v/v/v) |
| Flow Rate | Not Specified | 1.2 mL/min |
| Detection Wavelength | 295 nm | 300 nm |
| Linearity Range | 10-30 µg/mL | 2.0-20.6 µg/mL |
| Reference | [15][16] |
Table 2: LC-MS/MS Method Parameters for this compound Analysis in Aqueous Humor
| Parameter | Value |
| Column | INERTSIL® C18 ODS-3 (150mm x 4.6mm, 3.5µm) |
| Mobile Phase | 10mM ammonium (B1175870) formate (B1220265) (pH 7.0): Methanol: Acetonitrile (5:50:45, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transition | m/z 317.2 → 261.0 |
| Linearity Range | 50-5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Reference | [1][2] |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Ophthalmic Solutions
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Octane-1-sulfonic acid
-
Glacial acetic acid
-
0.45 µm membrane filters
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., EC 150/4.6 NUCLEOSIL 100-5, 5µm).
-
Mobile Phase: Prepare a 0.02 M Octane-1-sulfonic acid buffer. Mix methanol and the buffer in a 60:40 ratio. Adjust the pH to 3.0 with glacial acetic acid.
-
Detector: UV-Visible detector set at 295 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.
-
Perform serial dilutions to prepare calibration standards ranging from 10 to 30 µg/mL.
4. Sample Preparation:
-
Dilute the ophthalmic solution with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm filter before injection.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: LC-MS/MS Quantification of this compound in Aqueous Humor
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) for this compound (if available)
-
HPLC-grade methanol and acetonitrile
-
Ammonium formate
-
Formic acid
-
Reagent for liquid-liquid extraction (e.g., ethyl acetate)
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., INERTSIL® C18 ODS-3, 3.5µm).[1][2]
-
Mobile Phase: 10mM ammonium formate (pH 7.0): Methanol: Acetonitrile (5:50:45, v/v/v).[1][2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[1][2]
-
MRM Transition: Monitor the transition of m/z 317.2 → 261.0 for this compound.[1][2]
3. Standard Solution Preparation:
-
Prepare stock solutions of this compound and the IS in methanol.
-
Prepare calibration standards by spiking blank aqueous humor with appropriate concentrations of this compound (e.g., 50-5000 ng/mL) and a fixed concentration of the IS.[1][2]
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of aqueous humor sample (or standard), add the IS.
-
Add a suitable organic solvent for extraction (e.g., 1 mL of ethyl acetate).
-
Vortex mix for 5 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
5. Analysis:
-
Inject the extracted standards and samples into the LC-MS/MS system.
-
Calculate the peak area ratio of this compound to the IS.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: this compound's mechanism of action in reducing intraocular pressure.
Caption: A typical experimental workflow for HPLC-UV analysis of this compound.
Caption: A standard workflow for LC-MS/MS bioanalysis of this compound.
Caption: A logical workflow for troubleshooting this compound bioassay interference.
References
- 1. Simultaneous determination of this compound in combination with some other anti-glaucoma drugs in rabbit aqueous humor by high performance liquid chromatography-tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ijfmr.com [ijfmr.com]
- 7. mdpi.com [mdpi.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. cusabio.com [cusabio.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Rapid and sensitive HPLC method for the simultaneous determination of dorzolamide hydrochloride and this compound in eye drops with diode-array and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validated Stability-Indicating HPLC Methods for Timolol Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Timolol Maleate in bulk and pharmaceutical dosage forms. The information presented is collated from various scientific publications and is intended to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.
Comparison of Methodologies
A variety of reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the determination of this compound. The key differences and similarities in their experimental conditions are summarized below. These methods are designed to separate this compound from its degradation products, ensuring the specificity required for stability studies.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Kromasil C18 (250 mm × 4.6 mm, 5µm)[1][2] | µBondapakTM C18 (30 cm x 4.6 mm, 10 µm)[3][4] | Hypersil BDS C8 (dimensions not specified)[5] | Agilent C18 (25 cm x 4.6 mm, 5 µm)[6][7] |
| Mobile Phase | Phosphate buffer : Methanol (60:40 v/v), pH 3.5[1][2] | 0.02 M Sodium octane-sulfonate and Methanol (42.5:57.5 v/v), pH 3.0[3][4] | Triethylamine in H2O (0.15%v/v; pH 3.0) and Acetonitrile (65:35%v/v)[5] | Methanol : Water (20:80 v/v)[6][7] |
| Flow Rate | 1.0 mL/min[1][2] | 1.5 mL/min[3][4] | Not Specified | 0.8 mL/min[6][7] |
| Detection Wavelength | 295 nm[1] | 295 nm[3][4] | Not Specified | 294 nm[8] |
| Retention Time | Not Specified | Not Specified | Not Specified | 4.56 min[8] |
Validation Parameters: A Comparative Overview
The following table summarizes the key validation parameters for the different HPLC methods, as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters are crucial for assessing the reliability and suitability of a method for its intended purpose.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 10-50[1] | 0.005-0.03 mg/ml (for impurities)[4] | 0.05-10[5] | 4-20[8] |
| Correlation Coefficient (R²) | > 0.999[1] | > 0.999[4] | 0.9993[5] | Not Specified |
| Accuracy (% Recovery) | 98-102%[1] | Not Specified | 89-93%[5] | Not Specified |
| Precision (%RSD) | < 2%[1] | 1.05% (intraday and interday)[4] | Not Specified | < 2%[8] |
| Limit of Detection (LOD) (µg/mL) | 0.724[1][2] | 0.05[3][4] | 0.0009 (0.90 ng/mL)[5] | 0.9[6][7] |
| Limit of Quantification (LOQ) (µg/mL) | 2.19[1][2] | 0.15[3][4] | 0.0272 (27.2 ng/mL)[5] | 2.0[6][7] |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. This compound has been subjected to various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, thermal, and photolytic stress.
Summary of Degradation Behavior:
-
Alkaline Conditions: this compound is consistently reported to be unstable in alkaline (basic) conditions.[1][2][5][6][8] Several studies have observed the formation of degradation products under basic stress.[1][2]
-
Oxidative Conditions: Degradation is also observed under oxidative stress, for instance, when exposed to hydrogen peroxide.[5]
-
Acidic, Thermal, and Photolytic Conditions: The drug is generally found to be stable under acidic, thermal, and photolytic stress conditions. However, one study did perform forced degradation at a high temperature (80°C for 48 hours) to generate degradation products.[3][4]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
HPLC Method Validation
A representative experimental protocol for the validation of a stability-indicating HPLC method for this compound is as follows:
a. System Suitability: The system suitability is assessed by injecting a standard solution multiple times to ensure the chromatographic system is performing adequately. Parameters such as theoretical plates, tailing factor, and %RSD of peak areas are evaluated.
b. Linearity: A series of standard solutions of this compound at different concentrations are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (R²) is calculated to determine the linearity. A minimum of five concentrations is typically used.[1]
c. Accuracy: The accuracy is determined by recovery studies. A known amount of standard this compound is spiked into a sample solution at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
d. Precision: Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For intra-day precision, multiple injections of the same standard solution are made on the same day. For inter-day precision, the analysis is repeated on different days. The relative standard deviation (%RSD) of the results is calculated.
e. Specificity: The specificity of the method is demonstrated by its ability to resolve the this compound peak from any degradation products or other components in the sample matrix. This is typically confirmed through forced degradation studies.
f. Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
g. Robustness: The robustness of the method is assessed by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, flow rate, column temperature) and observing the effect on the results.
Forced Degradation Study
A typical forced degradation study protocol involves the following steps:
a. Acid Degradation: A solution of this compound is treated with an acid (e.g., 0.1M HCl) and heated. The solution is then neutralized and diluted for HPLC analysis.[1]
b. Alkali Degradation: A solution of this compound is treated with a base (e.g., 0.1M NaOH) and heated. The solution is then neutralized and diluted for HPLC analysis.[1]
c. Oxidative Degradation: A solution of this compound is treated with an oxidizing agent (e.g., 3-30% H₂O₂) and heated. The solution is then diluted for HPLC analysis.[8]
d. Thermal Degradation: A sample of this compound (solid or in solution) is exposed to high temperatures (e.g., 80°C) for a specified period.[3][4][8]
e. Photolytic Degradation: A sample of this compound is exposed to UV or fluorescent light to assess its photostability.
Visualizations
Caption: Workflow for HPLC Method Validation.
Caption: Forced Degradation Study Workflow.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 5. Full Factorial Design for Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of this compound in Surfactant-Based Elastic Nano-Vesicular Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Validation of RP-HPLC Method for the Estimation of this compound in Fast Dissolving Tablets | Semantic Scholar [semanticscholar.org]
- 7. Validation of RP-HPLC Method for the Estimation of this compound in Fast Dissolving Tablets - IJFMR [ijfmr.com]
- 8. ijfmr.com [ijfmr.com]
A Comparative Analysis of Timolol Maleate and Propranolol in Cardiac Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular effects of two widely used beta-blockers, Timolol (B1209231) Maleate and Propranolol (B1214883), on cardiac cell lines. This analysis is supported by experimental data on cell viability, apoptosis, receptor binding affinity, and cardiac action potential, alongside detailed experimental protocols and signaling pathway visualizations.
Executive Summary
Timolol Maleate and Propranolol are non-selective beta-adrenergic receptor antagonists commonly prescribed for cardiovascular conditions. While both drugs share a primary mechanism of action, their distinct pharmacological profiles can lead to differential effects at the cellular level. This guide synthesizes available in vitro data to offer a comparative perspective on their impact on cardiac cell lines, providing a resource for researchers investigating cardiac physiology and drug development.
Data Presentation
Table 1: Comparative Effects on Cell Viability
| Drug | Cell Line | Assay | IC50 | Citation |
| Propranolol | HUVEC | MTT Assay | 82.277 µg/mL | [1] |
| This compound | - | - | Data not available | - |
Note: Direct comparative IC50 data for this compound and Propranolol in the same cardiac cell line is limited in the reviewed literature. The provided data for Propranolol is in Human Umbilical Vein Endothelial Cells (HUVEC) and serves as a reference point. Further studies are required for a direct comparison of cytotoxicity in cardiomyocytes.
Table 2: Comparative Effects on Apoptosis
| Drug | Cell Line | Condition | Method | Apoptosis Rate | Citation |
| S-Propranolol | H9c2 | Ischemia/Reperfusion | Flow Cytometry | Significantly reduced apoptosis compared to I/R control | [2][3] |
| This compound | Rabbit Limbal Stem Cells | - | - | Induced apoptosis in a concentration-dependent manner |
Note: The available data on apoptosis is derived from different cell lines and experimental conditions, making a direct comparison challenging. Propranolol has demonstrated a protective effect against apoptosis in cardiac cells under ischemic stress[2][3]. In contrast, timolol has been shown to induce apoptosis in non-cardiac cells.
Table 3: Comparative Beta-Adrenergic Receptor Binding Affinity
| Drug | Receptor | Tissue | Ki (nM) | Citation |
| S-Timolol | Beta-1 | Rat Atria | ~1.0 | [4] |
| S-Timolol | Beta-2 | Rat Atria | ~1.0 | [4] |
| R-Timolol | Beta-1 | Rat Atria | ~30 | [4] |
| R-Timolol | Beta-2 | Rat Atria | ~30 | [4] |
| Propranolol | Beta-1 | Rat Heart Membranes | ~1.99 | [5] |
| Propranolol | Beta-2 | Rat Reticulocyte Membranes | ~1.26 | [6] |
Note: Both Timolol and Propranolol are non-selective beta-blockers, binding to both beta-1 and beta-2 adrenergic receptors. The S-enantiomer of Timolol is significantly more potent than the R-enantiomer[4].
Table 4: Comparative Effects on Cardiac Action Potential
| Drug | Preparation | Effect on Action Potential Duration (APD) | Citation |
| Propranolol (high concentration) | Canine Purkinje and ventricular muscle fibers | Shortened APD | [7][8] |
| Propranolol | Human papillary muscles | Decreased APD | [9] |
| Timolol | Diabetic rat papillary muscle | Prevented prolongation of APD | [10][11] |
Note: Propranolol, at higher concentrations, has been shown to shorten the action potential duration in isolated cardiac tissues[7][8][9]. Timolol has been observed to prevent the prolongation of action potential duration in the context of diabetic cardiomyopathy[10][11]. Direct comparative studies in the same cardiac cell line are needed for a definitive comparison.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: H9c2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or Propranolol for 24, 48, and 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: H9c2 cells are treated with this compound or Propranolol at desired concentrations and time points.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Beta-Adrenergic Receptor Binding Assay
-
Membrane Preparation: Crude membranes are prepared from rat heart tissue.
-
Radioligand Binding: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-Dihydroalprenolol) and varying concentrations of unlabeled this compound or Propranolol.
-
Incubation and Separation: The mixture is incubated to reach equilibrium, and bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
Cardiac Action Potential Measurement (Patch-Clamp Technique)
-
Cell Isolation: Ventricular myocytes are isolated from adult rat hearts.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Action Potential Elicitation: Action potentials are elicited by injecting depolarizing current pulses.
-
Drug Perfusion: The effects of this compound and Propranolol are assessed by perfusing the cells with solutions containing the drugs.
-
Data Analysis: Various action potential parameters, including resting membrane potential, amplitude, and duration at different repolarization levels (e.g., APD50, APD90), are measured and analyzed.
Signaling Pathways
Both this compound and Propranolol are non-selective beta-adrenergic antagonists, meaning they block both β1 and β2 adrenergic receptors. The primary signaling pathway affected is the Gs-protein coupled receptor pathway.
Beta-Adrenergic Receptor Signaling Pathway
Caption: Canonical Beta-Adrenergic Signaling Pathway and the inhibitory action of Timolol and Propranolol.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for the detection of apoptosis in cardiac cells using Annexin V/PI staining and flow cytometry.
Discussion of Findings
The compiled data indicates that both this compound and Propranolol are potent non-selective beta-blockers. While direct comparative studies on their effects on cell viability and apoptosis in the same cardiac cell line are limited, some inferences can be drawn. Propranolol has shown protective effects against apoptosis in cardiomyocytes under stress conditions, a crucial aspect for its therapeutic application in cardiovascular diseases[2][3]. The pro-apoptotic effect of timolol observed in non-cardiac cells warrants further investigation in cardiac cell lines to fully understand its safety profile at the cellular level.
In terms of receptor binding, both drugs exhibit high affinity for beta-1 and beta-2 adrenergic receptors, consistent with their classification as non-selective antagonists[4][5][6]. The stereoselectivity of timolol, with the S-isomer being significantly more active, is an important consideration in its pharmacological activity[4].
Regarding the cardiac action potential, high concentrations of propranolol can shorten its duration, an effect attributed to its membrane-stabilizing properties[7][8][9]. Timolol's ability to prevent the prolongation of action potential in a disease model suggests a potential beneficial role in certain pathological conditions[10][11].
The primary signaling pathway modulated by both drugs is the inhibition of the Gs-cAMP-PKA cascade upon beta-adrenergic receptor stimulation. However, evidence suggests that propranolol may also influence other signaling pathways, such as the ERK and JNK pathways, which could contribute to its diverse cellular effects[7][12]. Further research is needed to elucidate the full spectrum of intracellular signaling pathways modulated by both this compound and Propranolol in cardiac cells.
Conclusion
This comparative guide highlights the key similarities and differences between this compound and Propranolol based on available in vitro data in cardiac and other cell lines. Both are effective non-selective beta-blockers, but their nuanced effects on apoptosis and cardiac action potential may have implications for their therapeutic applications and side-effect profiles. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers. However, the scarcity of direct head-to-head comparative studies in cardiac cell lines underscores the need for further research to provide a more definitive understanding of their relative cellular impacts. Such studies will be invaluable for the development of more targeted and effective cardiovascular therapies.
References
- 1. Cyclosporin-A reduced the cytotoxicity of propranolol in HUVECs via p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-propranolol protected H9C2 cells from ischemia/reperfusion-induced apoptosis via downregultion of RACK1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-propranolol protected H9C2 cells from ischemia/reperfusion-induced apoptosis via downregultion of RACK1 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta-adrenoceptor antagonist activities and binding affinities of timolol enantiomers in rat atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Receptor binding of propranolol is the missing link between plasma concentration kinetics and the effect-time course in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propranolol prevents enhanced stress signaling in Gs alpha cardiomyopathy: potential mechanism for beta-blockade in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of propranolol on premature action potentials in canine Purkinje and ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic effects of propranolol on the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ß-Blocker Timolol Prevents Arrhythmogenic Ca2+ Release and Normalizes Ca2+ and Zn2+ Dyshomeostasis in Hyperglycemic Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Propranolol causes a paradoxical enhancement of cardiomyocyte foetal gene response to hypertrophic stimuli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and HPLC-UV for the Quantification of Timolol Maleate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of timolol (B1209231) maleate (B1232345), a non-selective beta-adrenergic blocker crucial in the management of glaucoma, is paramount in both pharmaceutical quality control and clinical research. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by established experimental data and principles, to aid in the selection of the most suitable technique for specific analytical needs.
While HPLC-UV is a robust and cost-effective method often utilized for routine quality control of pharmaceutical formulations, LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications where low concentrations of the drug in complex biological matrices are expected.
Experimental Protocols
The successful implementation of either analytical method is contingent upon a meticulously defined experimental protocol. Below are representative methodologies for both HPLC-UV and LC-MS/MS for the quantification of timolol maleate.
HPLC-UV Method for this compound in Pharmaceutical Formulations
This method is adapted from established protocols for the quantification of this compound in bulk drug and ophthalmic solutions.[1][2][3]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 0.05% Formic Acid or a phosphate (B84403) buffer). A common composition is Methanol and 0.05% Formic Acid in a 75:25 v/v ratio.[1]
-
Flow Rate: Typically maintained around 0.7 to 1.2 mL/min.[1][4]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 294 nm, which is the maximum absorption wavelength for this compound.[1]
-
Temperature: Ambient.
Sample Preparation:
Standard and sample solutions are typically prepared in the mobile phase or a compatible solvent like methanol, filtered through a 0.45 µm filter, and then injected into the HPLC system.
LC-MS/MS Method for this compound in Biological Matrices (e.g., Plasma)
This hypothetical, yet representative, protocol is based on the general principles of LC-MS/MS method development for small molecules in biological fluids.
Chromatographic Conditions:
-
Column: A C18 column with smaller dimensions (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is often used to achieve faster run times and better peak shapes.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and ramping up the organic phase (e.g., Acetonitrile with 0.1% formic acid). This allows for efficient separation from endogenous matrix components.
-
Flow Rate: A lower flow rate, around 0.3 to 0.5 mL/min, is common for LC-MS/MS applications.
-
Injection Volume: A smaller injection volume, typically 5-10 µL, is used.
-
Temperature: Column oven temperature is usually controlled, for instance, at 40°C, to ensure reproducibility.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for timolol.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for timolol and an internal standard are monitored for quantification. For timolol (MW: 316.42 g/mol ), a potential transition could be m/z 317.2 -> 261.2.
-
Ion Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity.
Sample Preparation:
Due to the complexity of biological matrices, a more rigorous sample preparation is required. This often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analyte.
Quantitative Data Presentation
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound. The data for HPLC-UV is derived from published studies, while the LC-MS/MS data represents expected values based on the technique's capabilities.
| Validation Parameter | HPLC-UV | LC-MS/MS (Expected) |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.999 |
| Linear Range | 5.0–200.0 µg/mL[4] | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2%[2] | < 15% |
| Limit of Detection (LOD) | ~0.2 µg/mL[4] | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.9 µg/mL[3] | < 0.1 ng/mL |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both HPLC-UV and LC-MS/MS methods.
Caption: HPLC-UV Experimental Workflow for this compound.
Caption: LC-MS/MS Experimental Workflow for this compound.
Cross-Validation Logical Relationship
The decision to use HPLC-UV or LC-MS/MS is primarily driven by the required sensitivity and the complexity of the sample matrix. The following diagram illustrates this logical relationship in the context of cross-validation.
Caption: Logic for Method Selection and Cross-Validation.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific requirements of the analysis. For routine quality control of pharmaceutical products where this compound concentrations are high, HPLC-UV is a simple, economical, and reliable method.[1][2] However, for bioanalytical applications, such as pharmacokinetic studies, where high sensitivity and specificity are crucial to measure low concentrations in complex biological matrices, LC-MS/MS is the superior and often necessary technique.[5] The significantly lower limit of quantification of LC-MS/MS allows for the analysis of samples that would be below the detection limit of HPLC-UV methods. Cross-validation between the two methods may be necessary when transitioning from pre-clinical to clinical studies or when comparing data from different analytical platforms.
References
A Comparative Analysis of Timolol Maleate and Latanoprost for Intraocular Pressure Reduction
In the management of open-angle glaucoma and ocular hypertension, the reduction of intraocular pressure (IOP) remains the primary therapeutic goal. Among the most widely prescribed topical medications for this purpose are Timolol (B1209231) Maleate, a beta-adrenergic antagonist, and Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue. This guide provides a detailed comparison of their efficacy, mechanisms of action, and safety profiles, supported by data from key clinical studies to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in Lowering IOP
Numerous clinical trials and meta-analyses have demonstrated that both Timolol Maleate and Latanoprost are effective in lowering IOP. However, evidence consistently indicates that Latanoprost generally provides a greater reduction in IOP compared to Timolol.
A meta-analysis of 11 randomized controlled trials involving 1256 patients with open-angle glaucoma or ocular hypertension found that 0.005% latanoprost administered once daily was more effective at lowering IOP than 0.5% timolol administered twice daily.[1][2] At the 3-month mark, the percentage reduction in IOP from baseline was 30.2% for latanoprost and 26.9% for timolol.[2]
Another multicenter, randomized, double-masked, 6-month study in the United States involving 268 patients reported a significantly greater mean IOP reduction with latanoprost (-6.7 ± 3.4 mmHg) compared to timolol (4.9 ± 2.9 mmHg).[3] Furthermore, a 12-week study observed that latanoprost reduced IOP by 6.2 mmHg (26.8%), while timolol reduced it by 4.4 mmHg (19.9%).[4]
The following table summarizes the quantitative data on IOP reduction from key comparative studies:
| Study/Analysis | Drug Concentration & Dosing | Duration | Mean IOP Reduction (Latanoprost) | Mean IOP Reduction (Timolol) | Key Finding |
| Meta-analysis (Zhang et al.)[1][2] | Latanoprost 0.005% once daily vs. Timolol 0.5% twice daily | 3 Months | 30.2% | 26.9% | Latanoprost demonstrated a statistically significant greater percentage reduction in IOP. |
| US Multicenter Study[3] | Latanoprost 0.005% once daily vs. Timolol 0.5% twice daily | 6 Months | 6.7 mmHg | 4.9 mmHg | Latanoprost produced a significantly greater absolute reduction in IOP. |
| 12-Week Comparative Study[4] | Latanoprost 0.005% once daily vs. Timolol 0.5% twice daily | 12 Weeks | 6.2 mmHg (26.8%) | 4.4 mmHg (19.9%) | Latanoprost was more effective in reducing IOP at all follow-up visits. |
| Crossover Study (Sihota et al.)[5] | Latanoprost 0.005% once daily vs. Timolol 0.5% twice daily | 3 Months per drug | 8.2 mmHg | 6.1 mmHg | Latanoprost achieved a greater mean and peak IOP reduction. |
Mechanisms of Action
The superior efficacy of Latanoprost can be attributed to its distinct mechanism of action compared to this compound.
This compound is a non-selective beta-adrenergic receptor antagonist.[6] Its primary mechanism for lowering IOP is by reducing the production of aqueous humor in the ciliary body.[7][8] By blocking beta-receptors, it decreases cyclic AMP production, leading to a decrease in aqueous humor secretion.
Caption: Mechanism of Action of this compound.
Latanoprost is a prostaglandin F2α analogue that primarily lowers IOP by increasing the uveoscleral outflow of aqueous humor.[6] It binds to prostaglandin F receptors in the ciliary muscle, leading to a remodeling of the extracellular matrix and a reduction in hydraulic resistance, which facilitates the outflow of aqueous humor.[9]
Caption: Mechanism of Action of Latanoprost.
Experimental Protocols
The clinical trials comparing this compound and Latanoprost typically follow a randomized, double-masked, multicenter design. Below is a detailed methodology representative of these key studies.
1. Study Design: A prospective, randomized, double-masked, parallel-group or crossover clinical trial.
2. Patient Population:
- Inclusion Criteria: Patients aged 40 years or older with a diagnosis of primary open-angle glaucoma or ocular hypertension. Baseline IOP is typically required to be above 21 mmHg after a washout period of any previous IOP-lowering medications.[10]
- Exclusion Criteria: History of hypersensitivity to either drug, severe cardiovascular or respiratory disease (for timolol), and certain ocular conditions that could interfere with the study.
3. Randomization and Masking: Patients are randomly assigned to receive either Latanoprost 0.005% once daily in the evening or Timolol 0.5% twice daily.[3][4] In double-masked studies, both the patient and the investigator are unaware of the treatment assignment. This is often achieved by using identical bottles for both medications and a placebo for the morning dose in the latanoprost group.
4. Treatment Regimen:
- Latanoprost Group: One drop of 0.005% Latanoprost in the affected eye(s) once daily in the evening, and one drop of placebo in the morning.
- Timolol Group: One drop of 0.5% Timolol in the affected eye(s) twice daily (morning and evening).[3][4]
5. IOP Measurement: IOP is measured at baseline and at scheduled follow-up visits (e.g., weeks 2, 4, 8, 12, and 24).[4] Diurnal IOP is often assessed by taking measurements at multiple time points during the day (e.g., 9:00 AM, 1:00 PM, 5:00 PM).[11] Goldmann applanation tonometry is the standard method for IOP measurement.[2][12]
6. Outcome Measures:
- Primary Efficacy Endpoint: The mean change in diurnal IOP from baseline to the end of the study period.
- Secondary Endpoints: The percentage of patients achieving a target IOP reduction (e.g., ≥20%), and the incidence of ocular and systemic adverse events.[13]
7. Statistical Analysis: Statistical tests such as the independent samples t-test or analysis of covariance (ANCOVA) are used to compare the mean IOP reduction between the two treatment groups.[10]
Caption: Typical Experimental Workflow for a Comparative Clinical Trial.
Safety and Side Effect Profile
Both medications are generally well-tolerated, but their side effect profiles differ significantly.
Latanoprost:
-
Ocular Side Effects: The most common are conjunctival hyperemia (redness), stinging upon instillation, and a feeling of a foreign body in the eye.[4] A notable side effect is increased iris pigmentation, which can be permanent, and changes in eyelash length and thickness.[2][11]
-
Systemic Side Effects: Systemic side effects are rare with Latanoprost.
This compound:
-
Ocular Side Effects: Common side effects include burning or stinging upon instillation, blurred vision, and dry eyes.[6]
-
Systemic Side Effects: As a beta-blocker, Timolol can be absorbed systemically and may cause bradycardia (reduced heart rate), hypotension (low blood pressure), bronchospasm (especially in patients with asthma), and fatigue.[2][4][6]
The following table summarizes the key adverse events associated with each medication:
| Adverse Event | Latanoprost | This compound |
| Ocular | ||
| Conjunctival Hyperemia | More common[2][11] | Less common |
| Stinging/Burning | Common[4] | Common[6] |
| Increased Iris Pigmentation | Can occur, may be permanent[2][11] | Does not occur |
| Eyelash Changes | Common (lengthening, darkening) | Does not occur |
| Systemic | ||
| Reduced Heart Rate (Bradycardia) | Rare | Can occur[2][4] |
| Bronchospasm | Not associated | Risk in susceptible patients[6] |
Conclusion
The choice of medication will depend on the individual patient's target IOP, medical history, and tolerance for potential side effects. Latanoprost's once-daily dosing may also improve patient compliance compared to the twice-daily regimen of Timolol.[14] For patients with pre-existing cardiovascular or pulmonary conditions, the systemic side effects of Timolol may make Latanoprost a more suitable first-line treatment option. Conversely, the potential for changes in iris color with Latanoprost may be a consideration for some patients.
References
- 1. Meta-analysis of randomised controlled trials comparing latanoprost with timolol in the treatment of patients with open angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validity of Intraocular Pressure Outcome Measure - Optimal Use of Minimally Invasive Glaucoma Surgery: A Health Technology Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of latanoprost and timolol in patients with ocular hypertension and glaucoma: a six-month masked, multicenter trial in the United States. The United States Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of latanoprost and timolol in primary open-angle glaucoma and ocular hypertension. A 12-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crossover comparison of timolol and latanoprost in chronic primary angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A 12 week study comparing the fixed combination of latanoprost and timolol with the concomitant use of the individual components in patients with open angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Setting Meaningful Pressure Goals for Patients With Glaucoma - American Academy of Ophthalmology [aao.org]
- 9. The efficacy of the fixed combination of latanoprost and timolol versus other fixed combinations for primary open-angle glaucoma and ocular hypertension: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 10. A Randomised Open Label Comparative Clinical Trial on the Efficacy of Latanoprost and Timolol in Primary Open Angle Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A six-month, randomized, double-masked study comparing latanoprost with timolol in open-angle glaucoma and ocular hypertension. The Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Measure Intraocular Pressure: An Updated Review of Various Tonometers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pooled-data analysis of three randomized, double-masked, six-month studies comparing intraocular pressure-reducing effects of latanoprost and timolol in patients with ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraocular pressure measurement techniques: Current concepts and a review - Indian J Clin Exp Ophthalmol [ijceo.org]
In vivo comparison of Timolol Maleate and Brimonidine in glaucoma models
In the landscape of glaucoma therapeutics, Timolol (B1209231) Maleate and Brimonidine (B1667796) have long been cornerstone treatments for managing elevated intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. While both drugs effectively lower IOP, their distinct mechanisms of action and potential secondary effects, such as neuroprotection, present a critical basis for comparison in preclinical and clinical research. This guide provides an objective, data-driven comparison of Timolol Maleate and Brimonidine based on in vivo experimental findings, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
This compound is a non-selective beta-adrenergic antagonist.[1][2][3] Its primary mechanism for lowering IOP involves blocking beta-adrenergic receptors in the ciliary body of the eye.[2][3] This blockade leads to a reduction in the production of aqueous humor, the fluid that maintains pressure within the eye.[2][3]
Brimonidine, on the other hand, is a selective alpha-2 adrenergic receptor agonist.[4][5] It employs a dual mechanism to reduce IOP: it decreases aqueous humor production and increases its outflow through the uveoscleral pathway, an alternative drainage route.[4][5][6][7] This dual action provides a comprehensive approach to managing intraocular pressure.
Performance in Intraocular Pressure Reduction
Both Timolol and Brimonidine have demonstrated significant efficacy in lowering IOP in various glaucoma models. Clinical studies have shown that Brimonidine's efficacy is comparable to that of Timolol.[8] However, some studies suggest that Timolol may provide a more consistent reduction in IOP, particularly at trough levels.[9] A fixed combination of Brimonidine and Timolol has been shown to have a superior IOP-lowering effect compared to Timolol alone in patients with normal-tension glaucoma.[10]
| Study Type | Animal/Patient Model | Drug Concentration | IOP Reduction (vs. Baseline/Control) | Source |
| Pre-clinical | Laser-induced Ocular Hypertension (Rat) | Brimonidine 0.2%, Timolol 0.5% | Combigan™ > Brimonidine > Timolol | [11] |
| Clinical Trial | Open-Angle Glaucoma/Ocular Hypertension | Brimonidine 0.2%, Timolol 0.5% | Mean decrease of 6.5 mmHg (Brimonidine) vs. 6.2 mmHg (Timolol) | [12] |
| Clinical Trial | Glaucoma/Ocular Hypertension | Brimonidine 0.2%, Timolol 0.5% | Similar peak IOP reduction, Timolol greater at trough | [8] |
| Clinical Trial | Open-Angle Glaucoma | Brimonidine 0.2%, Timolol 0.5% | Timolol showed more effective IOP reduction | [13] |
The Neuroprotective Edge: Brimonidine's Potential Beyond IOP
A significant area of investigation is the potential neuroprotective effect of these drugs, independent of their IOP-lowering capabilities. In this domain, Brimonidine has shown considerable promise. Several preclinical studies have demonstrated that Brimonidine can protect retinal ganglion cells (RGCs) from damage in various models of optic nerve injury and glaucoma.[9][14] This neuroprotective effect is thought to be mediated through the activation of alpha-2 adrenergic receptors on RGCs, which can upregulate survival factors like brain-derived neurotrophic factor (BDNF).[14][15] In contrast, Timolol has not demonstrated a similar neuroprotective effect in these experimental models.[9][14]
The Low-Pressure Glaucoma Treatment Study (LoGTS), a notable clinical trial, found that patients treated with Brimonidine had a lower incidence of visual field progression compared to those treated with Timolol, despite similar IOP reduction in both groups.[16][17] This suggests a potential IOP-independent neuroprotective benefit of Brimonidine in a clinical setting.
| Study Finding | Animal/Patient Model | Brimonidine Effect | Timolol Effect | Source |
| RGC Survival | Chronic Ocular Hypertensive Rat | Reduced RGC death by up to 50% | No demonstrated neuroprotective effect | [9] |
| RGC Protection | Laser-induced Ocular Hypertension (Rat) | RGC loss of 13% | RGC loss of 24.3% | [11] |
| Visual Field Progression | Low-Pressure Glaucoma Patients | Fewer patients with visual field progression | Higher rate of visual field progression | [16][17] |
| Retinal Nerve Fiber Layer (RNFL) Thickness | Ocular Hypertension Patients | No significant change in RNFL thickness | Statistically significant decrease in RNFL thickness | [17] |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental methodologies are crucial. Below are summarized protocols based on the cited in vivo studies.
Animal Model of Ocular Hypertension
A common method for inducing chronic ocular hypertension in rodents involves the laser photocoagulation of the trabecular meshwork.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized with an appropriate agent (e.g., a ketamine/xylazine cocktail).
-
Procedure:
-
A laser (e.g., argon or diode) is used to deliver burns to the trabecular meshwork of one eye.
-
The contralateral eye typically serves as a control.
-
IOP is monitored regularly using a tonometer (e.g., Tono-Pen) to confirm the development of sustained ocular hypertension.
-
Drug Administration
-
Topical Administration: For mimicking clinical use, drugs are administered as eye drops.
-
Formulation: this compound (e.g., 0.5%) and Brimonidine Tartrate (e.g., 0.2%) are prepared in a sterile ophthalmic solution.
-
Dosing: A fixed volume (e.g., 5 µL) is administered to the corneal surface of the affected eye, typically twice daily.
-
-
Systemic Administration: To investigate IOP-independent neuroprotective effects, drugs may be administered systemically.
-
Route: Intraperitoneal or subcutaneous injections are common.
-
Purpose: This route helps to determine if the observed effects are due to a direct action on retinal neurons rather than solely from IOP reduction.
-
Outcome Measures
-
Intraocular Pressure: Measured at various time points (peak and trough) using a calibrated tonometer.
-
Retinal Ganglion Cell (RGC) Survival:
-
Retrograde Labeling: A fluorescent tracer (e.g., Fluoro-Gold or dextran (B179266) tetramethylrhodamine) is applied to the superior colliculus to retrogradely label RGCs.
-
Quantification: After a set survival period, retinas are whole-mounted, and the number of labeled RGCs is counted using fluorescence microscopy. The density of RGCs is then compared between treatment groups.
-
-
Visual Function: In clinical studies, visual field progression is assessed using standard automated perimetry (e.g., Humphrey Field Analyzer).
Conclusion
Both this compound and Brimonidine are effective IOP-lowering agents crucial in the management of glaucoma. While their efficacy in reducing IOP is largely comparable, in vivo evidence, particularly from preclinical models, suggests that Brimonidine may offer an additional neuroprotective benefit that is independent of its pressure-reducing effects. This potential for direct RGC protection makes Brimonidine a compelling subject for further investigation in the development of glaucoma therapies that not only manage symptoms but also aim to preserve vision by protecting retinal neurons. For researchers in the field, the choice between these agents in experimental models will depend on the specific research question, with Timolol serving as a standard for IOP reduction and Brimonidine offering a tool to explore the complex interplay between pressure control and neuroprotection.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Articles [globalrx.com]
- 3. What is the mechanism of Timolol? [synapse.patsnap.com]
- 4. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Brimonidine Tartrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brimonidine tartrate 0.2% twice daily vs timolol 0.5% twice daily: 1-year results in glaucoma patients. Brimonidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the intraocular pressure-lowering effect and safety of brimonidine/timolol fixed combination and 0.5% timolol in normal-tension glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Clinical success and quality of life with brimonidine 0.2% or timolol 0.5% used twice daily in glaucoma or ocular t hypertension: a randomized clinical trial. Brimonidine Outcomes Study Group I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotection in Glaucoma: Old and New Promising Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Brimonidine is Neuroprotective in Animal Paradigm of Retinal Ganglion Cell Damage [frontiersin.org]
- 16. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to a Validated RP-HPLC Method for Timolol Maleate Analysis Following ICH Q2(R1) Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Timolol (B1209231) Maleate (B1232345) against a standard, established HPLC method. The validation of the new method has been rigorously performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] This document presents the supporting experimental data in clearly structured tables, details the experimental protocols, and includes visualizations to elucidate the validation workflow and the interrelation of validation parameters.
Performance Comparison of Analytical Methods
The performance of the new RP-HPLC method was evaluated against a standard analytical method for Timolol Maleate. The validation parameters stipulated by the ICH Q2(R1) guideline, including linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness, were assessed for both methods.[4][5][6]
| Parameter | New RP-HPLC Method | Established HPLC Method | ICH Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9999[7] | 0.999[8] | ≥ 0.999 |
| Accuracy (% Recovery) | 98.86% - 100.07%[8] | 98.6%[9] | 98.0% - 102.0%[4][10] |
| Precision (RSD %) | |||
| - Repeatability | < 2%[6] | < 2% | ≤ 2% |
| - Intermediate Precision | < 2%[6] | < 2% | ≤ 2% |
| Limit of Detection (LOD) | 0.05 µg/mL[7][11] | 0.724 µg/mL[4] | Signal-to-Noise Ratio of 3:1[11] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL[7][11] | 2.19 µg/mL[4] | Signal-to-Noise Ratio of 10:1[11] |
| Robustness | Robust (No significant change in results with deliberate variations)[6] | Robust | No significant impact on results |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Linearity
To establish linearity, a minimum of five concentrations of this compound standard solutions were prepared.[4] A calibration curve was constructed by plotting the peak area against the concentration of the analyte. The correlation coefficient (r²) was then calculated.
Accuracy
The accuracy of the method was determined by recovery studies.[4] This was assessed by analyzing a sample of known concentration (spiked placebo) and comparing the measured value with the true value. The accuracy is expressed as the percentage recovery. The ICH guideline recommends assessing accuracy using a minimum of nine determinations over at least three concentration levels.[4]
Precision
Precision studies were conducted to evaluate the variability of the analytical method.
-
Repeatability (Intra-day precision): The precision of the method was determined by analyzing a minimum of six replicate injections of the same sample solution on the same day, under the same experimental conditions. The Relative Standard Deviation (RSD) of the results was calculated.
-
Intermediate Precision (Inter-day precision): The intermediate precision was established by performing the analysis on different days, with different analysts and on different equipment. The RSD of the collective results was calculated.[6]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] For this method, specificity was demonstrated by showing that there was no interference from excipients in the drug formulation. Forced degradation studies under stress conditions (acid, base, oxidation, heat, and light) were also performed to demonstrate that the method can effectively separate this compound from its degradation products.[4][6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.[11] The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy, typically with a signal-to-noise ratio of 10:1.[1][11]
Robustness
The robustness of the analytical method was evaluated by making small, deliberate variations in the method parameters and examining the effect on the results.[6] Parameters that were varied included the flow rate, column temperature, and the composition of the mobile phase.
Visualizing the Validation Process
The following diagrams illustrate the workflow of the analytical method validation and the logical relationship between the different validation parameters as defined by the ICH guidelines.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. starodub.nl [starodub.nl]
- 4. sphinxsai.com [sphinxsai.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijfmr.com [ijfmr.com]
- 7. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Stability indicating HPTLC determination of this compound as bulk drug and in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uspnf.com [uspnf.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Comparative Analysis of Preservative-Free vs. Preserved Timolol Maleate Eye Drops for Ophthalmic Use
A comprehensive guide for researchers and drug development professionals on the performance, safety, and patient outcomes associated with preservative-free and preserved formulations of Timolol (B1209231) Maleate (B1232345) eye drops.
This guide provides an objective comparison of preservative-free and preserved Timolol Maleate ophthalmic solutions, a cornerstone in the management of glaucoma and ocular hypertension. The inclusion of preservatives, most commonly benzalkonium chloride (BAK), in multi-dose eye drops has been a standard practice to ensure sterility.[1] However, a growing body of evidence highlights the potential for these preservatives to induce ocular surface disease (OSD), impacting patient comfort, adherence, and overall treatment success.[2][3] This analysis synthesizes data from multiple clinical studies to evaluate the efficacy, safety, and patient-reported outcomes of both formulations.
Efficacy in Intraocular Pressure (IOP) Reduction
The primary therapeutic goal of this compound is to lower intraocular pressure. Extensive research, including meta-analyses of randomized controlled trials, has demonstrated that preservative-free formulations of this compound are as effective as their preserved counterparts in reducing IOP.[4][5][6]
A meta-analysis of seven randomized clinical trials involving 1,125 patients found no clinically significant difference in the mean change in IOP between preservative-free and preserved beta-blocker groups, with a mean difference of only 0.29 mmHg.[4][6] Another study comparing a preservative-free latanoprost-timolol fixed combination to its BAK-preserved version also showed noninferior efficacy in IOP reduction after 84 days.[7][8]
| Efficacy Outcome | Preservative-Free this compound | Preserved this compound | Key Findings & Citations |
| Mean IOP Reduction | Comparable to preserved formulations | Effective in lowering IOP | Multiple studies and a meta-analysis confirm non-inferiority in IOP-lowering efficacy.[4][5][6][7][8] The difference in mean IOP change is not considered clinically relevant.[6] |
| Non-inferiority | Demonstrated in multiple studies | Standard of care | Preservative-free formulations meet the non-inferiority limits when compared to preserved versions.[7][8] |
Ocular Surface Health and Patient Tolerability
The most significant differences between preservative-free and preserved this compound eye drops emerge in their effects on the ocular surface and overall patient tolerability. The preservative benzalkonium chloride (BAK) is a known cytotoxic agent that can disrupt the tear film, damage corneal and conjunctival epithelial cells, and induce inflammation.[3][9]
Impact on Tear Film and Corneal Integrity
Studies consistently show that preserved this compound has a detrimental effect on tear film stability and corneal health. In contrast, preservative-free formulations are associated with significant improvements in these parameters.
| Ocular Surface Parameter | Preservative-Free this compound | Preserved this compound (BAK) | Key Findings & Citations |
| Tear Break-up Time (TBUT) | Significant improvement upon switching from preserved drops.[10][11] No significant reduction from baseline in short-term use.[12] | Significantly reduced from baseline values.[12] Lower compared to preservative-free group.[13][14] | Preserved timolol leads to tear film instability.[12] Switching to preservative-free improves TBUT.[10][11] |
| Corneal Epithelial Permeability | Significantly decreased after switching from preserved medication, indicating improved barrier function. | Increased corneal fluorescein (B123965) uptake, indicating disrupted barrier function.[12] | Removal of BAK improves corneal epithelial barrier function.[15] Preserved timolol disrupts this barrier more than unpreserved.[12] |
| Corneal & Conjunctival Staining | Significant reduction in staining scores after switching from preserved drops.[10] | Increased corneal and conjunctival staining scores compared to baseline.[9] | Preservative-free formulations lead to a healthier ocular surface with less cellular damage.[9][10][11] |
| Basal Tear Turnover | A mean increase of 28% after switching from preserved timolol.[16] | 32% lower than that of healthy controls.[16] | Preservative-free timolol has a favorable effect on tear turnover.[16] |
Patient-Reported Outcomes and Adherence
Patient comfort is a critical factor in treatment adherence. The stinging, burning, and dry eye sensations often associated with preserved eye drops can lead to poor compliance.[2]
| Patient-Reported Outcome | Preservative-Free this compound | Preserved this compound (BAK) | Key Findings & Citations |
| Ocular Surface Disease Index (OSDI) | Significant improvement in scores after switching from preserved formulations.[9][10][11] | Higher OSDI scores, indicating greater discomfort.[13] | Switching to preservative-free significantly alleviates OSD symptoms.[10][11] |
| Stinging/Burning Sensation | Significantly lower incidence of stinging and burning upon instillation.[7][9][17] | Higher frequency of discomfort upon instillation.[17][18] | Patients experience better comfort with preservative-free drops.[7][9] |
| Dry Eye Sensation | Lower incidence of dry eye sensation.[19] | Significantly more frequent reports of dry eye sensation (35% vs. 16% in one large study).[18][19] | Preservative-free formulations reduce the likelihood of iatrogenic dry eye.[19] |
| Treatment Adherence | Higher adherence rates reported.[9] | Lower adherence rates, potentially due to side effects.[2][9] | Improved tolerability of preservative-free drops may lead to better patient compliance.[5][9] |
Signaling Pathways
The differential effects of preserved and preservative-free this compound can be understood by examining their respective signaling pathways.
This compound's Mechanism of Action
This compound is a non-selective beta-adrenergic antagonist.[20] In the eye, it blocks beta-2 adrenergic receptors in the ciliary body.[21] This action is believed to reduce the production of aqueous humor, the fluid inside the eye, thus lowering intraocular pressure.[20][22] The exact intracellular signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which in turn reduces aqueous humor secretion.[20]
Benzalkonium Chloride (BAK)-Induced Ocular Surface Inflammation
Benzalkonium chloride induces ocular surface damage and inflammation through multiple pathways. It can directly cause apoptosis (programmed cell death) in corneal and conjunctival cells.[3] Furthermore, BAK exposure triggers an inflammatory cascade, including the activation of the NLRP3 inflammasome and the NF-κB pathway.[23] This leads to the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, resulting in ocular surface inflammation and exacerbating dry eye symptoms.[23][24][25]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effects of ophthalmic solutions.
Assessment of Ocular Surface Damage in a Murine Model
This protocol is based on studies inducing ocular surface damage with BAK to investigate inflammatory mechanisms.[23][26]
-
Animal Model: Female C57BL/6 mice are typically used.[23]
-
Treatment Groups:
-
Corneal Epithelial Disruption Assessment:
-
Apply fluorescein dye to the ocular surface.
-
Examine the cornea with a slit-lamp microscope equipped with a cobalt blue filter.
-
Score the degree of punctate staining on a standardized scale (e.g., 0-4).
-
-
Tear Production Measurement:
-
Use phenol (B47542) red-impregnated cotton threads (Schirmer's test for mice).
-
Place the thread in the lateral canthus of the eye for a specified time (e.g., 60 seconds).
-
Measure the length of the wetted thread in millimeters.
-
-
Histological and Molecular Analysis:
-
At the end of the treatment period, euthanize the animals and enucleate the eyes.
-
Process corneas for histology (e.g., H&E staining to observe cell layers and inflammatory infiltrate) and molecular analysis.
-
Use techniques like RT-PCR and Western blot to quantify the expression of inflammatory markers such as NLRP3, Caspase-1, and IL-1β.[23]
-
Clinical Evaluation of Ocular Surface Parameters in Human Subjects
This protocol is a generalized representation of methods used in clinical trials comparing preserved and preservative-free eye drops.[9][10][12]
-
Study Design: A prospective, randomized, investigator-masked, parallel-group clinical trial is a common design.[7][9]
-
Patient Population: Patients with open-angle glaucoma or ocular hypertension, often with pre-existing signs or symptoms of ocular surface disease.[10][11]
-
Intervention: Patients are randomized to receive either preservative-free or preserved this compound eye drops for a specified duration (e.g., 12 weeks).[9]
-
Primary and Secondary Endpoints:
-
Ocular Surface Disease Index (OSDI): A validated 12-item questionnaire to assess symptoms of ocular irritation.[9][13]
-
Tear Film Break-Up Time (TBUT): A measure of tear film stability. Fluorescein is instilled, and the time until the first dry spot appears on the cornea is measured in seconds.[10][13]
-
Corneal and Conjunctival Staining: Lissamine green or fluorescein dye is used to visualize and grade cellular damage on the ocular surface using a standardized scale (e.g., Oxford scale).[9][13]
-
Conjunctival Hyperemia: Redness of the conjunctiva is graded using a photographic scale.[10]
-
Intraocular Pressure (IOP): Measured at baseline and follow-up visits using Goldmann applanation tonometry.
-
-
Data Collection: Assessments are performed at baseline and at specified follow-up intervals (e.g., 4 and 12 weeks).[9]
Conclusion
The available evidence strongly indicates that while preservative-free and preserved this compound eye drops offer comparable efficacy in lowering intraocular pressure, their safety and tolerability profiles are markedly different. Preservative-free formulations significantly reduce the burden of ocular surface disease by avoiding the cytotoxic and pro-inflammatory effects of benzalkonium chloride.[5][18] This leads to improved patient comfort, better ocular surface health, and potentially greater adherence to therapy.[5][9] For drug development professionals and researchers, the focus should be on developing and evaluating novel preservative systems or, preferably, preservative-free formulations to optimize both the efficacy and the long-term safety of glaucoma treatment.
References
- 1. glaucomafoundation.org [glaucomafoundation.org]
- 2. ophthalmologytimes.com [ophthalmologytimes.com]
- 3. BENZALKONIUM CHLORIDE AND ITS EFFECT ON THE OCULAR SURFACE | Ophthalmology Management [ophthalmologymanagement.com]
- 4. Are Preservative-Free Glaucoma Drops as Effective as Preserved Ones? [glaucoma.responsumhealth.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ajmc.com [ajmc.com]
- 7. Noninferiority of Preservative-free Versus BAK-preserved Latanoprost-timolol Fixed Combination Eye Drops in Patients With Open-angle Glaucoma or Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Tolerability in Glaucoma Patients Switched from Preserved to Preservative-Free Prostaglandin-Timolol Combination: A Prospective Real-Life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the short-term effects on the human corneal surface of topical this compound with and without benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ocular Surface Disease and Glaucoma Medications: A Clinical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative efficacy and safety of preserved versus preservative‐free beta‐blockers in patients with glaucoma or ocular hypertension: a systematic review | Semantic Scholar [semanticscholar.org]
- 15. Topical timolol with and without benzalkonium chloride: epithelial permeability and autofluorescence of the cornea in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bjo.bmj.com [bjo.bmj.com]
- 17. actascientific.com [actascientific.com]
- 18. Managing Ocular Surface Disease in Glaucoma Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reviewofoptometry.com [reviewofoptometry.com]
- 20. What is the mechanism of Timclol Maleate? [synapse.patsnap.com]
- 21. What is the mechanism of Timolol? [synapse.patsnap.com]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
- 24. Ocular inflammation induces trigeminal pain, peripheral and central neuroinflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Curcumin ameliorates benzalkonium chloride-induced dry eye disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Astaxanthin ameliorates benzalkonium chloride–induced dry eye disease through suppressing inflammation and oxidative stress via Keap1‐Nrf2/HO‐1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Nanoparticle Formulations Outperform Conventional Solutions for Timolol Maleate Delivery in Glaucoma Management
A comprehensive review of recent studies indicates that nanoparticle-based formulations of timolol (B1209231) maleate (B1232345), a first-line treatment for glaucoma, demonstrate superior efficacy in reducing intraocular pressure (IOP) and offer a more sustained drug release compared to conventional aqueous solutions. These advanced drug delivery systems overcome the limitations of traditional eye drops, such as poor bioavailability due to rapid nasolacrimal drainage and low corneal permeability, leading to improved therapeutic outcomes and potentially better patient compliance.[1][2][3]
Various nanoformulations, including liposomes, niosomes, cubosomes, nanofibers, and gelatin nanoparticles, have been developed to enhance the ocular bioavailability of timolol maleate.[1][2] These formulations encapsulate the drug, protecting it from rapid clearance and facilitating its transport across the ocular barriers.[2] This targeted delivery and controlled release mechanism not only enhances the drug's efficacy but also has the potential to reduce systemic side effects associated with the systemic absorption of timolol.[4]
Quantitative Efficacy Comparison
The following tables summarize the key performance indicators of various this compound nanoparticle formulations in comparison to conventional solutions, based on data from several preclinical studies.
Table 1: Intraocular Pressure (IOP) Reduction
| Formulation Type | Animal Model | IOP Reduction | Reference |
| Gelatin Nanoparticles | - | 52% | [1][4] |
| Conventional Eye Drops | - | 31% | [1][4] |
| Timolol-loaded Liposomes (0.5 mg/ml) | - | Comparable to 5 mg/ml solution | [1][2][5] |
| Co-loaded Nanoliposomes (Timolol & Acetazolamide) | - | 37.29 ± 2.86% | [1] |
| Cubosomes | Rabbits | From 27.8-39.7 mmHg to 21.4-32.6 mmHg | [1][6] |
| Polycaprolactone-Cellulose Acetate Nanofibers | Equine | ~5 mmHg for 6 days | [1][7] |
Table 2: Enhanced Bioavailability and Duration of Action
| Formulation Type | Key Finding | Reference |
| Niosomes | ~2.5 times higher ocular bioavailability than solution | [1] |
| Chitosan-coated Niosomes | Prolonged IOP reduction for 8 hours (vs. 2 hours for solution) | [1] |
| Polycaprolactone-based Nanofibers | Sustained drug release for over 3 days | [1][7] |
| Cationic Liposomes (Timolol & Brimonidine) | Sustained release over 12 hours | [1] |
| Cubosomes | Longer retention time than commercial eye drops | [1][6] |
Experimental Protocols
The evaluation of these novel nanoparticle formulations typically involves a series of in vitro and in vivo experiments to characterize their physicochemical properties and determine their therapeutic efficacy and safety.
Preparation of Nanoparticles
A common method for preparing polymeric nanoparticles is the ionic gelation technique .[8] This involves the self-assembly of polymers due to ionic interactions between components with opposite charges. For instance, chitosan (B1678972) (a positively charged polymer) and acacia gum (a negatively charged polymer) can be used to form nanoparticles encapsulating this compound.[8] The process is generally carried out by adding a solution of one polymer to a solution of the other under constant stirring, leading to the formation of nanoparticles.[8]
Lipid-based nanoparticles like cubosomes are prepared using glycerol (B35011) monooleate and a stabilizer such as poloxamer 407.[6] The components are homogenized under high pressure to form a cubic liquid crystalline structure that can encapsulate the drug.[6]
Nanoliposomes can be prepared using the thin-layer hydration technique.[1] This involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution containing this compound.[1]
In Vitro Drug Release Studies
These studies are crucial to determine the release profile of the drug from the nanoparticle formulation. A common method involves placing the nanoparticle formulation in a dialysis bag suspended in a phosphate-buffered saline (PBS) solution that mimics the physiological pH. Samples are withdrawn from the PBS at different time intervals and analyzed for drug content using techniques like high-performance liquid chromatography (HPLC) to quantify the amount of released this compound.[9]
In Vivo Efficacy and Safety Studies
-
Animal Models: In vivo studies are frequently conducted in rabbits and horses.[1][6][7] Glaucoma is often induced in these animals to create a model for testing the efficacy of the formulations.
-
IOP Measurement: Intraocular pressure is the primary efficacy endpoint. It is measured at baseline and at various time points after the administration of the eye drops using a tonometer.[10]
-
Corneal Permeability: Ex vivo studies using isolated animal corneas (e.g., rabbit corneas) are performed to assess the permeability of the drug from different formulations.[6] The amount of drug that permeates the cornea over time is measured.
-
Ocular Irritation Studies: The safety of the formulation is assessed by observing the treated eyes for any signs of irritation, such as redness, swelling, or discharge.[1][7] Histological examinations of the cornea may also be performed to check for any cellular damage.[6]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparison of this compound nanoparticle and solution formulations.
References
- 1. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanotechnology for Medical and Surgical Glaucoma Therapy—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ocular Cubosome Drug Delivery System for this compound: Preparation, Characterization, Cytotoxicity, Ex Vivo, and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and evaluation of polycaprolactone-based electrospun nanofibers containing this compound as a sustained-release device for treatment of glaucoma: in vivo evaluation in equine eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Sustained release and permeation of timolol from surface-modified solid lipid nanoparticles through bioengineered human cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Evaluation of the Efficacy and Safety of this compound 0.5% Microdrops Administered with the Nanodropper - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Timolol Maleate generic formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different generic formulations of Timolol (B1209231) Maleate (B1232345) ophthalmic solutions against the innovator product, Timoptic XE®. The following sections present a summary of quantitative data from published studies, detailed experimental protocols for key analytical tests, and a visualization of the drug's mechanism of action. This information is intended to assist researchers in understanding the key physicochemical and performance attributes that can vary between different formulations.
Data Presentation: Physicochemical and Clinical Performance
The performance and physical characteristics of ophthalmic solutions can significantly impact their therapeutic efficacy. Inactive ingredients, which may differ between brand-name and generic drugs, can affect properties such as viscosity, surface tension, and drop volume, potentially influencing the drug's residence time on the ocular surface and its absorption.[1][2]
Below are tables summarizing comparative data on physicochemical properties and clinical efficacy from available studies.
Table 1: Comparison of Physicochemical Properties of Brand vs. Generic Timolol Maleate Gel-Forming Solutions
| Formulation | Average Drop Volume (μL ± SD) | Viscosity (Pa·s at 0.10 1/s) | Surface Tension (dyn/cm ± SD) | Bottle Orifice Diameter (mm ± SD) |
| Timoptic XE® (U.S.) | 38 ± 3.1 | 1.14 | 47.2 ± 0.7 | 2.34 ± 0.06 |
| Timolol GFS® (Generic, U.S.) | 24 ± 1.5 | 30.2 | 39.3 ± 0.8 | 0.69 ± 0.03 |
| Timoptic XE® (Canada) | 42 ± 4.0 | 0.15 | 46.0 ± 0.8 | 2.42 ± 0.06 |
| This compound EX® (Generic, Canada) | 25 ± 2.0 | 23.04 | 35.0 ± 0.9 | 0.65 ± 0.03 |
Data sourced from a study by Mammo et al., as cited in Investigative Ophthalmology & Visual Science and the Canadian Journal of Ophthalmology.[1][2][3]
Table 2: Clinical Efficacy and Pharmacokinetic Parameters
| Parameter | Timoptic XE® 0.5% (Brand) | Timolol GFS® 0.5% (Generic) | This compound Ophthalmic Solution 0.5% |
| Mean Trough IOP Reduction (mm Hg) | 4.1 to 5.3 | 4.5 to 5.2 | Not Reported |
| Statistical Equivalence in IOP Reduction | - | Clinically and statistically equivalent to Timoptic XE®[4][5] | - |
| Mean Peak Plasma Concentration (Cmax) | Not Reported | Not Reported | 0.46 ng/mL (morning dose)[6][7] |
Note: The available data is fragmented. The clinical efficacy data compares two specific gel-forming solutions.[4][8] The pharmacokinetic data is for a standard ophthalmic solution and not in a head-to-head comparison with multiple generics.
Table 3: Impurity Profile
| Impurity | Bulk Drug (Batch 1) | Bulk Drug (Batch 2) | Eye Drops (3 Batches Average) |
| Enantiomeric Impurity (%) | < 0.67 | < 0.67 | 0.31 |
Data from a study on domestic this compound in China. This table illustrates typical levels of enantiomeric impurity but is not a direct comparison of different commercially available generic products.[9] A separate study on four different manufacturers found total impurities to be between 0.02% and 0.12%.[10]
Mechanism of Action: Beta-Adrenergic Signaling Pathway
This compound is a non-selective beta-adrenergic receptor antagonist.[11] In the eye, it lowers intraocular pressure (IOP) by reducing the production of aqueous humor.[12] This is achieved by blocking both β1 and β2-adrenergic receptors in the ciliary epithelium.[3][13][14] The stimulation of these receptors by catecholamines normally activates a G-protein-coupled signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase, which in turn drives aqueous humor secretion.[3][15] By blocking these receptors, Timolol interrupts this pathway, leading to decreased cAMP levels and reduced aqueous humor formation.
Experimental Protocols
Detailed, replicable protocols are crucial for the objective comparison of different drug formulations. The following are composite methodologies based on USP general chapters and published research for key analytical tests.
Physicochemical Characterization
Objective: To compare the physical properties of different ophthalmic solutions, which can influence tolerability and drug delivery.
a) Viscosity Measurement:
-
Apparatus: Rotational rheometer.
-
Procedure:
-
Equilibrate the instrument and sample to a controlled temperature (e.g., 25°C).
-
Place an adequate volume of the ophthalmic solution onto the rheometer plate.
-
Measure the viscosity across a range of shear rates (e.g., 0.10, 1.00, and 10.00 s⁻¹).[1][2]
-
Record the viscosity in Pascal-seconds (Pa·s).
-
Perform measurements in triplicate for each formulation.
-
b) Surface Tension Measurement:
-
Apparatus: Tensiometer (e.g., using the Du Noüy ring method).
-
Procedure:
c) Drop Volume and Bottle Orifice Diameter:
-
Apparatus: High-precision analytical balance (0.1 mg), Vernier calipers (0.05 mm).
-
Procedure:
-
Drop Volume: Dispense 10 drops from a sample bottle into a tared weighing vessel and record the total weight. Calculate the average drop weight. Assuming the density of the solution is approximately 1 g/mL, convert the average weight to volume (μL).[1][2]
-
Orifice Diameter: Using Vernier calipers, carefully measure the outer diameter of the dropper tip orifice of each sample bottle.[1][2]
-
Repeat measurements for at least five bottles of each formulation.
-
Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify impurities and degradation products in different this compound formulations.
-
Chromatographic System:
-
Reagents and Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of pH 2.8 phosphate (B84403) buffer and methanol (B129727) (65:35).[18]
-
Diluent: A mixture of acetonitrile (B52724) and pH 2.8 phosphate buffer (2:1).[18]
-
Standard Solution: Prepare a solution of USP this compound Reference Standard (RS) at a known concentration (e.g., 0.1 mg/mL) in the appropriate diluent.[18]
-
Sample Solution: Accurately dilute a volume of the ophthalmic solution with the diluent to achieve a target concentration similar to the standard solution.[18]
-
-
Procedure:
-
Separately inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area responses.
-
Identify impurity peaks by their retention times relative to the main Timolol peak.
-
Quantify impurities by comparing their peak areas to the area of the Timolol peak in the standard solution, using appropriate relative response factors if known. The USP monograph provides limits for known and unknown impurities.[19][20]
-
In Vivo Bioequivalence Study (Rabbit Model)
Objective: To compare the systemic exposure and ocular pharmacokinetics of different this compound formulations. The rabbit is a commonly used animal model due to its ocular anatomical similarity to the human eye.[21]
-
Study Design:
-
Subjects: Healthy adult New Zealand white rabbits.
-
Design: A randomized, crossover, or parallel-group study design.
-
Dosing: Administer a single, fixed volume (e.g., 35 µL) of the test or reference formulation into the conjunctival sac of each rabbit's eye.[22]
-
-
Sample Collection:
-
Aqueous Humor: At predetermined time points (e.g., 0.25, 0.5, 1, 2, and 4 hours post-dose), collect aqueous humor samples from the anterior chamber using a fine-gauge needle under appropriate anesthesia.[22]
-
Plasma: Collect blood samples from the auricular vein at the same time points. Process the blood to obtain plasma.[22]
-
-
Bioanalytical Method:
-
Develop and validate a sensitive bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of Timolol in aqueous humor and plasma.
-
-
Pharmacokinetic Analysis:
-
From the concentration-time data, calculate key pharmacokinetic parameters for each formulation, including:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Perform statistical analysis to determine if the 90% confidence intervals for the ratio of the geometric means (Test/Reference) for Cmax and AUC fall within the standard bioequivalence limits (typically 80-125%).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative analysis of generic ophthalmic solutions.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Generic versus brand-name North American topical glaucoma drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenergic regulation of intraocular pressure: identification of beta 2-adrenergic-stimulated adenylate cyclase in ciliary process epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term intraocular pressure-lowering efficacy and safety of this compound gel-forming solution 0.5% compared with Timoptic XE 0.5% in a 12-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Generics versus brand-named drugs for glaucoma: the debate continues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Determination of enantiomeric impurity of this compound in bulk substances and eye drops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 11. pi.bausch.com [pi.bausch.com]
- 12. The Role of the Ciliary Body in Aqueous Humor Formation | OCL [ocl-online.de]
- 13. Beta adrenergic effects on ciliary epithelial permeability, aqueous humor formation and pseudofacility in the normal and sympathectomized rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. pnas.org [pnas.org]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. uspnf.com [uspnf.com]
- 20. pharmacopeia.cn [pharmacopeia.cn]
- 21. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ocular and Systemic Pharmacokinetics of Brimonidine and Timolol After Topical Administration in Rabbits: Comparison Between Fixed-Combination and Single Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Release Profiles of Timolol Maleate Ocular Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro release profiles of various ocular delivery systems for Timolol (B1209231) Maleate (B1232345), a non-selective beta-adrenergic blocker widely used in the management of glaucoma. Conventional eye drops are often limited by poor bioavailability due to rapid precorneal elimination.[1] To address this, advanced delivery systems such as hydrogels, ocular inserts, and nanoparticles have been developed to provide sustained and controlled release of Timolol Maleate, enhancing its therapeutic efficacy. This document summarizes key quantitative data, details common experimental protocols, and presents visual workflows to aid in the understanding and development of next-generation ophthalmic drug delivery technologies.
In Vitro Release Profile Comparison
The following tables summarize the cumulative in vitro release of this compound from different ocular delivery systems as reported in various studies. These systems are designed to prolong drug release compared to conventional eye drop solutions.
Ocular Inserts
Ocular inserts are solid or semisolid sterile preparations placed in the conjunctival sac to provide extended drug release.[2] The release profile can be modulated by the choice of polymers.
| Formulation ID | Polymer(s) | Cumulative Release (%) | Time (hours) | Reference |
| F4 | Eudragit RL 100 (10%) | 95.33 | 8 | [2] |
| F4 (Sodium Alginate) | Sodium Alginate | 95 | 10 | |
| F13 | Hydroxypropyl cellulose (B213188) / Ethylcellulose | 98.1 | 48 | |
| F1 | Hydroxypropyl cellulose / Eudragit RL100 | 94.8 | 72 | |
| F12 | Hydroxypropyl cellulose / Ethylcellulose | 91.7 | 96 | [3] |
| F3 | Hydroxypropyl cellulose / Eudragit RL100 | 84.4 | 96 |
Nanoparticles
Nanoparticulate systems, such as nanoparticles and nanoemulsions, offer a large surface area and the potential for enhanced corneal penetration and sustained drug release.
| Formulation ID | System Type | Cumulative Release (%) | Time (hours) | Reference |
| Chitosan Mucoadhesive NP | Nanoparticles | ~30 | 1 | [4] |
| Chitosan Mucoadhesive NP | Nanoparticles | 63 | 12 | [4] |
| NP-2 (Optimized) | Chitosan Nanoparticles | 49.11 | 12 | [5][6] |
| CS-SA NPs | Chitosan-Sodium Alginate Nanoparticles | Rapid initial release, then sustained | 24 | [7] |
| PCL-CA Nanofibers | Polycaprolactone-Cellulose Acetate (B1210297) Nanofibers | Burst release followed by sustained release | up to 72 (3 days) | [7] |
Hydrogels and In Situ Gels
Hydrogels and in situ gelling systems are polymeric formulations that exist as a liquid (sol) before administration and transform into a gel in the cul-de-sac of the eye, typically in response to physiological pH or temperature. This transition increases viscosity and prolongs drug residence time.
| Formulation ID | System Type | Cumulative Release (%) | Time (hours) | Reference |
| Stimuli-sensitive hydrogel | Hydrogel | ~90 | 8 | [8][9] |
| NEI5 (Optimized) | Nanoemulsion in situ gel | Sustained release over 24h (followed zero-order kinetics) | 24 | [10][11] |
| CHT gel | Mucoadhesive-thermosensitive in situ gel | ~82 (approx.) | 24 | [12] |
| CMC gel | Mucoadhesive-thermosensitive in situ gel | ~82 (approx.) | 24 | [12] |
| TiM-GEL 1 | Poloxamer-co-poly(acrylic acid) hydrogel | 94.3 | 24 | [13] |
| TiM-GEL 3 | Poloxamer-co-poly(acrylic acid) hydrogel | 96.3 | 24 | [13] |
Detailed Experimental Protocols
The in vitro release of this compound from ocular formulations is most commonly evaluated using diffusion cell systems. The following is a generalized protocol synthesized from multiple studies.
1. Apparatus:
-
Franz Diffusion Cell: This is a common apparatus used for in vitro release testing of ophthalmic ointments and other semi-solid dosage forms.[14] It consists of a donor chamber and a receptor chamber separated by a membrane.[8]
-
USP Apparatus 2 (Paddle) with Enhancer Cells or USP Apparatus 4 (Flow-Through Cell) with Semisolid Adapters: These are alternative compendial methods that can be adapted for ophthalmic formulations.[14]
-
Dialysis Bag Diffusion Technique: This method is often employed for nanoparticle formulations, where the nanoparticle suspension is placed inside a dialysis bag which is then suspended in a release medium.[4]
2. Membrane:
-
A synthetic membrane is typically used to separate the formulation from the receptor medium.
-
Cellophane membrane: Often soaked in the diffusion medium for 24 hours before use.[8][9]
-
Cellulose acetate membranes (0.45 µm pore size): Soaked in purified water for 30 minutes prior to use.[14]
-
Dialysis membrane (with a specific molecular weight cut-off): Used in the dialysis bag method.
3. Release Medium:
-
The medium is chosen to simulate the conditions of the eye.
-
Simulated Tear Fluid (STF) or Artificial Tear Fluid (ATF) at pH 7.4: This is the most common release medium. A typical composition includes sodium chloride, sodium bicarbonate, and calcium chloride dihydrate in distilled water.[4]
-
Phosphate Buffer (pH 7.4): Also widely used to mimic physiological pH.[8][9]
-
Surfactants like Sodium Dodecyl Sulfate (SDS) may be added to the medium to ensure sink conditions, especially for poorly water-soluble drugs.[14]
4. Experimental Conditions:
-
Temperature: The temperature of the receptor medium is maintained at 37°C to simulate physiological conditions.[4][14]
-
Stirring: The receptor medium is continuously stirred, often with a magnetic stirrer, to ensure uniform drug distribution.[8][9]
-
Volume: A specific volume of the formulation is placed in the donor chamber, and the receptor chamber contains a larger, known volume of the release medium.[8]
5. Sampling and Analysis:
-
At predetermined time intervals, aliquots of the receptor medium are withdrawn for analysis.
-
An equal volume of fresh, pre-warmed release medium is replaced in the receptor chamber to maintain a constant volume (sink conditions).[9]
-
The concentration of this compound in the collected samples is typically determined by UV-Visible Spectrophotometry at its maximum absorbance wavelength (around 292-295 nm).[9][13] High-Performance Liquid Chromatography (HPLC) can also be used for quantification.
Visualizing the Process
To better understand the experimental process and the classification of the delivery systems, the following diagrams are provided.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. briefs.techconnect.org [briefs.techconnect.org]
- 5. Development of this compound Loaded Chitosan Nanoparticles For Improved Ocular Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]
- 8. Polymeric ocular hydrogels and ophthalmic inserts for controlled release of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation and evaluation of stimuli-sensitive hydrogels of this compound and brimonidine tartrate for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Polymers on Drug Release Kinetics in Nanoemulsion In Situ Gel Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. turkjps.org [turkjps.org]
- 13. Development of this compound-Loaded Poloxamer-co-Poly (acrylic acid) based hydrogel for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Timolol Maleate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental protection are paramount when handling and disposing of pharmaceutical compounds like Timolol Maleate. Adherence to proper disposal procedures is not only a regulatory requirement but also a critical aspect of responsible research. This guide provides essential, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Disposal Procedures
The disposal of this compound must always comply with local, state, and federal regulations.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following steps provide a general operational plan for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles or glasses with side shields
-
Chemical-resistant gloves
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical.
-
Solid Waste:
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps, such as needles or syringes, contaminated with this compound should be disposed of in a designated sharps container.
-
Step 3: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
Step 4: Storage
Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of spills.[4]
Step 5: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[3][7] Never dispose of this compound down the drain or in the regular trash. [1][8][9] Disposing of pharmaceuticals into the sewer system is prohibited in many jurisdictions and can lead to environmental contamination.[9][10]
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Control and Contain: If safe to do so, prevent the spill from spreading.[1] For solid spills, use dry cleanup procedures to avoid generating dust.[1] For liquid spills, use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain and collect the spillage.[7]
-
Clean-up: Collect the spilled material and absorbent into a designated hazardous waste container. Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes general toxicity information for beta-blockers, the class of drugs to which this compound belongs. This data underscores the importance of proper handling and disposal to avoid potential human and environmental exposure.
| Data Point | Value | Substance | Source |
| Oral LD50 (Rat) | 240 mg/kg | This compound | Pfizer Material Safety Data Sheet |
| Oral TDLO (Human) | 160 mg/kg | Metoprolol Tartrate | [5] |
| Hemodialysis Removal | Not effective | Timolol | [11] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the test population. TDLO: Lowest Published Toxic Dose.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. merck.com [merck.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pharmalogistics.com [pharmalogistics.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. emedicine.medscape.com [emedicine.medscape.com]
Personal protective equipment for handling Timolol Maleate
Essential Safety and Handling Guide for Timolol Maleate
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form or when generating aerosols or mists, a comprehensive PPE strategy is mandatory to minimize exposure.
Engineering Controls: Primary exposure control should be achieved through engineering solutions. This includes using appropriate ventilation systems like fume hoods or other containment technologies to control airborne concentrations at the source.[1][2]
Respiratory Protection: If engineering controls are insufficient or during tasks with a high potential for aerosolization, respiratory protection is necessary. A NIOSH-approved respirator should be used as part of a comprehensive respiratory protection program.[3][4][5][6]
Eye and Face Protection: To prevent contact with the eyes and face, appropriate protective eyewear must be worn.[1][2][4][5]
-
Safety glasses with side shields are the minimum requirement.
-
Chemical safety goggles should be worn if there is a risk of splashes, mists, or dust.[1][4]
-
A face shield is recommended for full-face protection when there is a potential for direct contact.[1]
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.
-
Impervious gloves are recommended.[2]
-
Considering double gloving can provide an additional layer of protection.[1]
Skin and Body Protection: Protective clothing is essential to prevent skin exposure.
-
A laboratory coat or work uniform should be worn.[1]
-
For tasks with a higher risk of exposure, additional protective garments such as sleevelets, aprons, or disposable suits should be utilized to avoid any exposed skin.[1][4][5]
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established to protect laboratory personnel from the adverse health effects of exposure to chemical substances. The following table summarizes the Time-Weighted Average (TWA) exposure limits for this compound.
| Parameter | Value | Basis |
| Time-Weighted Average (TWA) | 0.015 mg/m³ | Medline |
| Time-Weighted Average (TWA) | 10 µg/m³ (OEB 3) | Merck |
| Wipe Limit | 100 µ g/100 cm² | Merck |
OEB: Occupational Exposure Band
Handling and Storage Procedures
Safe Handling:
-
Ensure adequate ventilation in the handling area.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated area.[4][9]
-
Protect from light and freezing.[7]
Spill and Disposal Plan
Accidental Release Measures:
-
Evacuate and Isolate: Evacuate personnel from the spill area and secure the location.[6]
-
Personal Protection: Responders must wear appropriate PPE as detailed above.[1][6]
-
Containment: Prevent the spill from spreading and entering drains or waterways.[6][7]
-
Clean-up:
-
Decontamination: Thoroughly clean the spill area.
Disposal:
-
Dispose of this compound and any contaminated materials through a licensed waste disposal contractor.[7]
-
Do not dispose of the substance down the drain or in the trash.[8]
-
Utilize a drug take-back program for the disposal of unused or expired material where available.[8]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
- 1. merck.com [merck.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. medline.com [medline.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. armaspharmaceuticals.com [armaspharmaceuticals.com]
- 8. buzzrx.com [buzzrx.com]
- 9. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
